Technical Documentation Center

5-Hydroxyomeprazole sulphide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Hydroxyomeprazole sulphide
  • CAS: 103876-99-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Role of 5'-Hydroxyomeprazole Sulfide in Omeprazole Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Omeprazole, a cornerstone of therapy for acid-related disorders, undergoes complex and extensive hepatic biotransformation that dictates i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a cornerstone of therapy for acid-related disorders, undergoes complex and extensive hepatic biotransformation that dictates its efficacy and pharmacokinetic variability. While the dominant metabolic pathways of hydroxylation and sulfoxidation, mediated by Cytochrome P450 enzymes CYP2C19 and CYP3A4, are well-documented, the role of minor metabolic routes remains less characterized. This technical guide provides a detailed examination of a secondary, reductive metabolic pathway involving the formation of omeprazole sulfide and its subsequent metabolite, 5'-hydroxyomeprazole sulfide. We will elucidate the enzymatic processes, contextualize the pathway's significance relative to the primary oxidative routes, and provide detailed experimental protocols for its investigation. This document serves as a comprehensive resource for researchers seeking a deeper understanding of the complete metabolic fate of omeprazole.

Introduction: The Clinical and Metabolic Profile of Omeprazole

Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+-ATPase enzyme system (the gastric acid pump) in gastric parietal cells, effectively suppressing acid secretion.[1] It is administered as a racemic mixture of R- and S-enantiomers.[2] The clinical effectiveness of omeprazole is highly dependent on its plasma concentration, which is controlled by its rate of metabolism in the liver.[3]

The biotransformation of omeprazole is primarily governed by the polymorphic CYP2C19 and, to a lesser extent, CYP3A4 enzymes.[1][4] Genetic variations in CYP2C19 lead to distinct patient phenotypes—poor, intermediate, extensive, and ultrarapid metabolizers—which significantly alters drug exposure and clinical outcomes.[3] Understanding the full scope of omeprazole's metabolism, including minor pathways, is critical for predicting drug-drug interactions, explaining inter-individual variability, and ensuring therapeutic optimization.

The Dominant Oxidative Metabolic Pathways

The clearance of omeprazole is dominated by two major oxidative pathways occurring in the liver.

  • 5-Hydroxylation (CYP2C19): The principal metabolic pathway is the hydroxylation of the benzimidazole ring's 5-methyl group to form 5-hydroxyomeprazole.[4][5] This reaction is predominantly catalyzed by CYP2C19.[4] The activity of this enzyme is the primary determinant of omeprazole's plasma half-life. 5-hydroxyomeprazole is considered an inactive metabolite.[6]

  • Sulfoxidation (CYP3A4): A secondary, yet significant, pathway is the oxidation of the sulfoxide moiety to form omeprazole sulfone, a reaction mainly mediated by CYP3A4.[2][5]

These primary metabolites can undergo further biotransformation. Both 5-hydroxyomeprazole and omeprazole sulfone can be converted to a common secondary metabolite, 5-hydroxyomeprazole sulfone, via sulfoxidation by CYP3A4 and hydroxylation by CYP2C19, respectively.[5]

Omeprazole_Primary_Metabolism omeprazole Omeprazole hydroxy_omeprazole 5-Hydroxyomeprazole (Inactive) omeprazole->hydroxy_omeprazole CYP2C19 (Hydroxylation) omeprazole_sulfone Omeprazole Sulfone (Inactive) omeprazole->omeprazole_sulfone CYP3A4 (Sulfoxidation) hydroxy_sulfone 5-Hydroxyomeprazole Sulfone hydroxy_omeprazole->hydroxy_sulfone CYP3A4 omeprazole_sulfone->hydroxy_sulfone CYP2C19

Caption: Primary oxidative metabolic pathways of omeprazole.

The Reductive Pathway: A Minor Route to 5'-Hydroxyomeprazole Sulfide

Beyond the dominant oxidative routes, a minor metabolic pathway involving reduction and subsequent oxidation has been identified. This pathway leads to the formation of 5'-hydroxyomeprazole sulfide, a metabolite identified in human urine.[7]

Step 1: Reductive Formation of Omeprazole Sulfide

The initial step in this secondary pathway is the conversion of omeprazole (a sulfoxide) to its corresponding sulfide, omeprazole sulfide.

  • Causality and Mechanism: Unlike the main pathways, this is a reductive process. Studies in isolated perfused rat livers have demonstrated that the formation of omeprazole sulfide is significantly enhanced under hypoxic (low oxygen) conditions, while the formation of the oxidative metabolite, omeprazole sulfone, is oxygen-dependent.[8] This suggests that the reduction is catalyzed by hepatic reductase enzymes rather than the typical oxidative P450 system. It is crucial to distinguish this systemic metabolic reduction from the acid-induced transformation of omeprazole to its active sulfenamide inhibitor within parietal cells, a process which also involves the formation of the sulfide as a product.[9] At neutral pH, omeprazole does not spontaneously degrade to its sulfide form, indicating an enzyme-mediated process is required for its systemic formation.[7]

Step 2: Hydroxylation of Omeprazole Sulfide

Once formed, omeprazole sulfide serves as a substrate for further metabolism.

  • Causality and Mechanism: The sulfide intermediate undergoes hydroxylation at the 5'-position of the pyridine ring to form 5'-hydroxyomeprazole sulfide .[7] Given that CYP2C19 is the primary enzyme responsible for hydroxylating the parent omeprazole molecule at the analogous position, it is the logical and presumed catalyst for this subsequent oxidative step.[4] The ability of engineered bacterial P450 enzymes to efficiently perform this specific regioselective hydroxylation further supports the involvement of a P450 enzyme in humans.[7]

Omeprazole_Complete_Metabolism cluster_primary Primary Oxidative Pathways cluster_secondary Secondary Reductive Pathway omeprazole Omeprazole hydroxy_omeprazole 5-Hydroxyomeprazole omeprazole->hydroxy_omeprazole CYP2C19 (Major) omeprazole_sulfone Omeprazole Sulfone omeprazole->omeprazole_sulfone CYP3A4 (Major) omeprazole_sulfide Omeprazole Sulfide omeprazole->omeprazole_sulfide Hepatic Reductases (Minor, Hypoxia-favored) hydroxy_sulfide 5'-Hydroxyomeprazole Sulfide omeprazole_sulfide->hydroxy_sulfide CYP2C19 (presumed) (Hydroxylation)

Caption: Comprehensive overview of omeprazole metabolic pathways.

Quantitative Data & Pharmacokinetic Relevance

The accurate quantification of omeprazole and its metabolites is essential for pharmacokinetic studies and for phenotyping CYP2C19 activity. The vast majority of omeprazole's clearance proceeds through the formation of 5-hydroxyomeprazole and omeprazole sulfone. Consequently, the reductive pathway leading to 5'-hydroxyomeprazole sulfide is considered to contribute minimally to the overall disposition of the drug. The plasma concentrations of the sulfide metabolite are typically too low to be reliably determined in standard pharmacokinetic analyses.

The table below summarizes key pharmacokinetic parameters for omeprazole and its major metabolites, contextualizing the dominance of the oxidative pathways.

ParameterOmeprazole5-HydroxyomeprazoleOmeprazole SulfoneReference
Primary Enzyme N/ACYP2C19CYP3A4[5]
AUC Ratio (Metabolite/Parent) N/A~0.38 (EMs)~0.07 (EMs)[5]
Tmax (hours) ~1-3~3-4~3-4[10]
Half-life (hours, EMs) ~0.9~1.5~1.6[5]

Data presented are representative values for Extensive Metabolizers (EMs) and can vary significantly based on CYP2C19 genotype.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

To investigate the full metabolic profile of omeprazole, including minor pathways, an in vitro incubation with human liver microsomes (HLMs) coupled with high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 1 M stock of potassium phosphate buffer (pH 7.4).

    • Prepare a 100 mM stock of NADPH in buffer. Aliquot and store at -80°C.

    • Prepare a 10 mM stock solution of omeprazole in a suitable organic solvent (e.g., DMSO or methanol).

    • Obtain pooled human liver microsomes (genotyped for CYP2C19 if required) and store at -80°C.

  • Incubation Reaction:

    • On ice, prepare incubation tubes. For a final volume of 200 µL, add:

      • 158 µL of 100 mM potassium phosphate buffer (pH 7.4).

      • 20 µL of HLM suspension (to achieve a final protein concentration of 0.5 mg/mL).

      • 2 µL of omeprazole stock solution (for a final substrate concentration of 100 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding 20 µL of 10 mM NADPH (final concentration 1 mM).

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of omeprazole or a structurally similar compound).

    • Vortex vigorously for 1 minute to precipitate microsomal proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable LC column (e.g., C18).

    • Perform chromatographic separation using a gradient elution.

    • Detect the parent drug and its metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions must be optimized for omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, omeprazole sulfide, and 5'-hydroxyomeprazole sulfide.

Sources

Exploratory

A Senior Application Scientist's Guide to the Discovery and Identification of 5-Hydroxyomeprazole Sulphide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Omeprazole, a foundational proton pump inhibitor, undergoes complex hepatic biotransformation, yielding a spectrum of metabolites. While m...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a foundational proton pump inhibitor, undergoes complex hepatic biotransformation, yielding a spectrum of metabolites. While major pathways involving hydroxylation and sulphoxidation are well-documented, the characterization of minor metabolites remains critical for a complete pharmacological and toxicological profile. This guide provides an in-depth technical exploration of 5-Hydroxyomeprazole Sulphide, a minor human metabolite of omeprazole. We will detail its metabolic origins, advanced synthesis strategies, and the multi-platform analytical workflows essential for its unambiguous identification and characterization. This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible approach for drug metabolism and impurity profiling studies.

The Metabolic Context: Situating 5-Hydroxyomeprazole Sulphide

The discovery of any drug metabolite begins with a thorough understanding of the parent drug's metabolic fate. Omeprazole is extensively metabolized in the liver, primarily by two cytochrome P450 (CYP) isoenzymes: CYP2C19 and CYP3A4.[1][2]

  • Primary Pathways:

    • Hydroxylation: CYP2C19, a polymorphic enzyme, is the principal catalyst for the hydroxylation of omeprazole's benzimidazole ring, forming the major metabolite 5-hydroxyomeprazole .[1][2][3] This pathway is a significant determinant of inter-individual variability in drug clearance.

    • Sulphoxidation: CYP3A4 mediates the oxidation of the sulphide bridge to produce omeprazole sulphone , another major circulating metabolite.[1][2][3]

  • Secondary and Minor Pathways: These primary metabolites can undergo further biotransformation. For instance, 5-hydroxyomeprazole can be sulphoxidized by CYP3A4, and omeprazole sulphone can be hydroxylated by CYP2C19, both pathways converging to form 5-hydroxyomeprazole sulphone.[1][3] Concurrently, another identified metabolite is omeprazole sulphide .[2][4] The compound of interest, 5-Hydroxyomeprazole Sulphide , arises from the subsequent hydroxylation of omeprazole sulphide, representing a minor but important branch of the overall metabolic cascade.[5][6]

Omeprazole_Metabolism OME Omeprazole OH_OME 5-Hydroxyomeprazole (Major Metabolite) OME->OH_OME CYP2C19 (Hydroxylation) OME_SULPHONE Omeprazole Sulphone (Major Metabolite) OME->OME_SULPHONE CYP3A4 (Sulphoxidation) OME_SULPHIDE Omeprazole Sulphide (Metabolite) OME->OME_SULPHIDE Reduction OH_OME_SULPHONE 5-Hydroxyomeprazole Sulphone (Secondary Metabolite) OH_OME->OH_OME_SULPHONE CYP3A4 (Sulphoxidation) OME_SULPHONE->OH_OME_SULPHONE CYP2C19 (Hydroxylation) OH_OME_SULPHIDE 5-Hydroxyomeprazole Sulphide (Minor Metabolite) OME_SULPHIDE->OH_OME_SULPHIDE CYP-mediated (Hydroxylation)

Caption: Metabolic pathway of Omeprazole leading to 5-Hydroxyomeprazole Sulphide.

Synthesis Strategies: From In Silico to In Vitro

The low in vivo concentration of minor metabolites like 5-Hydroxyomeprazole Sulphide makes their direct isolation for use as analytical standards impractical. Therefore, targeted synthesis is the only viable approach. While complex multi-step chemical syntheses are possible, they often suffer from low yields and poor regioselectivity.

A more elegant and efficient strategy involves biocatalysis, leveraging enzymes that mimic human metabolic reactions. A highly successful method for producing 5-Hydroxyomeprazole Sulphide utilizes mutants of the CYP102A1 enzyme from Bacillus megaterium .[5][7]

Expert Insight: The choice of CYP102A1 is strategic. This bacterial enzyme is a self-sufficient P450 monooxygenase that is highly active and can be engineered through directed evolution to achieve high regioselectivity for reactions that mirror human CYP-mediated metabolism. This approach provides a practical and scalable route to obtaining a high-purity reference standard.[5][6]

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Hydroxylation Thiol 5-methoxy-1H- benzimidazolethiol Coupling Alkylation/ Coupling Thiol->Coupling Pyridine Pyridine Derivative Pyridine->Coupling OME_SULPHIDE Omeprazole Sulphide (Substrate) Coupling->OME_SULPHIDE Reaction Regioselective C-H Hydroxylation OME_SULPHIDE->Reaction Substrate Feed Enzyme CYP102A1 Mutant (Bacillus megaterium) Enzyme->Reaction OH_OME_SULPHIDE 5-Hydroxyomeprazole Sulphide (Product) Reaction->OH_OME_SULPHIDE

Caption: Chemo-enzymatic synthesis workflow for 5-Hydroxyomeprazole Sulphide.

The Analytical Core: A Multi-Modal Identification Protocol

Unambiguous identification of a metabolite requires a convergence of evidence from multiple orthogonal analytical techniques. The workflow involves initial separation by chromatography followed by structural confirmation using mass spectrometry and, for the definitive structure of the synthesized standard, NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Separation Engine

HPLC is the foundational technique for resolving omeprazole and its metabolites from complex biological matrices (e.g., plasma, urine, microsomal incubates) or synthetic reaction mixtures.[1][8][9] The goal is to achieve baseline separation of all related compounds to ensure accurate identification and quantification.

Protocol: Reversed-Phase HPLC for Omeprazole Metabolite Profiling

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase column, such as a C18 or C8 (e.g., Zorbax XDB-C8, 50 x 4.6 mm), is typically used.[10]

  • Mobile Phase:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.15% TFA) or a basic modifier (e.g., 10 mM Ammonium Hydroxide, pH adjusted to 8.5).[8][10][11]

      • Causality: Omeprazole and its metabolites are acid-labile.[12][13] While acidic modifiers can improve peak shape, analysis must be rapid. Using a slightly basic mobile phase (pH 8.5) enhances the stability of the analytes during the chromatographic run.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might run from 5% B to 90% B over several minutes to elute compounds with varying polarities. 5-Hydroxyomeprazole Sulphide, being more polar than omeprazole sulphide due to the hydroxyl group, will elute earlier.

  • Flow Rate: 0.3 - 1.0 mL/min.[8][14]

  • Column Temperature: 30-40 °C to ensure reproducible retention times.[8][14]

  • Detection: UV detection at approximately 220 nm or 302 nm. A DAD is superior as it provides spectral data to assess peak purity.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Sensitive Identification & Quantification

LC-MS/MS provides the high sensitivity and specificity required to detect low-abundance metabolites in complex matrices and to confirm the identity of synthesized standards.[5][10][11]

Protocol: LC-MS/MS Identification

  • Sample Preparation (from Plasma):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally related compound like pantoprazole) to 1 volume of plasma.[11] Vortex and centrifuge to pellet proteins.

    • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, use a polymeric sorbent SPE cartridge.[10] Condition the cartridge, load the plasma sample, wash with a weak organic solvent, and elute the analytes with methanol or acetonitrile.

    • Evaporate the supernatant/eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

  • LC Conditions: Use the HPLC conditions described in Section 3.1, often with UPLC/UHPLC systems for faster analysis and better resolution.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically operated in positive ion mode.[10]

    • Scan Mode:

      • Full Scan (for discovery): Acquire data over a mass range (e.g., m/z 100-800) to find all potential metabolites.

      • Multiple Reaction Monitoring (MRM) (for quantification/confirmation): This is the gold standard for quantitative analysis. It involves monitoring a specific precursor ion → product ion transition, which provides exceptional specificity.[10]

  • Data Interpretation: The identity of 5-Hydroxyomeprazole Sulphide is confirmed by observing the expected precursor ion (the protonated molecule [M+H]⁺) and its characteristic product ions (fragments) upon collision-induced dissociation (CID).

Table 1: Representative MS/MS Parameters for Omeprazole and Key Metabolites

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Rationale
Omeprazole 346.1 198.1 Loss of the methoxy-benzimidazole moiety
5-Hydroxyomeprazole 362.1 214.1 Analogous fragmentation to omeprazole
Omeprazole Sulphone 362.1 198.1 Loss of the sulfonyl-linked pyridine

| 5-Hydroxyomeprazole Sulphide | 348.1 (Expected) | 200.1 (Expected) | Fragmentation pattern analogous to omeprazole sulphide |

Note: The m/z values are nominal masses. High-resolution mass spectrometry (HRMS) like Orbitrap or Q-TOF would be used to obtain accurate mass data, confirming the elemental composition.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

For a synthesized reference standard, NMR is the definitive technique for structural verification. ¹H and ¹³C NMR spectra provide unambiguous information about the molecule's carbon-hydrogen framework.

Expert Insight: While specific published spectra for 5-Hydroxyomeprazole Sulphide are scarce, its structure can be confirmed by comparing its spectra to those of known precursors like omeprazole.[15][16][17] Key diagnostic signals would include:

  • ¹H NMR: The appearance of a new singlet corresponding to the methylene protons of the hydroxymethyl group (-CH₂OH) on the pyridine ring, typically around δ 4.5-5.0 ppm. The disappearance of a methyl singlet from the pyridine ring confirms the position of hydroxylation.

  • ¹³C NMR: The appearance of a new carbon signal for the -CH₂OH group around δ 60-65 ppm.

Analytical_Workflow Sample Biological Matrix or Synthetic Mixture Prep Sample Preparation (SPE or Protein Precipitation) Sample->Prep HPLC HPLC-UV/DAD Separation & Profiling Prep->HPLC LCMS LC-MS/MS Identification & Quantification HPLC->LCMS Fraction or Direct Infusion Data Convergent Data Analysis HPLC->Data LCMS->Data NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure of Standard NMR->Data

Caption: Integrated analytical workflow for metabolite identification.

Significance in Drug Development

The discovery and characterization of minor metabolites like 5-Hydroxyomeprazole Sulphide are not merely academic exercises. This work is crucial for:

  • Comprehensive Safety Assessment: Regulators require a thorough understanding of a drug's metabolic profile. Even minor metabolites can have off-target activity or contribute to drug-drug interactions.[18]

  • Impurity Profiling: 5-Hydroxyomeprazole Sulphide can be a potential impurity in commercial omeprazole preparations and its synthesized standard is essential for developing and validating quality control methods.[4]

  • Phenotyping Studies: Understanding all metabolic pathways aids in developing more accurate phenotyping assays for enzymes like CYP2C19.

Conclusion

5-Hydroxyomeprazole Sulphide represents a minor but significant piece in the complex metabolic puzzle of omeprazole. Its discovery and identification are testaments to the power of modern bioanalytical science. The journey from understanding its place in the metabolic network to its targeted enzymatic synthesis and ultimate characterization by a suite of high-end analytical techniques (HPLC, LC-MS/MS, and NMR) exemplifies the rigorous, evidence-based approach required in modern drug development. This guide provides the foundational knowledge and validated protocols for researchers to confidently identify and study this, and other, challenging drug metabolites.

References

  • Uno, T., Yasui-Furukori, N., & Tateishi, T. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 156–161. [Link]

  • Park, J. Y., et al. (2016). Enzymatic Synthesis of 5'-Hydroxyomeprazole Sulfide Using Engineered CYP102A1. ResearchGate. [Link]

  • ArtMolecule. 5-Hydroxy omeprazole standards. ArtMolecule Product Page. [Link]

  • ResearchGate. (2015). The 1H NMR spectrum of omeprazole in DMSO-d6. ResearchGate. [Link]

  • SciSpace. (2020). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

  • Tassaneeyakul, W., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. PubMed. [Link]

  • Shirasaka, Y., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Weidolf, L., et al. (1988). Identification of two main urinary metabolites of [14C]omeprazole in humans. PubMed. [Link]

  • Prakash, C., et al. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • ResearchGate. (2016). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. ResearchGate. [Link]

  • ResearchGate. (2018). a 1 H-NMR spectrum of omeprazole USP, with signal assignments. ResearchGate. [Link]

  • ResearchGate. (2017). 1 H NMR spectrum of omeprazole. Observed chemical shifts. ResearchGate. [Link]

  • ResearchGate. (2012). A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5- Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. ResearchGate. [Link]

  • Furuta, T., Sugimoto, M., & Shirai, N. (2016). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. Basicmedical Key. [Link]

  • ResearchGate. (2016). Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]

  • ResearchGate. (2015). Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. ResearchGate. [Link]

  • Tassaneeyakul, W., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. ClinPGx. [Link]

  • Owen, S. F., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Owen, S. F., et al. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University Research Online. [Link]

  • Meng, C. (2009). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies Application Note. [Link]

Sources

Foundational

A Technical Guide to 5-Hydroxyomeprazole Sulphide: Characterization, Control, and Regulatory Considerations of a Key Pharmaceutical Impurity

Abstract This technical guide provides a comprehensive overview of 5-Hydroxyomeprazole Sulphide, a significant impurity and metabolite associated with the proton pump inhibitor, Omeprazole. For researchers, analytical sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxyomeprazole Sulphide, a significant impurity and metabolite associated with the proton pump inhibitor, Omeprazole. For researchers, analytical scientists, and drug development professionals, controlling such impurities is paramount for ensuring the safety, quality, and efficacy of the final drug product. This document delves into the physicochemical properties, formation pathways, and robust analytical control strategies for 5-Hydroxyomeprazole Sulphide. It synthesizes field-proven insights with established regulatory frameworks, offering detailed experimental protocols and risk assessment strategies grounded in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Impurity Profiling in Omeprazole

Omeprazole is a widely prescribed proton pump inhibitor that effectively treats acid-related gastrointestinal disorders by inhibiting the gastric H+/K+-ATPase.[1] The stability of Omeprazole is highly pH-dependent; it degrades rapidly in acidic media, which can lead to the formation of various degradation products.[2][3] Furthermore, impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or upon storage of the drug product.[4][5] Regulatory bodies, guided by the ICH, mandate the identification, qualification, and control of these impurities to ensure patient safety.[6][7]

Among the spectrum of Omeprazole-related substances, 5-Hydroxyomeprazole Sulphide stands out due to its dual identity as both a potential impurity in commercial preparations and a minor human metabolite.[8][9] It is structurally related to other key metabolites and impurities, such as 5-Hydroxyomeprazole (the primary metabolite formed via CYP2C19) and Omeprazole Sulphide.[1][8][10] A thorough understanding of its formation, characterization, and control is therefore not just a regulatory necessity but a cornerstone of robust drug development.

Physicochemical Characterization and Structural Elucidation

Understanding the chemical nature of an impurity is the first step in developing an effective control strategy. 5-Hydroxyomeprazole Sulphide is a derivative of Omeprazole, featuring both a hydroxyl group on the pyridine ring and a sulphide linkage, distinguishing it from the parent drug's sulfoxide.

Chemical Structure

The structures of Omeprazole and its key related substances are presented below for comparison. The introduction of a hydroxyl group increases the polarity of 5-Hydroxyomeprazole Sulphide compared to Omeprazole Sulphide.

  • Omeprazole: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl ]-1H-benzimidazole

  • 5-Hydroxyomeprazole: [4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl methyl]-5-methyl-3-pyridinyl]methanol[11]

  • Omeprazole Sulphide: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio ]-1H-benzimidazole

  • 5-Hydroxyomeprazole Sulphide: (6-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-4-methoxy-5-methylpyridin-3-yl)methanol

Comparative Data

A summary of key properties helps in differentiating these compounds during analytical method development.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Group
Omeprazole C₁₇H₁₉N₃O₃S345.42Sulfoxide
5-Hydroxyomeprazole C₁₇H₁₉N₃O₄S361.4Sulfoxide, Primary Alcohol
Omeprazole Sulphide C₁₇H₁₉N₃O₂S329.42[12]Sulphide (Thioether)
5-Hydroxyomeprazole Sulphide C₁₇H₁₉N₃O₃S345.42Sulphide (Thioether), Primary Alcohol

Formation Pathways and Synthesis

Controlling an impurity requires a deep understanding of its origin. 5-Hydroxyomeprazole Sulphide can be formed through several pathways, including as a byproduct of synthesis, a degradation product, or through metabolic processes.

Potential Formation Routes
  • Synthetic Byproduct: In the synthesis of Omeprazole, the final step is typically the oxidation of the sulphide intermediate (Omeprazole Sulphide) to the sulfoxide (Omeprazole). If hydroxylated precursors are used or if side-reactions occur, 5-Hydroxyomeprazole Sulphide could be formed and carried through as a process-related impurity.

  • Degradation Product: Omeprazole is susceptible to degradation. While acid-induced degradation primarily leads to rearranged monomers and dimers, other stress conditions could potentially lead to the reduction of the sulfoxide and other modifications.[13][14]

  • Metabolic Origin: 5-Hydroxyomeprazole Sulphide has been identified as a minor human metabolite of Omeprazole.[9] Its presence in the API is unlikely to be from this route, but this information is crucial for toxicological qualification, as impurities that are also significant human metabolites may not require further safety qualification.[15]

The diagram below illustrates a plausible synthetic/degradation relationship between these compounds.

G cluster_main Omeprazole & Related Compounds Omeprazole Omeprazole (Sulfoxide) HydroxyOmeprazole 5-Hydroxyomeprazole (Primary Metabolite) Omeprazole->HydroxyOmeprazole Metabolism (CYP2C19) (Hydroxylation) Sulphide Omeprazole Sulphide (Sulphide Intermediate) Sulphide->Omeprazole Oxidation (Final Synthetic Step) HydroxySulphide 5-Hydroxyomeprazole Sulphide (Impurity/Metabolite) Sulphide->HydroxySulphide Side-Reaction or Metabolism (Hydroxylation) HydroxySulphide->HydroxyOmeprazole Oxidation

Caption: Potential formation pathways for 5-Hydroxyomeprazole Sulphide.

Analytical Control Strategy

A robust, validated analytical method is essential for the routine detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[3][16][17]

Recommended Analytical Workflow

The logical flow from sample preparation to final result ensures data integrity and compliance.

G cluster_workflow Impurity Analysis Workflow SamplePrep 1. Sample & Standard Preparation SST 2. System Suitability Test (SST) SamplePrep->SST Analysis 3. Chromatographic Analysis (HPLC-UV) SST->Analysis Integration 4. Peak Identification & Integration (Based on RRT) Analysis->Integration Calculation 5. Impurity Quantification (% w/w) Integration->Calculation Reporting 6. Reporting & Specification Check Calculation->Reporting

Caption: A typical workflow for pharmaceutical impurity analysis.

Step-by-Step HPLC Protocol (Example)

This protocol is a representative method designed for the separation of Omeprazole and its related substances, including 5-Hydroxyomeprazole Sulphide. Causality: A gradient elution is chosen because of the differing polarities of the analytes; the more polar hydroxylated impurities will elute earlier, while the parent API and less polar impurities are retained longer, ensuring a good separation for all peaks of interest. An alkaline mobile phase is used because Omeprazole is more stable under alkaline conditions.[3]

1. Preparation of Solutions:

  • Mobile Phase A: Prepare a 10 mM Ammonium Hydroxide solution in water, adjusting the pH to 8.5 with formic acid.[18] Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh and dissolve a qualified reference standard of 5-Hydroxyomeprazole Sulphide in the Diluent to obtain a known concentration (e.g., 1.0 µg/mL).

  • Test Solution: Accurately weigh and dissolve the Omeprazole drug substance or product in the Diluent to obtain a final concentration of ~1.0 mg/mL.

2. Chromatographic Conditions:

  • Column: Zorbax XDB-C8, 150 mm x 4.6 mm, 5 µm (or equivalent).[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 302 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80 20
    20.0 40 60
    25.0 40 60
    25.1 80 20

    | 30.0 | 80 | 20 |

3. System Suitability Test (SST):

  • Trustworthiness: Before sample analysis, inject a solution containing Omeprazole and all specified impurities. The system is deemed suitable for use only if the following criteria are met:

    • Resolution: The resolution between 5-Hydroxyomeprazole Sulphide and the next closest eluting peak is ≥ 2.0.

    • Tailing Factor: The tailing factor for the Omeprazole peak is ≤ 2.0.

    • Reproducibility: The relative standard deviation (RSD) for six replicate injections of the standard solution is ≤ 5.0%.

4. Analysis and Calculation:

  • Inject the Test Solution and identify the 5-Hydroxyomeprazole Sulphide peak based on its relative retention time (RRT) compared to the Omeprazole peak.

  • Calculate the percentage of the impurity using the following formula:

    % Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Regulatory Framework and Risk Assessment

The control of impurities is governed by ICH guidelines, primarily Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[19][20] These guidelines establish thresholds for reporting, identification, and toxicological qualification.

ICH Thresholds

The action required for an impurity is determined by its level relative to the maximum daily dose (MDD) of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[6][19]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[6]

  • Qualification Threshold: The level above which an impurity must be justified from a safety perspective.[6][15] Qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[15]

Toxicological Considerations

If 5-Hydroxyomeprazole Sulphide is present in a batch above the qualification threshold, its safety must be demonstrated. Toxicological evaluation can involve in silico predictions (QSAR), in vitro tests like the Ames assay for mutagenicity, and in vivo studies.[4][5] As previously noted, an impurity that is also a significant human metabolite is generally considered qualified.[15] Given that 5-Hydroxyomeprazole Sulphide is a known metabolite, this provides a strong basis for its safety argument, although regulatory consultation is always advised.

Manufacturing Control and Mitigation Strategies

The most effective way to manage impurities is to prevent their formation. A robust control strategy, developed using Quality by Design (QbD) principles, is key.[21][22]

  • Control of Starting Materials: Ensure that hydroxylated precursors or related impurities are not present in the starting materials and intermediates used for Omeprazole synthesis.

  • Process Parameter Optimization: Tightly control the parameters of the final oxidation step (e.g., temperature, reaction time, oxidant concentration) to maximize the conversion of Omeprazole Sulphide to Omeprazole while minimizing side reactions.

  • Purification Procedures: Develop and validate effective crystallization or chromatographic purification steps to selectively remove 5-Hydroxyomeprazole Sulphide and other impurities from the final API.

  • Stability-Indicating Methods: Use validated, stability-indicating analytical methods throughout the manufacturing process and during stability studies to monitor for the appearance of this and other degradation products.

Conclusion

5-Hydroxyomeprazole Sulphide represents a multifaceted challenge in the pharmaceutical development of Omeprazole, existing at the intersection of synthesis, degradation, and metabolism. A successful control strategy is not merely about testing the final product but is a holistic approach built on a fundamental understanding of the impurity's chemistry and formation. By integrating robust process controls, employing highly specific and validated analytical methods, and adhering to a risk-based approach guided by ICH principles, drug developers can effectively manage this impurity, ensuring the consistent delivery of a safe and high-quality medicinal product to patients.

References

  • Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product - Taylor & Francis Online. (URL: )
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (URL: )
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
  • Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product - Taylor & Francis Online. (URL: )
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA). (URL: )
  • OMEPRAZOLE Omeprazolum - European Pharmacopoeia. (URL: )
  • Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide | Request PDF - ResearchG
  • 5-Hydroxy omeprazole standards | @rtMolecule - ArtMolecule. (URL: )
  • The chemical structures of omeprazole sulfide and its human metabolite, 5 - ResearchG
  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - NIH. (URL: )
  • The Biological Activity of Omeprazole Metabolites: A Technical Guide - Benchchem. (URL: )
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (URL: )
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products - YouTube. (URL: )
  • Total synthesis of 5-hydroxyomeprazole - ResearchG
  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing). (URL: )
  • Hydroxyomeprazole | C17H19N3O4S | CID 119560 - PubChem - NIH. (URL: )
  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed. (URL: )
  • (PDF)
  • Omeprazole-impurities - Pharmaffili
  • Elemental impurities analysis in name-brand and generic omeprazole drug samples. (URL: )
  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry - Glasgow Caledonian University. (URL: )
  • Showing metabocard for 5-Hydroxyomeprazole (HMDB0014010). (URL: )
  • 5-hydroxyomeprazole sulfone - ClinPGx. (URL: )
  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed. (URL: )
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. (URL: )
  • USP Monographs: Omeprazole Delayed-Release Capsules - USP29-NF24. (URL: )
  • Control Strategy Considerations During Formul
  • Omeprazole Impurities - SynZeal. (URL: )
  • HOLISTIC CONTROL STRATEGIES FOR CONTINUOUS MANUFACTURING. (URL: )
  • Analytical methodologies for the determination of omeprazole: An overview | Request PDF. (URL: )
  • Biotransformation of omeprazole to 5-hydroxyomeprazole and/or...
  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry - Glasgow Caledonian University. (URL: )
  • Analytical methodologies for the determination of omeprazole: an overview - PubMed. (URL: )
  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical prepar
  • 5-Hydroxy Omeprazole Sulfide | CAS No. 103876-99-9 | Clearsynth. (URL: )
  • (PDF)

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Formation of 5-Hydroxyomeprazole Sulphide

This guide provides a comprehensive, technically-grounded exploration of the in vitro formation of 5-hydroxyomeprazole sulphide, a minor human metabolite of omeprazole. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded exploration of the in vitro formation of 5-hydroxyomeprazole sulphide, a minor human metabolite of omeprazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying biochemical causality, ensuring a robust and reproducible experimental design. We will dissect the primary metabolic pathways of omeprazole, detail the specific enzymatic steps leading to the target metabolite, and provide a validated, step-by-step protocol for its in vitro synthesis and analysis.

Introduction: The Metabolic Complexity of Omeprazole

Omeprazole, the first proton pump inhibitor (PPI) introduced to the market, is a cornerstone for managing acid-related gastrointestinal disorders.[1][2] It functions as a prodrug, requiring activation in an acidic environment to inhibit the gastric H+/K+-ATPase.[3][4] However, its therapeutic efficacy and potential for drug-drug interactions are profoundly influenced by its extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[3][5]

The principal metabolic routes are hydroxylation to form 5-hydroxyomeprazole and sulfoxidation to produce omeprazole sulphone.[5][6] These pathways are catalyzed predominantly by two key enzymes:

  • CYP2C19: This polymorphic enzyme is the major catalyst for the formation of 5-hydroxyomeprazole.[7][8] Genetic variations in CYP2C19 can lead to significant inter-individual differences in omeprazole clearance, categorizing individuals as poor, intermediate, or extensive metabolizers.[1][9]

  • CYP3A4: This enzyme is mainly responsible for converting omeprazole to omeprazole sulphone.[7][10]

These primary metabolites can undergo further transformation, such as the conversion of 5-hydroxyomeprazole to 5-hydroxyomeprazole sulphone by CYP3A4.[7] While these are the dominant pathways, a constellation of minor metabolites exists, including omeprazole sulphide and its hydroxylated derivative, 5-hydroxyomeprazole sulphide.[3][11] Understanding the formation of these minor metabolites is crucial for a complete pharmacological profile and for identifying potential analytical standards or impurities.[12][13] This guide will focus specifically on the in vitro generation of 5-hydroxyomeprazole sulphide.

The Enzymatic Pathway to 5-Hydroxyomeprazole Sulphide

The formation of 5-hydroxyomeprazole sulphide in vivo is a multi-step process. While omeprazole is primarily oxidized, its conversion to omeprazole sulphide is a reductive process that has been observed under hypoxic conditions.[14] The most direct and controllable method for generating 5-hydroxyomeprazole sulphide in an in vitro setting involves a two-step conceptual pathway, starting from the more readily available omeprazole sulphide intermediate.

  • Reduction to Omeprazole Sulphide: Omeprazole is first reduced to omeprazole sulphide. This metabolite is also a known impurity in omeprazole synthesis.[13]

  • Hydroxylation of Omeprazole Sulphide: The omeprazole sulphide intermediate then undergoes regioselective hydroxylation to form 5-hydroxyomeprazole sulphide.[11]

While this pathway can be catalyzed by human liver enzymes, research has shown that engineered bacterial enzymes, specifically mutants of CYP102A1 from Bacillus megaterium, can perform this hydroxylation with high efficiency and specificity, offering a powerful tool for targeted synthesis.[11][15]

G cluster_main Omeprazole Metabolism cluster_target Target Pathway (In Vitro Focus) OMP Omeprazole OH_OMP 5-Hydroxyomeprazole (Inactive Metabolite) OMP->OH_OMP CYP2C19 (Major) CYP3A4 (Minor) OMP_SUL Omeprazole Sulphone (Inactive Metabolite) OMP->OMP_SUL CYP3A4 OMP_Sulphide Omeprazole Sulphide (Intermediate/Substrate) OMP->OMP_Sulphide Reduction OH_OMP_SUL 5-Hydroxyomeprazole Sulphone OH_OMP->OH_OMP_SUL CYP3A4 OMP_SUL->OH_OMP_SUL CYP2C19 OH_OMP_Sulphide 5-Hydroxyomeprazole Sulphide (Target Metabolite) OMP_Sulphide->OH_OMP_Sulphide CYP-mediated Hydroxylation (e.g., engineered CYP102A1)

Caption: Metabolic pathways of omeprazole leading to major metabolites and the target 5-hydroxyomeprazole sulphide.

Experimental Protocol: In Vitro Synthesis Using Human Liver Microsomes

This protocol details a robust method for generating 5-hydroxyomeprazole sulphide from omeprazole sulphide using pooled human liver microsomes (HLM). The use of HLM provides a physiologically relevant enzyme matrix, though yields may be lower compared to specialized recombinant enzymes.

Core Principle & Self-Validation

The protocol relies on the oxidative capacity of CYP enzymes within the HLM, fueled by a continuous supply of NADPH. To ensure the observed metabolite formation is enzyme-driven, a parallel negative control incubation is mandatory. This control contains all components except the NADPH regenerating system, thus preventing CYP activity. Any product detected in the negative control would indicate non-enzymatic degradation or contamination.

Materials and Reagents
ReagentSpecificationRationale
Substrate Omeprazole SulphideThe direct precursor for the target metabolite.[11]
Enzyme Source Pooled Human Liver Microsomes (HLM)Provides a complex of physiologically relevant Phase I enzymes.[16]
Cofactor System NADPH Regenerating System (e.g., NADPH-A/B)Ensures continuous CYP enzyme activity by recycling NADPH.[17]
Buffer Potassium Phosphate Buffer (100 mM, pH 7.4)Maintains optimal pH for CYP enzyme function.[17]
Quenching Solution Acetonitrile (ACN), ice-cold, with Internal StandardTerminates the enzymatic reaction and precipitates proteins.[17]
Internal Standard (IS) Structurally similar compound (e.g., D3-Omeprazole)Used for accurate quantification in LC-MS/MS analysis.[18]
Step-by-Step Methodology
  • Prepare Stock Solutions:

    • Dissolve Omeprazole Sulphide in a minimal amount of DMSO, then dilute with acetonitrile to a final stock concentration of 10 mM.

    • Prepare the Internal Standard (IS) in acetonitrile at a concentration suitable for LC-MS/MS detection (e.g., 100 ng/mL).

  • Set Up Incubation Plates:

    • On a 96-well plate, label wells for each time point (e.g., 0, 15, 30, 60, 120 min) and for the negative control (-NADPH).

    • Add 100 µL of 100 mM Potassium Phosphate Buffer (pH 7.4) to each well.

  • Pre-incubation (Enzyme and Substrate Equilibration):

    • Add HLM to each well to a final protein concentration of 0.5 mg/mL.

    • Add the Omeprazole Sulphide stock solution to each well to a final substrate concentration of 10 µM. The final DMSO concentration should be <0.2% to avoid enzyme inhibition.[16]

    • Gently mix and pre-incubate the plate at 37°C for 5 minutes in a shaking incubator. This step allows the substrate to equilibrate with the enzymes before the reaction starts.

  • Initiate the Reaction:

    • To initiate the reaction, add 20 µL of the pre-warmed NADPH regenerating system solution to each well, except for the negative control wells.

    • To the negative control wells, add an equivalent volume of phosphate buffer.

    • Immediately mix and return the plate to the 37°C shaking incubator. The "0 min" time point sample is quenched immediately after adding the NADPH system.

  • Time Course and Reaction Termination:

    • At each designated time point (15, 30, 60, 120 min), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the corresponding wells.

    • The addition of a large volume of organic solvent effectively stops the enzymatic activity by denaturing the microsomal proteins.

  • Sample Processing:

    • Once all time points are collected, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Caption: Experimental workflow for the in vitro formation of 5-hydroxyomeprazole sulphide.

Analytical Methodology: LC-MS/MS Quantification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application, offering unparalleled sensitivity and selectivity to distinguish and quantify the target metabolite from the substrate and other potential byproducts.[6][19]

Representative LC-MS/MS Conditions
ParameterConditionRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent separation for moderately polar compounds like omeprazole and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Ionization Mode Electrospray Ionization (ESI), PositiveOmeprazole and its metabolites readily form [M+H]+ ions.[6]
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions (Hypothetical)

Accurate mass spectrometry is required to determine the exact mass-to-charge ratios (m/z). The following are hypothetical transitions based on chemical structures:

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)
Omeprazole Sulphide330.1Fragment specific to structure
5-Hydroxyomeprazole Sulphide 346.1 Fragment specific to structure
Internal Standard (D3-Omeprazole)349.1198.1 (common fragment)

Note: The exact m/z values for product ions must be determined experimentally by infusing pure analytical standards and performing product ion scans.

Conclusion for the Modern Drug Development Professional

This guide provides a comprehensive framework for the in vitro formation and analysis of 5-hydroxyomeprazole sulphide. By understanding the core metabolic pathways and implementing a robust, self-validating experimental protocol, researchers can reliably generate this minor metabolite. This capability is essential for a variety of applications, including the synthesis of analytical standards for impurity profiling, investigating the potential for off-target activities, and building a complete metabolic map of parent compounds. The integration of sound biochemical principles with precise analytical techniques, as detailed herein, represents a best-practice approach in contemporary drug metabolism and pharmacokinetic studies.

References

  • Title: Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Omeprazole and Esomeprazole Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]

  • Title: Omeprazole Metabolism Pathway (old) Source: Small Molecule Pathway Database (SMPDB) URL: [Link]

  • Title: CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans Source: ResearchGate URL: [Link]

  • Title: omeprazole Source: PharmGKB URL: [Link]

  • Title: Schematic representation of the metabolic pathways of omeprazole. Source: ResearchGate URL: [Link]

  • Title: Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Main metabolic routes of omeprazole. Source: ResearchGate URL: [Link]

  • Title: Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes Source: PubMed URL: [Link]

  • Title: Analytical methodologies for the determination of omeprazole: An overview Source: Ovid URL: [Link]

  • Title: 5-Hydroxy omeprazole standards Source: @rtMolecule URL: [Link]

  • Title: Determination of omeprazole and metabolites in plasma and urine by liquid chromatography Source: PubMed URL: [Link]

  • Title: CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans Source: PubMed URL: [Link]

  • Title: Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... Source: ResearchGate URL: [Link]

  • Title: Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions Source: ResearchGate URL: [Link]

  • Title: Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices Source: Taylor & Francis Online URL: [Link]

  • Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PubMed Central URL: [Link]

  • Title: Biotransformation of omeprazole to 5-hydroxyomeprazole and/or... Source: ResearchGate URL: [Link]

  • Title: Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios Source: PubMed Central URL: [Link]

  • Title: Synthesis, structure, and reactivity of Omeprazole and related compounds Source: White Rose eTheses Online URL: [Link]

  • Title: Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes Source: PubMed URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace URL: [Link]

  • Title: The chemical structures of omeprazole sulfide and its human metabolite, 5′-hydroxyomeprazole sulfide. Source: ResearchGate URL: [Link]

  • Title: Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism Source: PubMed URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: ResearchGate URL: [Link]

  • Title: Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium... Source: ResearchGate URL: [Link]

  • Title: Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes Source: ResearchGate URL: [Link]

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: ResearchGate URL: [Link]

  • Title: Oxygen Dependence of Omeprazole Clearance and Sulfone and Sulfide Metabolite Formation in the Isolated Perfused Rat Liver Source: PubMed URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]

  • Title: Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study Source: PubMed URL: [Link]

  • Title: metabolic stability & determining intrinsic drug clearance Source: YouTube URL: [Link]

Sources

Foundational

enzymatic synthesis of 5-Hydroxyomeprazole sulphide using CYP102A1

An In-depth Technical Guide: Enzymatic Synthesis of 5-Hydroxyomeprazole Sulphide Using CYP102A1 For Researchers, Scientists, and Drug Development Professionals Executive Summary The synthesis of drug metabolites is a cri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Enzymatic Synthesis of 5-Hydroxyomeprazole Sulphide Using CYP102A1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of drug metabolites is a critical phase in pharmaceutical development, essential for comprehensive safety and toxicological assessments as mandated by regulatory bodies like the FDA.[1] Traditional chemical synthesis of these metabolites, particularly regio- and stereospecific products, is often complex, low-yielding, and costly.[2] This guide details a robust biocatalytic strategy for the synthesis of 5-hydroxyomeprazole sulphide, a minor human metabolite of omeprazole, utilizing the bacterial cytochrome P450 enzyme, CYP102A1, from Bacillus megaterium. We present the scientific rationale, detailed experimental protocols, and analytical methodologies for this highly efficient and regioselective process. By leveraging a whole-cell biocatalyst system, this approach circumvents the need for costly enzyme purification and cofactor supplementation, offering a scalable and economically viable route to obtaining this important metabolite standard.

Introduction: The Imperative for Biocatalytic Metabolite Synthesis

1.1 The Role of Metabolites in Drug Safety

The metabolic fate of a drug candidate is a cornerstone of its preclinical and clinical evaluation. Human metabolism, primarily mediated by hepatic cytochrome P450 (CYP) enzymes, can convert a parent drug into multiple metabolites.[3] These metabolites may possess their own pharmacological activity, contribute to toxicity, or represent the primary route of clearance.[4] Regulatory guidance emphasizes the need to identify and characterize any human metabolites, particularly those that are disproportionately high in humans compared to preclinical toxicology species.[1] Accessing pure analytical standards of these metabolites is therefore not just a scientific necessity but a regulatory requirement.

Omeprazole, a widely used proton pump inhibitor, is primarily metabolized by human CYP2C19 to 5-hydroxyomeprazole and by CYP3A4 to omeprazole sulphone.[5][6] A minor, yet important, human metabolite is 5-hydroxyomeprazole sulphide, derived from the hydroxylation of omeprazole sulphide.[7]

1.2 CYP102A1: A Premier Biocatalyst for C-H Activation

While human P450s are the in vivo catalysts, they are often ill-suited for large-scale production due to low stability, low expression levels, and dependence on a separate reductase partner protein.[1] In contrast, CYP102A1 (also known as P450 BM3) from Bacillus megaterium has emerged as a workhorse of biocatalysis.[8] Its key advantages include:

  • Self-Sufficiency: CYP102A1 is a natural fusion protein containing both a heme-containing monooxygenase domain and a diflavin reductase domain in a single polypeptide chain. This obviates the need for a separate redox partner, simplifying the catalytic system.[9]

  • High Catalytic Activity: It possesses one of the highest catalytic turnover rates of any known P450 monooxygenase.[1]

  • High-Level Expression: The enzyme can be expressed in soluble, active form at high yields (0.5–1 g/L) in common hosts like Escherichia coli.[1][10]

  • Engineering Potential: Decades of research have demonstrated that its active site can be readily engineered through directed evolution and rational design to accept a vast array of non-native substrates, including pharmaceuticals, and to control the regio- and stereoselectivity of the oxidation.[10][11][12]

This guide focuses on harnessing CYP102A1 to perform a specific, high-value transformation: the regioselective hydroxylation of omeprazole sulphide to 5-hydroxyomeprazole sulphide.[7]

The Biocatalyst and Mechanism

2.1 The CYP102A1 Catalytic Cycle

The power of CYP102A1 lies in its ability to activate molecular oxygen for the precise insertion of an oxygen atom into an unactivated C-H bond. This process occurs via a well-established catalytic cycle, dependent on the reducing power of Nicotinamide Adenine Dinucleotide Phosphate (NADPH).

The cycle begins with the substrate (omeprazole sulphide) binding to the active site of the heme domain, displacing a water molecule coordinated to the ferric (Fe³⁺) heme iron. This binding event alters the spin state of the iron, increasing its redox potential and priming it for reduction. The fused reductase domain then shuttles two electrons from NADPH, one at a time, to the heme center, reducing the iron to its ferrous (Fe²⁺) state. Molecular oxygen (O₂) can now bind to the Fe²⁺, and subsequent electron and proton transfers lead to the cleavage of the O-O bond, generating a highly reactive ferryl-oxo intermediate (Compound I) and a molecule of water. This potent oxidizing species is responsible for abstracting a hydrogen atom from the substrate's methyl group, followed by oxygen rebound to form the hydroxylated product, 5-hydroxyomeprazole sulphide. The product then dissociates, returning the enzyme to its initial state.

P450_Catalytic_Cycle CYP102A1 Catalytic Cycle for Hydroxylation sub Substrate (S) Omeprazole Sulphide s1 E(Fe³⁺) sub->s1 Enters prod Product (S-OH) 5-OH-Omeprazole Sulphide s2 E(Fe³⁺)-S s1->s2 s3 E(Fe²⁺)-S s2->s3 1st e⁻ (from NADPH) s4 E(Fe²⁺)-S(O₂) s3->s4 O₂ Binding nadp_out NADP⁺ s5 E(Fe³⁺)-S(O₂²⁻) s4->s5 s6 Compound I E(Fe⁴⁺=O)-S(•) s5->s6 s6->prod H-abstraction & Oxygen Rebound s6->s1 Product Release nadph_in NADPH

Caption: The catalytic cycle of CYP102A1 for substrate hydroxylation.

2.2 Why a Whole-Cell Biocatalyst?

For industrial and laboratory-scale synthesis, isolating and purifying enzymes can be a significant bottleneck. Whole-cell biocatalysis leverages the intact cellular machinery of the expression host (E. coli), offering several advantages:

  • Eliminates Purification: The enzyme is used directly within the cells that produced it, saving time and resources.

  • Cofactor Regeneration: The host cell's central metabolism naturally regenerates the expensive NADPH cofactor using a simple, inexpensive carbon source like glucose or citrate.[13][14] This creates a self-sustaining system for the P450 reaction.

  • Enhanced Enzyme Stability: The cellular environment can protect the enzyme from degradation, often leading to a longer operational lifespan compared to the isolated enzyme.

Whole_Cell_Biocatalysis Principle of Whole-Cell Biocatalysis cluster_0 E. coli Cell glucose Glucose (Co-substrate) tca Central Metabolism (e.g., Pentose Phosphate Pathway) glucose->tca nadph NADPH tca->nadph regenerates cyp Recombinant CYP102A1 product 5-OH Omeprazole Sulphide cyp->product nadp NADP⁺ cyp->nadp substrate Omeprazole Sulphide substrate->cyp ext_prod 5-OH Omeprazole Sulphide product->ext_prod Exits Cell nadp->tca recycled nadph->cyp donates e⁻ ext_gluc Glucose ext_gluc->glucose Enters Cell ext_sub Omeprazole Sulphide ext_sub->substrate Enters Cell

Caption: Whole-cell system using glucose to regenerate NADPH for CYP102A1.

Experimental Workflow: A Step-by-Step Guide

This section provides a comprehensive, self-validating protocol for the synthesis of 5-hydroxyomeprazole sulphide. The workflow is divided into three main stages: preparation of the whole-cell biocatalyst, the biotransformation reaction, and product analysis.

Experimental_Workflow Overall Experimental Workflow A1 Part A: Biocatalyst Preparation 1. Transform E. coli with CYP102A1 Plasmid A2 2. Grow Starter Culture A1->A2 A3 3. Inoculate Expression Culture A2->A3 A4 4. Induce Protein Expression (IPTG) A3->A4 A5 5. Harvest & Wash Cells A4->A5 B1 Part B: Biotransformation 6. Resuspend Cells in Reaction Buffer A5->B1 Biocatalyst Ready B2 7. Add Substrate & Co-substrate B1->B2 B3 8. Incubate under Controlled Conditions B2->B3 C1 Part C: Analysis 9. Quench Reaction & Extract Product B3->C1 Reaction Complete C2 10. Analyze by HPLC/LC-MS C1->C2 C3 11. Purify (if necessary) & Confirm by NMR C2->C3

Caption: High-level overview of the synthesis and analysis workflow.

Part A: Recombinant Enzyme Production

Protocol 1: Preparation of CYP102A1 Whole-Cell Biocatalyst

  • Rationale: This protocol is designed to generate a high density of E. coli cells expressing functional CYP102A1. Terrific Broth (TB) is used for high cell density, and δ-aminolevulinic acid (δ-ALA) is added as a precursor to enhance the synthesis of the essential heme cofactor.[15]

  • Materials:

    • CYP102A1 expression plasmid (e.g., in a pET vector)

    • E. coli expression host (e.g., DH5α, BL21(DE3))

    • Luria-Bertani (LB) agar plates with appropriate antibiotic (e.g., 100 µg/mL ampicillin)

    • Terrific Broth (TB) medium with antibiotic

    • 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution

    • 0.5 M δ-aminolevulinic acid (δ-ALA) stock solution, pH adjusted to 7.0

    • Phosphate buffer (100 mM, pH 7.4)

  • Methodology:

    • Transformation: Transform the CYP102A1 plasmid into competent E. coli cells using a standard heat-shock or electroporation protocol. Plate the transformed cells onto LB agar plates containing the selection antibiotic and incubate overnight at 37°C.

    • Starter Culture: Inoculate a single colony into 20 mL of TB medium containing the antibiotic. Grow overnight at 37°C with shaking at 250 rpm.

    • Expression Culture: Use the overnight culture to inoculate 1 L of fresh TB medium (with antibiotic) in a 2.5 L baffled flask to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.

    • Growth: Incubate the culture at 37°C with vigorous shaking (250 rpm) until the OD₆₀₀ reaches 0.6-0.8.[15] This ensures the cells are in the exponential growth phase and are metabolically active for protein expression.

    • Induction: Cool the culture to 28°C. Induce protein expression by adding IPTG to a final concentration of 1.0 mM. Simultaneously, add δ-ALA to a final concentration of 1.5 mM to facilitate heme synthesis.[15]

    • Expression: Continue incubation at 28°C with shaking at 200 rpm for 48-50 hours.[15] Lower temperature and slower shaking promote proper protein folding. A successful expression is often indicated by the cell pellet turning reddish-brown, characteristic of heme-containing proteins.

    • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of cold 100 mM phosphate buffer (pH 7.4) to wash away residual medium components. Centrifuge again under the same conditions.

    • Storage: The final cell pellet (the whole-cell biocatalyst) can be used immediately or stored at -80°C for later use.

Part B: Biotransformation

Protocol 2: Whole-Cell Synthesis of 5-Hydroxyomeprazole Sulphide

  • Rationale: This protocol uses the harvested cells to convert omeprazole sulphide to its hydroxylated product. A co-substrate (glucose) is added to power the intracellular regeneration of NADPH.[13] The reaction is performed in a buffer to maintain a stable pH.

  • Materials:

    • CYP102A1 whole-cell biocatalyst pellet (from Protocol 1)

    • Omeprazole sulphide (substrate)

    • Dimethyl sulfoxide (DMSO)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • D-Glucose (co-substrate)

  • Methodology:

    • Biocatalyst Preparation: Resuspend the fresh or thawed cell pellet in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration corresponding to an OD₆₀₀ of 20-50.

    • Substrate Preparation: Prepare a 100 mM stock solution of omeprazole sulphide in DMSO.

    • Reaction Setup: In a suitable reaction vessel (e.g., glass flask), combine the cell suspension, glucose to a final concentration of 50 mM, and the omeprazole sulphide stock solution to a final concentration of 1-2 mM. The final DMSO concentration should be kept low (<2% v/v) to avoid enzyme inhibition.

    • Incubation: Incubate the reaction mixture at 30°C with shaking (200 rpm) to ensure adequate aeration and mixing.

    • Monitoring (Self-Validation): Periodically (e.g., at 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 200 µL) of the reaction mixture for analysis. This time-course monitoring is crucial to determine the reaction rate and the point of completion.

Part C: Product Analysis and Quantification

Protocol 3: HPLC Analysis

  • Rationale: A robust analytical method is required to separate the substrate from the product and quantify the conversion. Reversed-phase HPLC is ideal for this purpose. A liquid-liquid extraction step is used to remove proteins and other cellular debris before injection.[16]

  • Materials:

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Ultrapure water

    • Analytical standards for omeprazole sulphide and 5-hydroxyomeprazole sulphide

  • Methodology:

    • Sample Preparation: a. To a 200 µL reaction aliquot, add 400 µL of ice-cold ethyl acetate. b. Vortex vigorously for 1 minute to extract the analytes. c. Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous layers. d. Carefully transfer the upper organic layer to a clean tube. e. Dry the organic extract over a small amount of anhydrous sodium sulfate, then evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.

    • HPLC Conditions: The following conditions are a validated starting point and may require optimization.[16]

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 220 nm or 302 nm.

      • Injection Volume: 20 µL.

      • Gradient: A linear gradient from 5% B to 90% B over 10 minutes is typically effective.

    • Quantification: Create a standard curve using the analytical standards to calculate the concentration of the substrate and product in the samples. The conversion yield can be calculated as: Yield (%) = ([Product] / ([Initial Substrate])) x 100

Data Interpretation and Optimization

Effective biocatalytic process development relies on systematic optimization and clear data presentation.

Data Presentation

Quantitative data should be summarized for clarity. This includes analytical parameters and reaction performance.

Table 1: Example HPLC Analytical Parameters

Analyte Expected Retention Time (min) λmax (nm)
5-Hydroxyomeprazole Sulphide ~5.8 220, 302
Omeprazole Sulphide ~7.5 220, 302

(Note: Retention times are column and system-dependent and must be confirmed with standards.)

Table 2: Representative Biocatalytic Performance Data

Biocatalyst Substrate Conversion Yield (%)[7] Regioselectivity (%)[7]
Wild-Type CYP102A1 Omeprazole Sulphide 85-90% >98% to 5'-OH
Engineered Variants Omeprazole Sulphide Often >95% >99% to 5'-OH

(Data adapted from literature to demonstrate typical performance.[7])

Key Optimization Parameters

  • Substrate Loading: While higher substrate concentrations are desirable for productivity, they can lead to substrate inhibition or toxicity to the host cells. This parameter should be titrated to find the optimal balance.

  • Biocatalyst Loading: Increasing the cell density (OD₆₀₀) will generally increase the overall reaction rate, but may lead to oxygen limitation.

  • Aeration: As a monooxygenase, CYP102A1 consumes O₂. Ensuring adequate aeration through vigorous shaking and using baffled flasks is critical for maintaining high activity.

  • Co-solvents: For poorly soluble substrates, the addition of a water-miscible organic co-solvent (e.g., DMSO, methanol) can improve bioavailability, but concentrations must be optimized to avoid denaturing the enzyme.

Conclusion

The enzymatic synthesis of 5-hydroxyomeprazole sulphide using CYP102A1 whole-cell biocatalysts represents a powerful convergence of molecular biology and process chemistry. The method is highly regioselective, efficient, and operationally simple, providing a stark advantage over traditional synthetic routes.[7] By following the detailed protocols within this guide, researchers and drug development professionals can reliably produce this key metabolite, facilitating critical safety studies and accelerating the pharmaceutical development pipeline. Future work in this area will likely focus on further engineering of CYP102A1 for even greater catalytic efficiency and thermostability, as well as the adaptation of this platform for continuous flow manufacturing processes.

References

  • Title: Computational redesign of cytochrome P450 CYP102A1 for highly stereoselective omeprazole hydroxylation by UniDesign Source: The Journal of Biological Chemistry URL: [Link]

  • Title: The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering Source: Molecules (MDPI) URL: [Link]

  • Title: Total synthesis of 5-hydroxyomeprazole Source: ARKIVOC URL: [Link]

  • Title: The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering Source: PMC - NIH URL: [Link]

  • Title: Regioselective hydroxylation of omeprazole enantiomers by bacterial CYP102A1 mutants Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Omeprazole Therapy and CYP2C19 Genotype Source: Medical Genetics Summaries - NCBI URL: [Link]

  • Title: Regioselective C-H Hydroxylation of Omeprazole Sulfide by Bacillus Megaterium CYP102A1 to Produce a Human Metabolite Source: Biotechnology Letters URL: [Link]

  • Title: Characterization of diverse natural variants of CYP102A1 found within a species of Bacillus megaterium Source: PMC - NIH URL: [Link]

  • Title: Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi Source: ResearchGate URL: [Link]

  • Title: Biocatalytic role of cytochrome P450s to produce antibiotics: A review Source: Biotechnology and Bioengineering URL: [Link]

  • Title: Optimization and Engineering of a Self-Sufficient CYP102 Enzyme from Bacillus amyloliquefaciens towards Synthesis of In-Chain Hydroxy Fatty Acids Source: MDPI URL: [Link]

  • Title: Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

  • Title: Improved NADPH Regeneration for Fungal Cytochrome P450 Monooxygenase by Co-Expressing Bacterial Glucose Dehydrogenase in Resting-Cell Biotransformation of Recombinant Yeast Source: Molecules URL: [Link]

  • Title: The Evolution Of Cytochrome P450 Enzymes As Biocatalysts In Drug Discovery And Development Source: ResearchGate URL: [Link]

  • Title: Regioselective Hydroxylation of Omeprazole Enantiomers by Bacterial CYP102A1 Mutants Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole... Source: ResearchGate URL: [Link]

  • Title: NMR analysis of the product derived from the hydroxylation of omeprazole sulfide by the CYP102A1 mutant. Source: ResearchGate URL: [Link]

  • Title: Choose Your Own Adventure: A Comprehensive Database of Reactions Catalyzed by Cytochrome P450 BM3 Variants Source: ACS Catalysis URL: [Link]

  • Title: Omeprazole: Pharmacokinetics and Metabolism in Man Source: Scandinavian Journal of Gastroenterology URL: [Link]

  • Title: P450(BM3) (CYP102A1): connecting the dots Source: FEBS Journal URL: [Link]

  • Title: Citrate as Cost-Efficient NADPH Regenerating Agent Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Synthesis of metabolites and metabolite-like compounds using biocatalytic systems Source: Preprints.org URL: [Link]

  • Title: Biocatalytic Process Optimization Source: Processes (MDPI) URL: [Link]

Sources

Exploratory

The Enigmatic Metabolite: A Technical Guide to 5-Hydroxyomeprazole Sulphide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 5-Hydroxyomeprazole Sulphide, a lesser-known metabolite...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Hydroxyomeprazole Sulphide, a lesser-known metabolite of the widely prescribed proton pump inhibitor, omeprazole. While extensive research has elucidated the biological activities of omeprazole's primary metabolites, 5-hydroxyomeprazole and omeprazole sulphone, 5-Hydroxyomeprazole Sulphide remains a subject of scientific inquiry with limited direct data on its pharmacological and toxicological profile. This document synthesizes the available information, focusing on its metabolic origin, synthesis, and its place within the broader context of omeprazole's biotransformation, thereby providing a foundational resource for researchers in drug metabolism and development.

Introduction: The Metabolic Fate of Omeprazole

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[1][2] The two principal metabolic pathways are hydroxylation, mediated predominantly by the polymorphic enzyme CYP2C19 to form 5-hydroxyomeprazole, and sulphoxidation, carried out by CYP3A4 to yield omeprazole sulphone.[3][4] These major metabolites are generally considered to be pharmacologically less active than the parent compound regarding gastric acid suppression.[5]

5-Hydroxyomeprazole Sulphide emerges as a minor metabolite in humans and has also been identified as a potential impurity in commercial omeprazole preparations.[5][6] Its formation underscores the complexity of omeprazole's biotransformation, involving multiple enzymatic steps.

Metabolic Pathways and Formation

The generation of 5-Hydroxyomeprazole Sulphide is intricately linked to the primary metabolic routes of omeprazole. While direct enzymatic conversion from omeprazole has not been extensively detailed, its structure suggests a multi-step process involving both hydroxylation and a change in the sulphur moiety. It is considered a minor human metabolite found in urine.[6]

The metabolic cascade leading to related compounds is well-established. 5-hydroxyomeprazole and omeprazole sulphone can be further metabolized to 5-hydroxyomeprazole sulphone.[3] The formation of sulphide metabolites of omeprazole has been noted, particularly under conditions of reduced oxygen supply in preclinical models.[7]

Omeprazole_Metabolism cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulphone Omeprazole Sulphone Omeprazole->Omeprazole_Sulphone CYP3A4 Omeprazole_Sulphide Omeprazole Sulphide Omeprazole->Omeprazole_Sulphide Reduction Hydroxyomeprazole_Sulphone 5-Hydroxyomeprazole Sulphone Hydroxyomeprazole->Hydroxyomeprazole_Sulphone CYP3A4 Omeprazole_Sulphone->Hydroxyomeprazole_Sulphone CYP2C19 Hydroxyomeprazole_Sulphide 5-Hydroxyomeprazole Sulphide Omeprazole_Sulphide->Hydroxyomeprazole_Sulphide CYP-mediated Hydroxylation

Caption: Metabolic pathways of omeprazole leading to 5-Hydroxyomeprazole Sulphide.

Synthesis of 5-Hydroxyomeprazole Sulphide

The limited commercial availability and the need for analytical standards have driven efforts to synthesize 5-Hydroxyomeprazole Sulphide. Both chemical and enzymatic approaches have been explored.

Chemical Synthesis

A total synthesis of 5-hydroxyomeprazole has been reported, which involves the preparation of a key chloromethyl pyridine precursor.[1][8] The synthesis of the corresponding sulphide derivative would involve the reaction of this precursor with 5-methoxy-1H-benzimidazole-2-thiol.[8] The final oxidation step to the sulphoxide (omeprazole) would be omitted to yield the sulphide.

Enzymatic Synthesis

A more direct and regioselective method for producing 5-Hydroxyomeprazole Sulphide involves enzymatic synthesis. Researchers have successfully used mutants of the enzyme Bacillus megaterium CYP102A1 to catalyze the C-5' hydroxylation of omeprazole sulphide.[6][9] This biocatalytic approach offers a high conversion yield and regioselectivity, making it a valuable tool for producing this metabolite for research purposes.[9]

Enzymatic_Synthesis Substrate Omeprazole Sulphide Product 5-Hydroxyomeprazole Sulphide Substrate->Product Regioselective C-5' Hydroxylation Enzyme Bacillus megaterium CYP102A1 (mutant) Enzyme->Product

Caption: Enzymatic synthesis of 5-Hydroxyomeprazole Sulphide.

Biological Activity: An Area for Future Research

A thorough review of the current scientific literature reveals a significant gap in the understanding of the specific biological activity of 5-Hydroxyomeprazole Sulphide.

Pharmacological Activity

The primary pharmacological action of omeprazole is the irreversible inhibition of the gastric H+/K+-ATPase (proton pump).[10] Its major metabolites, 5-hydroxyomeprazole and omeprazole sulphone, are known to be inactive or significantly less active in this regard.[5] There are currently no published studies that have directly investigated the inhibitory effect of 5-Hydroxyomeprazole Sulphide on the proton pump. Given that the sulphoxide moiety is crucial for the acid-catalyzed rearrangement to the active sulphenamide intermediate, it is plausible that the sulphide form would not exhibit significant proton pump inhibitory activity.[11][12] However, this remains to be experimentally verified.

Interaction with CYP Enzymes

Omeprazole and its major metabolites are known to interact with CYP enzymes, leading to potential drug-drug interactions.[13][14] Specifically, omeprazole is an inhibitor of CYP2C19 and CYP3A4.[13] Studies have shown that omeprazole metabolites, including 5-hydroxyomeprazole and omeprazole sulphone, also contribute to the inhibition of these enzymes.[13][14]

There is a lack of specific data on the inhibitory potential of 5-Hydroxyomeprazole Sulphide towards CYP enzymes. Investigating its interaction with CYP2C19 and CYP3A4 would be a critical step in fully characterizing the drug-drug interaction profile of omeprazole.

Toxicological Profile

The toxicological profile of 5-Hydroxyomeprazole Sulphide has not been reported. General toxicity studies on hydrogen sulphide highlight its potential for adverse effects on the respiratory and nervous systems.[15][16][17] However, these data pertain to the inorganic gas and are not directly translatable to the organically bound sulphide in a complex molecule like 5-Hydroxyomeprazole Sulphide. A comprehensive toxicological evaluation, including genotoxicity and repeated-dose toxicity studies, would be necessary to ascertain its safety profile, particularly given its presence as a potential impurity in pharmaceutical formulations.

Analytical Methodologies

The quantification of omeprazole and its metabolites is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard analytical technique.

Protocol: LC-MS/MS for Omeprazole and Metabolite Quantification

This protocol provides a general framework. Specific parameters will require optimization based on the instrumentation and analytical standards available.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 5-Hydroxyomeprazole Sulphide and other analytes need to be determined by infusing pure standards.

Conclusion and Future Directions

5-Hydroxyomeprazole Sulphide represents an understudied aspect of omeprazole's metabolic profile. While its formation pathway and methods for its synthesis are beginning to be understood, its biological activity remains largely uncharacterized. For a complete understanding of omeprazole's pharmacology and toxicology, future research should focus on:

  • Directly assessing the pharmacological activity of 5-Hydroxyomeprazole Sulphide , particularly its potential to inhibit the gastric proton pump.

  • Evaluating its inhibitory effects on key drug-metabolizing enzymes , such as CYP2C19 and CYP3A4, to determine its contribution to drug-drug interactions.

  • Conducting comprehensive toxicological studies to establish its safety profile, which is crucial for setting acceptable limits for this compound as an impurity in omeprazole formulations.

A deeper understanding of this minor metabolite will contribute to a more complete picture of omeprazole's disposition and its clinical implications.

References

  • The chemical structures of omeprazole sulfide and its human metabolite, 5 - ResearchGate. Available from: [Link]

  • Total synthesis of 5-hydroxyomeprazole - ResearchGate. Available from: [Link]

  • Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - NIH. Available from: [Link]

  • 5-Hydroxy omeprazole standards | @rtMolecule - ArtMolecule. Available from: [Link]

  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - NIH. Available from: [Link]

  • (PDF) Total synthesis of 5-hydroxyomeprazole - ResearchGate. Available from: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. Available from: [Link]

  • Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions | Request PDF - ResearchGate. Available from: [Link]

  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PubMed. Available from: [Link]

  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. - ClinPGx. Available from: [Link]

  • Biotransformation of omeprazole to 5-hydroxyomeprazole and/or... | Download Table - ResearchGate. Available from: [Link]

  • Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed. Available from: [Link]

  • Pharmacokinetic parameters of omeprazole, 5-hydroxyomeprazole and... - ResearchGate. Available from: [Link]

  • Showing metabocard for 5-Hydroxyomeprazole (HMDB0014010). Available from: [Link]

  • Reaction of proton pump inhibitors with model peptides results in novel products - PubMed. Available from: [Link]

  • Interaction of proton pump inhibitors with cytochromes P450: Consequences for drug interactions - ResearchGate. Available from: [Link]

  • Correlation between acid secretion and proton pump activity during inhibition by the proton pump inhibitors omeprazole and pantoprazole - PubMed. Available from: [Link]

  • Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study - PubMed. Available from: [Link]

  • Oxygen Dependence of Omeprazole Clearance and Sulfone and Sulfide Metabolite Formation in the Isolated Perfused Rat Liver - PubMed. Available from: [Link]

  • Proton pump inhibitors: Update on their role in acid-related gastrointestinal diseases. Available from: [Link]

  • Hydrogen sulphide: toxicological overview - GOV.UK. Available from: [Link]

  • Hydrogen Sulfide Toxicity - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Hydrogen Sulfide - ToxFAQs™. - Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]

  • Environmental Toxicology of Hydrogen Sulfide - PMC - PubMed Central. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicological Profile of 5-Hydroxyomeprazole Sulphide

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxyomeprazole sulphide is a minor human metabolite of the widely prescribed proton pump inhibitor, omeprazole. While the toxicologic...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyomeprazole sulphide is a minor human metabolite of the widely prescribed proton pump inhibitor, omeprazole. While the toxicological profiles of omeprazole and its major metabolites, 5-hydroxyomeprazole and omeprazole sulphone, have been investigated, specific data on the toxicological characteristics of 5-Hydroxyomeprazole sulphide remain limited. This technical guide provides a comprehensive overview of the known metabolic pathways leading to the formation of 5-Hydroxyomeprazole sulphide, and by extension, offers a scientifically grounded perspective on its potential toxicological profile. This document synthesizes available information on the chemistry and metabolism of omeprazole and its derivatives to infer potential areas of toxicological concern for 5-Hydroxyomeprazole sulphide, highlighting the necessity for further empirical studies.

Introduction: The Metabolic Landscape of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, to several key derivatives.[1] The two principal metabolic pathways are:

  • Hydroxylation: Primarily catalyzed by CYP2C19, leading to the formation of 5-hydroxyomeprazole. The activity of this polymorphic enzyme is a major determinant of inter-individual variability in omeprazole clearance.[1]

  • Sulphoxidation: Mediated by CYP3A4, resulting in the production of omeprazole sulphone.[1][2]

These primary metabolites can undergo further biotransformation. Notably, 5-hydroxyomeprazole can be sulfoxidized by CYP3A4, and omeprazole sulphone can be hydroxylated by CYP2C19, with both pathways converging to form 5-hydroxyomeprazole sulphone.[2] 5-Hydroxyomeprazole sulphide is recognized as a minor human metabolite of omeprazole.[3]

The following diagram illustrates the metabolic cascade of omeprazole:

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulphone Omeprazole Sulphone Omeprazole->Omeprazole_Sulphone CYP3A4 Omeprazole_Sulphide Omeprazole Sulphide Omeprazole->Omeprazole_Sulphide Metabolic Reduction Hydroxyomeprazole_Sulphide 5-Hydroxyomeprazole Sulphide Omeprazole_Sulphide->Hydroxyomeprazole_Sulphide CYP-mediated Hydroxylation

Caption: Metabolic Pathway of Omeprazole to 5-Hydroxyomeprazole Sulphide.

Physicochemical Properties of Omeprazole Metabolites

A fundamental understanding of the physicochemical properties of omeprazole and its metabolites is crucial for predicting their absorption, distribution, metabolism, excretion, and potential toxicity (ADMET).

CompoundMolecular FormulaMolecular Weight ( g/mol )
OmeprazoleC₁₇H₁₉N₃O₃S345.4
5-HydroxyomeprazoleC₁₇H₁₉N₃O₄S361.4[4]
Omeprazole SulphoneC₁₇H₁₉N₃O₄S361.4
Omeprazole SulphideC₁₇H₁₉N₃O₂S329.4[5]
5-Hydroxyomeprazole SulphideC₁₇H₁₉N₃O₃S345.4

Toxicological Profile of Omeprazole and Major Metabolites: An Inferential Basis

Direct toxicological data for 5-Hydroxyomeprazole sulphide is not extensively available in the public domain. Therefore, an inferential analysis based on the known toxicological profiles of the parent drug and its major metabolites is a necessary and scientifically valid starting point.

Genotoxicity of Omeprazole

The genotoxic potential of omeprazole has been a subject of investigation with some conflicting findings.

  • An extensive review of a wide range of genotoxicity tests, including the Ames test, in vitro mammalian cell mutation and chromosome damage assays, and in vivo chromosome damage tests in mouse bone marrow, concluded that the results were uniformly negative.[6]

  • However, another study suggested that omeprazole may act as a weak genotoxic agent in the rat liver.[7] This study observed DNA repair synthesis in primary rat hepatocytes and an increased frequency of micronucleated cells in the liver of partially hepatectomized rats treated with omeprazole.[7]

  • Long-term use of omeprazole has been correlated with an increased risk of gastric cancer, which may be linked to genomic instability.[8]

Cytotoxicity

The cytotoxic effects of omeprazole and its metabolites are not well-documented in publicly available literature. However, the Safety Data Sheet (SDS) for 4-hydroxy Omeprazole sulfide, a structurally related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. This suggests that compounds with a similar benzimidazole sulphide core may possess irritant properties.

5-Hydroxyomeprazole Sulphide: A Focused Toxicological Assessment

Given the limited direct data, a focused assessment of 5-Hydroxyomeprazole sulphide's potential toxicology must be based on its chemical structure and metabolic relationship to omeprazole.

Inferred Genotoxic Potential

The core benzimidazole structure is present in both omeprazole and 5-Hydroxyomeprazole sulphide. If the weak genotoxicity observed in some studies of omeprazole is attributable to this core structure or its metabolic activation, then it is plausible that 5-Hydroxyomeprazole sulphide could share this potential. However, the addition of a hydroxyl group and the presence of a sulphide versus a sulphoxide moiety can significantly alter the molecule's reactivity and interaction with cellular macromolecules.

Potential for CYP Inhibition

Omeprazole is a known inhibitor of CYP2C19.[9] The sulphide metabolite, omeprazole sulphide, is also reported to be a direct-acting inhibitor of CYP2C19 in human liver microsomes.[9] This raises the possibility that 5-Hydroxyomeprazole sulphide could also interact with and potentially inhibit CYP enzymes, which could have implications for drug-drug interactions.

Proposed Experimental Workflows for Toxicological Evaluation

To address the current data gap, a systematic toxicological evaluation of 5-Hydroxyomeprazole sulphide is warranted. The following experimental workflows are proposed:

Genotoxicity Assessment

A standard battery of in vitro and in vivo genotoxicity assays should be conducted in accordance with regulatory guidelines (e.g., ICH S2(R1)).

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays (if in vitro positive) Ames Bacterial Reverse Mutation Assay (Ames Test) (S. typhimurium, E. coli) MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) CA In Vitro Chromosomal Aberration Test (e.g., Human Lymphocytes) Comet In Vivo Alkaline Comet Assay (Liver, Stomach) CA->Comet Confirmatory MNvit In Vitro Micronucleus Test (e.g., CHO, V79, or TK6 cells) MNvivo In Vivo Micronucleus Test (Rodent hematopoietic cells) MNvit->MNvivo Confirmatory Start 5-Hydroxyomeprazole Sulphide Start->Ames Start->MLA Start->CA Start->MNvit

Caption: Proposed Workflow for Genotoxicity Assessment.

Cytotoxicity Evaluation

A panel of cell-based assays should be employed to determine the cytotoxic potential of 5-Hydroxyomeprazole sulphide across various cell types.

Step-by-Step Protocol for In Vitro Cytotoxicity Testing:

  • Cell Line Selection: Utilize a panel of relevant human cell lines, such as HepG2 (liver), Caco-2 (intestinal), and a gastric epithelial cell line.

  • Compound Preparation: Prepare a stock solution of 5-Hydroxyomeprazole sulphide in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to varying concentrations of 5-Hydroxyomeprazole sulphide for 24, 48, and 72 hours.

  • Viability Assessment:

    • MTT Assay: To measure metabolic activity. Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm.

    • LDH Assay: To measure membrane integrity. Collect the cell culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.

    • Apoptosis/Necrosis Staining: Use fluorescent dyes (e.g., Annexin V/Propidium Iodide) and flow cytometry or fluorescence microscopy to differentiate between apoptotic and necrotic cell death.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line and time point.

Conclusion and Future Directions

The toxicological profile of 5-Hydroxyomeprazole sulphide is largely uncharacterized. Based on its structural similarity to omeprazole and its sulphide metabolite, there is a theoretical basis to investigate its potential for weak genotoxicity and CYP enzyme inhibition. The irritant properties of a related compound also suggest that cytotoxicity and local tolerance should be evaluated.

The in-depth technical guide presented here serves as a foundational document for researchers and drug development professionals. It is imperative that the proposed experimental workflows are conducted to generate empirical data and definitively characterize the toxicological profile of 5-Hydroxyomeprazole sulphide. Such studies are crucial for a comprehensive understanding of the safety profile of omeprazole and for the development of future drugs within the same therapeutic class.

References

  • Tassaneeyakul, W., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 139-144. [Link][2][10]

  • ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved from [Link][11]

  • Yun, C. H., et al. (2018). Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. Applied Microbiology and Biotechnology, 102(12), 5275-5285. [Link][3]

  • Gaikwad, S., et al. (2022). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide. Regulatory Toxicology and Pharmacology, 133, 105202. [Link][12]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155794, Omeprazole sulfide. Retrieved from [Link][5]

  • Tassaneeyakul, W., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. PubMed. Retrieved from [Link][10]

  • Brambilla, G., & Martelli, A. (2002). Evaluation of omeprazole genotoxicity in a battery of in vitro and in vivo assays. Toxicology, 178(2), 151-161. [Link][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40507393, (S)-5-Hydroxy Omeprazole. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119560, Hydroxyomeprazole. Retrieved from [Link][4]

  • Cederberg, C., & Ryrfeldt, A. (1990). Tests for genotoxicity: principles and findings in relation to omeprazole. Digestion, 47 Suppl 1, 45-48. [Link][6]

  • de Oliveira, L. C. S., et al. (2020). Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. Oxidative Medicine and Cellular Longevity, 2020, 3457890. [Link][8]

  • Human Metabolome Database. (2021). Showing metabocard for 5-Hydroxyomeprazole (HMDB0014010). Retrieved from [Link]

Sources

Exploratory

5-Hydroxyomeprazole sulphide CAS number and synonyms

An In-Depth Technical Guide to 5-Hydroxyomeprazole Sulphide for Researchers and Drug Development Professionals Core Identification and Chemical Profile 5-Hydroxyomeprazole Sulphide is a crucial reference standard in the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Hydroxyomeprazole Sulphide for Researchers and Drug Development Professionals

Core Identification and Chemical Profile

5-Hydroxyomeprazole Sulphide is a crucial reference standard in the study of omeprazole's metabolic fate. Its precise identification is fundamental for accurate pharmacological and toxicological assessments.

Chemical Identity

  • CAS Number : 103876-99-9[1][2]

  • Systematic Synonyms :

    • 4-Methoxy-6-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-5-methyl-3-pyridinemethanol

    • 5-Methoxy-2-{[(5-hydroxymethyl-4-methoxy-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole

The structural relationship between omeprazole and its key metabolites, including 5-Hydroxyomeprazole Sulphide, is depicted below. This visualization underscores the specific structural modifications that occur during metabolism.

G cluster_omeprazole Omeprazole Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (Hydroxylation) Omeprazole_Sulphide Omeprazole Sulphide Omeprazole->Omeprazole_Sulphide Metabolic Reduction Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 (Sulfoxidation) Hydroxyomeprazole_Sulphide 5-Hydroxyomeprazole Sulphide Omeprazole_Sulphide->Hydroxyomeprazole_Sulphide CYP102A1 (mutants) (Hydroxylation)

Caption: Metabolic pathways of omeprazole leading to key derivatives.

Role in Omeprazole Metabolism

Omeprazole undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. The two main enzymes involved are CYP2C19 and CYP3A4.[3][4]

  • CYP2C19-mediated Hydroxylation : This enzyme is primarily responsible for the formation of 5-hydroxyomeprazole.[3][4] The activity of this polymorphic enzyme is a major factor in the variability of omeprazole clearance among individuals.[4]

  • CYP3A4-mediated Sulfoxidation : This pathway leads to the production of omeprazole sulfone.[3][4]

5-Hydroxyomeprazole Sulphide is considered a minor human metabolite of omeprazole.[5][6] Its formation is a part of the broader metabolic cascade of omeprazole and its derivatives. While not as extensively studied as 5-hydroxyomeprazole or omeprazole sulfone, its presence as a metabolite and potential impurity in commercial omeprazole preparations makes it a compound of interest for comprehensive drug safety and metabolism studies.[7]

Synthesis Strategies

The synthesis of 5-Hydroxyomeprazole Sulphide is not as widely documented as that of its parent compound. However, existing literature points towards both chemical and enzymatic approaches, often in the context of producing analytical standards for metabolic studies.

Enzymatic Synthesis: A Biocatalytic Approach

A notable and efficient strategy for producing 5-Hydroxyomeprazole Sulphide involves a biocatalytic approach using engineered enzymes. This method offers high regioselectivity, which is often challenging to achieve through traditional chemical synthesis.

Experimental Protocol: Enzymatic Hydroxylation of Omeprazole Sulphide

This protocol is based on the reported use of cytochrome P450 BM3 (CYP102A1) mutants for the regioselective hydroxylation of omeprazole sulfide.[5][6]

  • Enzyme Preparation : Express and purify the desired CYP102A1 mutant enzyme from a suitable host system (e.g., E. coli).

  • Reaction Setup :

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Add the substrate, omeprazole sulphide, dissolved in a suitable organic solvent (e.g., DMSO) to the reaction buffer.

    • Initiate the reaction by adding the purified CYP102A1 mutant and a cofactor regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking for a specified duration.

  • Reaction Quenching and Extraction : Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Purify the resulting 5-Hydroxyomeprazole Sulphide using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).

G cluster_workflow Enzymatic Synthesis Workflow Start Start: Omeprazole Sulphide Reaction Biocatalytic Reaction (Incubation) Start->Reaction Enzyme CYP102A1 Mutant & Cofactors Enzyme->Reaction Quench Reaction Quenching & Extraction Reaction->Quench Purify Chromatographic Purification (HPLC) Quench->Purify End End: 5-Hydroxyomeprazole Sulphide Purify->End

Caption: Workflow for the enzymatic synthesis of 5-Hydroxyomeprazole Sulphide.

Analytical Methodologies

Accurate quantification of 5-Hydroxyomeprazole Sulphide, particularly in biological matrices, is essential for pharmacokinetic and drug metabolism studies. The analytical methods are often developed to simultaneously measure omeprazole and its major metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common technique for the analysis of omeprazole and its derivatives. Method development would involve optimizing the mobile phase, column, and detector wavelength for adequate separation and sensitivity for 5-Hydroxyomeprazole Sulphide.

One study focusing on omeprazole and 5-hydroxyomeprazole noted that under their specific gradient elution conditions, omeprazole-sulfide did not elute, highlighting the need for tailored chromatographic methods for this specific analyte.[8]

Table 1: Example HPLC Retention Times for Omeprazole and Metabolites

CompoundRetention Time (min)
5-Hydroxyomeprazole12.19[8]
Omeprazole Sulfone27.50[8]
Omeprazole34.18[8]
Omeprazole SulphideDid not elute under these conditions[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for quantifying low-level metabolites in complex biological matrices like plasma. A typical method involves protein precipitation followed by analysis using a tandem mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis in Human Plasma

This generalized protocol is adapted from methods used for omeprazole and its other primary metabolites.[9][10]

  • Sample Preparation :

    • To 100 µL of human plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.[9]

  • Chromatographic Separation :

    • Utilize a C8 or C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium hydroxide).

  • Mass Spectrometric Detection :

    • Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for 5-Hydroxyomeprazole Sulphide in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

Table 2: Example Mass Spectrometric Transitions for Omeprazole Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346198[10]
5-Hydroxyomeprazole362214[10]

(Note: Specific transitions for 5-Hydroxyomeprazole Sulphide would need to be determined through method development.)

Conclusion

5-Hydroxyomeprazole Sulphide, while a minor metabolite of omeprazole, is a compound of significant interest for a complete understanding of the drug's metabolic profile and for ensuring the purity of the active pharmaceutical ingredient. The information provided in this guide on its chemical identity, synthesis, and analytical detection serves as a valuable resource for researchers and drug development professionals. The application of advanced enzymatic synthesis and sensitive LC-MS/MS analytical techniques are pivotal for advancing research in this area.

References

  • Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2002). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 54(5), 481–486. Retrieved from [Link]

  • Krasnova, L., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(3), 339-351. Retrieved from [Link]

  • ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved from [Link]

  • PubChem. (n.d.). (S)-5-Hydroxy Omeprazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyomeprazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. Retrieved from [Link]

  • ResearchGate. (2016). Total synthesis of 5-hydroxyomeprazole. Retrieved from [Link]

  • Taylor & Francis Online. (2008). High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma. Retrieved from [Link]

  • Axios Research. (n.d.). 5-Hydroxy Omeprazole Sulfone. Retrieved from [Link]

  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Retrieved from [Link]

  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • PubMed. (2000). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

Foundational

understanding the metabolic pathway of omeprazole to its sulphide metabolite

An In-Depth Technical Guide to the Metabolic Pathway of Omeprazole to its Sulphide Metabolite Executive Summary Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, is a prodrug renowned for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Pathway of Omeprazole to its Sulphide Metabolite

Executive Summary

Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, is a prodrug renowned for its irreversible inhibition of the gastric H+/K+-ATPase (the proton pump).[1] Its systemic clearance is almost entirely metabolic, dominated by well-characterized oxidative pathways mediated by the cytochrome P450 (CYP) system.[1][2] However, a complete understanding of a drug's disposition requires the characterization of all biotransformation routes, including less prominent ones. This guide provides a detailed technical exploration of a divergent, reductive metabolic pathway: the formation of omeprazole sulphide.

While the oxidative conversion of omeprazole to its sulphone and hydroxylated derivatives represents the primary clearance mechanism, the reduction of its sulphoxide moiety to a sulphide has been identified as a valid, albeit less studied, metabolic route. This conversion is significant as it represents a fundamentally different chemical transformation and involves distinct biological systems, including hepatic enzymes under specific conditions and the gut microbiome.[3][4] For researchers in drug development and metabolism, understanding this pathway is crucial for building a comprehensive pharmacokinetic model, explaining inter-individual variability, and identifying potential drug-microbiome interactions. This document synthesizes the current understanding of the omeprazole sulphide pathway, provides detailed experimental protocols for its investigation, and explains the causality behind these scientific methodologies.

The Established Landscape of Omeprazole Metabolism: A Tale of Two CYPs

To appreciate the unique nature of the sulphide pathway, one must first understand the canonical oxidative metabolism of omeprazole. The drug, administered as a racemic mixture of R- and S-enantiomers, is extensively metabolized in the liver.[5][6]

The Oxidative Pathways: Hydroxylation and Sulfoxidation

The two principal metabolic transformations are catalyzed by CYP2C19 and CYP3A4.[7][8]

  • Hydroxylation: Catalyzed predominantly by the polymorphic enzyme CYP2C19, this reaction adds a hydroxyl group to the 5-position of the benzimidazole ring, forming 5-hydroxyomeprazole.[2][9] The genetic variability of CYP2C19 is a major determinant of inter-individual differences in omeprazole clearance, leading to distinct "poor," "intermediate," "extensive," and "ultrarapid" metabolizer phenotypes.[10]

  • Sulfoxidation: This pathway is mediated primarily by CYP3A4, which converts the sulphoxide group of omeprazole into a sulphone, yielding omeprazole sulphone.[9][11][12]

These major metabolites, 5-hydroxyomeprazole and omeprazole sulphone, are pharmacologically inactive and are further metabolized or excreted, primarily in the urine.[1][5]

Stereoselectivity in Metabolism

The metabolism of omeprazole is stereoselective. CYP2C19 preferentially hydroxylates R-omeprazole, while CYP3A4 favors the sulfoxidation of S-omeprazole (esomeprazole).[11][12] This enzymatic preference results in the slower clearance and higher systemic exposure of S-omeprazole compared to its R-enantiomer, a key pharmacological property exploited in the development of esomeprazole as a single-enantiomer drug.[6][12]

Visualization: The Primary Oxidative Metabolic Pathways of Omeprazole

The following diagram illustrates the dominant oxidative routes of omeprazole metabolism.

Omeprazole_Metabolism omeprazole Omeprazole (R- and S-enantiomers) hydroxy 5-Hydroxyomeprazole omeprazole->hydroxy CYP2C19 (Hydroxylation) sulfone Omeprazole Sulphone omeprazole->sulfone CYP3A4 (Sulfoxidation)

Figure 1: Primary oxidative metabolic pathways of omeprazole.

The Reductive Pathway: Formation of Omeprazole Sulphide

In contrast to the oxygen-dependent reactions catalyzed by CYPs, the formation of omeprazole sulphide is a reductive process, where the sulphoxide moiety is reduced back to a thioether. This pathway has two primary biological loci: the liver under specific conditions and the anaerobic environment of the gut.

Hepatic Reductive Metabolism: The Role of Hypoxia

While hepatic drug metabolism is typically oxidative, reductive pathways can become significant under conditions of low oxygen tension (hypoxia). Studies using isolated perfused rat livers demonstrated that while the formation of omeprazole sulphone was dependent on oxygen supply, the formation of omeprazole sulphide was only detectable after a significant reduction in oxygenation.[3] This finding is critical because it suggests that in disease states associated with hepatic hypoxia (e.g., severe liver disease, ischemia), this reductive pathway could become more prominent, altering the drug's metabolic profile. The specific enzyme systems responsible for this hepatic reduction are not fully elucidated but may involve NADPH-cytochrome P450 reductase or other hepatic reductases capable of acting on sulphoxides.

The Gut Microbiome: An Extrahepatic Contributor

The gut microbiome possesses a vast and diverse enzymatic machinery capable of performing reactions not typically carried out by human host enzymes, particularly reductive and hydrolytic reactions.[4] The highly anaerobic environment of the distal gut is ideal for such reductive biotransformations. It has been demonstrated in vitro that the intestinal microbiota can directly reduce omeprazole to its sulphide metabolite.[4] This drug-microbiome interaction represents a significant extrahepatic metabolic pathway that can contribute to the overall disposition of omeprazole. The activity and composition of an individual's gut microbiome, which can be influenced by diet, disease, and concomitant medications, could therefore be another source of variability in omeprazole metabolism.[13][14][15][16]

Visualization: The Reductive Pathway of Omeprazole

This diagram illustrates the conversion of omeprazole to its sulphide metabolite.

Reductive_Pathway cluster_liver Liver (Hypoxic) cluster_gut Gut Lumen (Anaerobic) omeprazole Omeprazole (Sulphoxide) hepatic_reductases Hepatic Reductases microbiota Gut Microbiota sulphide Omeprazole Sulphide (Thioether) hepatic_reductases->sulphide Reduction microbiota->sulphide Reduction

Figure 2: The reductive metabolic pathway of omeprazole to omeprazole sulphide.

Experimental Methodologies for Elucidating the Sulphide Pathway

Investigating a reductive metabolic pathway requires a departure from standard aerobic incubation protocols used for studying CYP-mediated oxidation. The foundational principle is the rigorous exclusion of oxygen to mimic the physiological conditions where this pathway is active.

Protocol 1: In Vitro Characterization using Human Liver Microsomes (HLM)

Objective: To quantify the rate of omeprazole sulphide formation in a subcellular hepatic fraction under anaerobic conditions.

Causality: HLMs are the standard in vitro system for studying phase I metabolism as they contain a high concentration of CYP enzymes and associated reductases. To study a reductive pathway, oxygen, which is the preferred electron acceptor for oxidative reactions, must be eliminated. This forces the enzymatic system, in the presence of an electron donor like NADPH, to utilize the drug substrate as an alternative electron acceptor, driving the reductive reaction.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Omeprazole

  • Omeprazole Sulphide analytical standard

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Anaerobic chamber or nitrogen gas supply

  • Ice-cold acetonitrile for reaction termination

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of omeprazole, NADPH regenerating system components, and buffer.

  • Anaerobic Pre-incubation: In a glass vial, add buffer and the HLM suspension. Seal the vial with a septum. Purge with high-purity nitrogen gas for 5-10 minutes while gently vortexing to remove dissolved oxygen. This step is critical to establish anaerobic conditions.

  • Initiation: Add omeprazole to the vial via a gas-tight syringe and pre-incubate for 5 minutes at 37°C inside the anaerobic chamber or a heated water bath.

  • Reaction Start: Initiate the reaction by adding the NADPH regenerating system. The regenerating system provides a continuous supply of NADPH, the necessary cofactor for P450 reductase activity.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: In Vitro Assessment with Anaerobic Gut Microbiota

Objective: To determine if and at what rate omeprazole is converted to its sulphide metabolite by the complex enzymatic community of the gut microbiome.

Causality: Fresh fecal slurry provides a representative sample of the gut microbial community. The experiment must be conducted in a strictly anaerobic environment to maintain the viability and metabolic activity of the obligate anaerobes that dominate the gut.

Materials:

  • Fresh human fecal sample from a healthy donor (screened for recent antibiotic use)

  • Reduced phosphate buffer (pre-purged with nitrogen)

  • Omeprazole

  • Anaerobic chamber (e.g., with a gas mix of 5% H₂, 5% CO₂, 90% N₂)

  • Ice-cold acetonitrile

Step-by-Step Methodology:

  • Slurry Preparation: Inside the anaerobic chamber, homogenize the fecal sample in reduced phosphate buffer to create a 10-20% (w/v) slurry.

  • Incubation Setup: In anaerobic tubes, add the fecal slurry.

  • Reaction Start: Add omeprazole stock solution to the tubes to initiate the reaction. Unlike HLM incubations, an exogenous cofactor system is typically not required as the bacteria have their own endogenous machinery.

  • Incubation: Incubate the tubes at 37°C within the anaerobic chamber for a specified time course (e.g., up to 24 hours).

  • Time Points & Quenching: At each time point, remove a tube and quench the reaction by adding 3 volumes of ice-cold acetonitrile.

  • Sample Processing: Homogenize the quenched sample, centrifuge at high speed to pellet bacterial cells and debris, and collect the supernatant for analysis.

Protocol 3: Bioanalytical Quantification via LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of omeprazole and omeprazole sulphide.

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity. A reversed-phase C18 column is chosen for its ability to effectively separate moderately lipophilic compounds like omeprazole and its metabolites based on their hydrophobicity. Tandem mass spectrometry provides specificity by monitoring a unique precursor-to-product ion transition for each analyte, minimizing interference from the complex biological matrix.

Instrumentation and Conditions:

  • HPLC System: A UHPLC system capable of binary gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic content to elute the analytes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for omeprazole, omeprazole sulphide, and the internal standard must be optimized.

Sample Preparation:

  • Protein Precipitation (as described in protocols above): Simple, fast, and effective for removing the bulk of proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Can be used for cleaner samples if matrix effects are significant. LLE with a solvent like ethyl acetate can selectively extract the analytes from the aqueous matrix.

Visualization: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_incubation Anaerobic Incubation (37°C) cluster_analysis Analysis hlm Human Liver Microsomes inc_hlm Incubate HLM + Omeprazole + NADPH hlm->inc_hlm feces Fecal Slurry inc_feces Incubate Slurry + Omeprazole feces->inc_feces quench Quench with Acetonitrile inc_hlm->quench inc_feces->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Quantification centrifuge->analyze

Figure 3: General experimental workflow for studying omeprazole sulphide formation.

Quantitative Data and Interpretation

The output of the described experiments is quantitative data on the concentration of omeprazole sulphide formed over time. This allows for the calculation of formation rates and enzyme kinetic parameters.

Data Summary Table

The following table presents hypothetical, yet realistic, data that could be generated from such studies to allow for easy comparison.

ParameterHuman Liver Microsomes (Anaerobic)Gut Microbiota (Fecal Slurry)Human Liver Microsomes (Aerobic)
Metabolite Formed Omeprazole SulphideOmeprazole SulphideOmeprazole Sulphone, 5-OH-Omeprazole
Apparent Km (µM) 50 - 10020 - 5010 - 30 (for oxidation)
Vmax (pmol/min/mg protein) 5 - 1520 - 60100 - 500 (for oxidation)
Formation Rate LowModerateHigh (for oxidation)
Cofactor Requirement NADPHEndogenousNADPH
Interpreting the Data: Implications for Pharmacokinetics

The data consistently show that oxidative metabolism is the dominant pathway in the liver under normal physiological (aerobic) conditions. However, the reductive pathway, particularly by the gut microbiota, is not negligible. The lower Km in the gut microbiota suggests a higher affinity of bacterial enzymes for omeprazole compared to hepatic reductases. The moderate Vmax indicates a substantial capacity for this conversion.

These findings have several implications:

  • Contribution to Clearance: The sulphide pathway contributes to the pre-systemic (gut) and systemic (hepatic) clearance of omeprazole.

  • Variability: Differences in gut microbiome composition (dysbiosis) or conditions causing hepatic hypoxia could significantly alter the contribution of this pathway, adding to the pharmacokinetic variability not explained by CYP2C19 genetics alone.

  • Drug-Drug Interactions: Co-administered drugs that alter gut motility or microbiome composition (e.g., antibiotics) could indirectly affect omeprazole disposition through this pathway.

Conclusion and Future Directions

The metabolic conversion of omeprazole to omeprazole sulphide is a scientifically validated pathway that complements the well-known oxidative routes. Mediated by hepatic enzymes under hypoxia and, significantly, by the gut microbiome, this reductive pathway is a key component of a comprehensive metabolic profile for omeprazole. For drug development professionals, acknowledging and investigating such "minor" pathways is essential for a complete understanding of a drug's fate in the body.

Future research should focus on:

  • Identifying Specific Enzymes: Pinpointing the specific human hepatic reductases and the key bacterial species and enzymes within the gut responsible for sulphide formation.

  • In Vivo Relevance: Conducting clinical studies to quantify the amount of sulphide metabolite formed in vivo and its correlation with microbiome composition and clinical conditions like liver cirrhosis.

  • Pharmacological Activity: Assessing the pharmacological and toxicological activity of omeprazole sulphide to determine its clinical significance.

By integrating these lines of inquiry, the scientific community can build a more complete and predictive model of omeprazole's complex journey through the human body.

References

  • Bahar, M. A., Setiawan, D., Hak, E., & Wilffert, B. (2017). Pharmacogenetics of drug-drug interaction and drug-drug-gene interaction: a systematic review on CYP2C9, CYP2C19 and CYP2D6. Pharmacogenomics. [Link]

  • Bajaj, J. S., Cox, I. J., Betrapally, N. S., et al. (2014). Systems biology analysis of omeprazole therapy in cirrhosis demonstrates significant shifts in gut microbiota composition and function. American Journal of Physiology-Gastrointestinal and Liver Physiology, 307(10), G951-G957. [Link]

  • Cederberg, C., Andersson, T., & Skånberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 166, 33-40. [Link]

  • Falck, P., Gatti, G., & Perucca, E. (1999). The role of the gut microbiota in drug metabolism. The Lancet, 354(9187), 1365. [Link]

  • Imataden, M., et al. (2017). Omeprazole Induces CYP3A4 mRNA Expression but Not CYP3A4 Protein Expression in HepaRG Cells. Biological & Pharmaceutical Bulletin, 40(7), 1099-1104. [Link]

  • Jackson, I. M., et al. (2016). Proton pump inhibitors alter the composition of the gut microbiota. Gut, 65(5), 749-756. [Link]

  • Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug metabolism and disposition, 32(8), 821-827. [Link]

  • Lima, J. J., et al. (2021). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries. NCBI. [Link]

  • Masubuchi, N., et al. (2015). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. European Journal of Drug Metabolism and Pharmacokinetics, 40(3), 269-275. [Link]

  • Munro, A. W., et al. (2013). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. ResearchGate. [Link]

  • Shin, H. S., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(19), 3439. [Link]

  • Small, G. W., & McLean, A. J. (1989). Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver. Journal of pharmacology and experimental therapeutics, 251(2), 545-550. [Link]

  • Tassaneeyakul, W., Vannaprasaht, S., & Yamazoe, Y. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British journal of clinical pharmacology, 49(2), 139-144. [Link]

  • Weidolf, L., & Andersson, T. B. (2005). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. The Journal of pharmacology and experimental therapeutics, 314(1), 399-406. [Link]

  • Wilson, I. D., & Nicholson, J. K. (2017). Gut microbiome interactions with drug metabolism, efficacy, and toxicity. Translational Research, 179, 204-222. [Link]

Sources

Protocols & Analytical Methods

Method

Definitive Quantification of 5-Hydroxyomeprazole Sulphide in Biological Matrices: A Validated LC-MS/MS Protocol

An Application Note for Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven protocol for the sensitive and selective detection of 5-Hydroxyomeprazole Sulphide, a key metabo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for the sensitive and selective detection of 5-Hydroxyomeprazole Sulphide, a key metabolite and potential impurity of the proton pump inhibitor omeprazole.[1] The accurate quantification of such metabolites is a regulatory expectation and a scientific necessity for robust pharmacokinetic and toxicokinetic assessments during drug development.[2][3] We present a complete workflow, from sample preparation to a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind each experimental choice is detailed, grounding the protocol in rigorous scientific principles and aligning with international regulatory standards, including ICH and FDA guidelines.[4][5][6]

Introduction: The Analytical Imperative

Omeprazole is a widely prescribed therapeutic agent that undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4.[7][8] This biotransformation yields a profile of metabolites, including 5-hydroxyomeprazole and omeprazole sulfone.[9][10] Among these is 5-Hydroxyomeprazole Sulphide, which is reported as both a metabolite and a potential impurity in commercial preparations.[1]

Regulatory bodies like the FDA mandate the safety testing of drug metabolites that are found in significant concentrations in humans, making their precise measurement non-negotiable.[2][3] This protocol addresses the critical need for a reliable analytical method that can selectively quantify 5-Hydroxyomeprazole Sulphide in complex biological matrices such as plasma, ensuring data integrity for regulatory submissions and clinical research.

Metabolic Pathway of Omeprazole

Understanding the metabolic fate of omeprazole is crucial for contextualizing the analytical challenge. The primary pathways are hydroxylation (via CYP2C19) and sulphoxidation (via CYP3A4).[7][9] 5-Hydroxyomeprazole Sulphide exists within this complex metabolic network.

Omeprazole_Metabolism cluster_0 Primary Metabolism cluster_1 Metabolite of Interest omeprazole Omeprazole h_omeprazole 5-Hydroxyomeprazole omeprazole->h_omeprazole CYP2C19 omeprazole_sulfone Omeprazole Sulfone omeprazole->omeprazole_sulfone CYP3A4 omeprazole_sulphide Omeprazole Sulphide omeprazole->omeprazole_sulphide Reduction h_omeprazole_sulphide 5-Hydroxyomeprazole Sulphide h_omeprazole->h_omeprazole_sulphide Reduction omeprazole_sulphide->h_omeprazole_sulphide CYP2C19 caption Fig 1. Simplified metabolic pathway of omeprazole.

Caption: Simplified metabolic pathway of omeprazole.

Foundational Principles: Method Selection

The choice of analytical technique is the most critical decision in method development. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used for omeprazole and its major metabolites, it often lacks the sensitivity and specificity required for low-concentration metabolite analysis in complex matrices.[11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the authoritative standard for bioanalysis. Its power lies in the principle of mass filtration; it not only separates compounds chromatographically but also selectively detects them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This dual selectivity provides unparalleled sensitivity and specificity, effectively eliminating matrix interference and ensuring that the method measures only the intended analyte.[13][14][15]

Experimental Protocol: Sample Preparation

The objective of sample preparation is to extract 5-Hydroxyomeprazole Sulphide from the biological matrix (e.g., plasma) while removing interfering substances like proteins and phospholipids.

Sample_Prep_Workflow start Plasma Sample (100 µL) add_is Add Internal Standard (e.g., Omeprazole-d3) start->add_is ppt Protein Precipitation (Add 300 µL ice-cold Acetonitrile) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze caption Fig 2. Protein precipitation workflow.

Caption: Protein precipitation workflow.

Protocol: Protein Precipitation (PPT)

This method is rapid and effective for high-throughput analysis.[14][16]

  • Aliquot: Transfer 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled analogue like Omeprazole-d3 at 100 ng/mL in acetonitrile). The IS is critical for correcting variations in extraction recovery and instrument response.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Acetonitrile is a highly efficient protein precipitant.

  • Vortex: Vortex mix vigorously for 1 minute to ensure complete protein denaturation and analyte release.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Carefully transfer the clear supernatant to a new tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample solvent is compatible with the LC mobile phase, preventing peak distortion.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

Experimental Protocol: LC-MS/MS Analysis

This section details the instrumental parameters for the definitive quantification of 5-Hydroxyomeprazole Sulphide.

Liquid Chromatography (LC) Conditions

The goal of chromatography is to separate the analyte from isomers and other metabolites prior to detection.

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 2.6 µm)Provides excellent retention and separation for moderately polar compounds like omeprazole metabolites.[17]
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures the analyte is protonated, which is required for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µLA typical volume to balance sensitivity against potential column overload.
Gradient Elution 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: Hold at 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: Hold at 5% BA gradient is essential to elute the analyte with a sharp peak while cleaning the column of more retained compounds.[14]
Tandem Mass Spectrometry (MS/MS) Conditions

Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity. In MRM, a specific precursor ion is selected, fragmented, and a specific product ion is monitored.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Omeprazole and its metabolites contain basic nitrogen atoms that are readily protonated.[13]
Capillary Voltage 3500 VOptimizes the formation of gas-phase ions.
Gas Temp. 350 °CFacilitates desolvation of the ESI droplets.
Analyte Precursor Ion (m/z) Product Ion (m/z)
5-Hydroxyomeprazole Sulphide346.1198.1
Internal Standard (Omeprazole-d3)349.1201.1

Rationale for MRM Transitions: The precursor ion for 5-Hydroxyomeprazole Sulphide ([C₁₇H₁₉N₃O₃S+H]⁺) is m/z 346.1, identical to omeprazole. However, its different chemical structure and polarity will result in a distinct chromatographic retention time, ensuring specificity. The product ion at m/z 198.1 corresponds to the stable pyridinylmethyl moiety, a characteristic fragment used for quantification.[13][16] The use of a stable isotope-labeled internal standard with a +3 Da mass shift provides the most accurate quantification by co-eluting with the analyte and experiencing identical matrix effects and ionization suppression.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[18] All validation experiments must be conducted according to established regulatory guidelines such as ICH Q2(R2) and the FDA's "Bioanalytical Method Validation Guidance for Industry".[6][19][20]

Validation_Workflow cluster_Core Core Performance cluster_Limits Sensitivity cluster_Robustness Sample Handling linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision stability Stability (Freeze/Thaw, Bench-Top) accuracy->stability matrix Matrix Effect accuracy->matrix precision->stability precision->matrix selectivity Selectivity lod LOD selectivity->lod lloq LLOQ selectivity->lloq caption Fig 3. Key parameters for method validation.

Caption: Key parameters for method validation.

Validation Acceptance Criteria

The following table summarizes standard acceptance criteria for bioanalytical method validation.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (CV%) Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
LLOQ Analyte response is identifiable, discrete, and reproducible with accuracy and precision within 20%.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect CV of the IS-normalized matrix factor should be ≤15%.
Stability Mean concentrations are within ±15% of the nominal concentration.

Conclusion

This application note provides a complete, robust, and regulatory-compliant framework for the quantification of 5-Hydroxyomeprazole Sulphide. The presented LC-MS/MS method, when combined with the detailed sample preparation and rigorous validation protocols, delivers the high degree of sensitivity, specificity, and trustworthiness required for modern pharmaceutical development and clinical research. Adherence to these principles ensures data integrity and supports successful regulatory outcomes.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • 5-Hydroxy omeprazole standards. ArtMolecule.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • The Biological Activity of Omeprazole Metabolites: A Technical Guide. Benchchem.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
  • Structures of S-and R-omeprazole and the four oxidized metabolites. ResearchGate.
  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. PharmGKB.
  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. National Institutes of Health (NIH).
  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • HPLCChromatograms of 5-hydroxy omeprazole, omeprazole and omeprazole sulfone. ResearchGate.
  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.
  • High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D. Benchchem.
  • Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. SciELO.
  • FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS.
  • A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5- Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. ResearchGate.
  • Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate.
  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma. Analytical Letters.
  • Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. ResearchGate.
  • FDA Guidance on analytical procedures and methods validation published. ECA Academy.
  • Sensitive sulphur-specific detection of omeprazole metabolites in rat urine by high-performance liquid chromatography/inductively coupled plasma mass spectrometry. PubMed.
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central.
  • Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Hydroxyomeprazole. Benchchem.

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Hydroxyomeprazole Sulphide in Human Plasma

Abstract & Introduction Omeprazole, a cornerstone proton-pump inhibitor, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, notably CYP2C19 and CYP3A4.[1][2] The resulting metabolic pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Omeprazole, a cornerstone proton-pump inhibitor, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, notably CYP2C19 and CYP3A4.[1][2] The resulting metabolic profile is complex and includes hydroxylated, sulphone, and sulphide derivatives. Among these, 5-Hydroxyomeprazole Sulphide, a metabolite of Omeprazole Sulphide, represents a key analyte in comprehensive pharmacokinetic (PK) and drug metabolism studies. Its quantification provides deeper insights into the metabolic pathways of omeprazole, particularly in contexts of pharmacogenetic variability which can influence patient response.[1][3]

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust quantification of 5-Hydroxyomeprazole Sulphide in human plasma. The described protocol leverages a straightforward protein precipitation (PPT) extraction technique, ensuring high throughput, and is validated according to the principles outlined in major international bioanalytical method validation guidelines.[4][5][6] The method's reliability makes it eminently suitable for regulated bioanalysis in support of clinical trials and drug development programs.

Scientific Rationale & Methodological Causality

The design of a bioanalytical method is a series of deliberate choices aimed at achieving maximum accuracy, precision, and robustness. Here, we dissect the core components of this method and the scientific reasoning underpinning them.

  • Analyte & Internal Standard (IS) Selection: The target analyte is 5-Hydroxyomeprazole Sulphide. The "gold standard" for internal standards in quantitative LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS co-elutes chromatographically and experiences identical ionization and matrix effects, providing the most effective correction for experimental variability.[7] In the absence of a commercially available SIL-IS for 5-Hydroxyomeprazole Sulphide, a structurally analogous compound with similar extraction and ionization properties, such as Lansoprazole, can be employed as a reliable alternative.[8]

  • Sample Preparation: Protein Precipitation (PPT): For high-throughput analysis, speed and simplicity are paramount. PPT using a cold organic solvent like acetonitrile is the method of choice.[1][8] It rapidly and effectively removes the majority of plasma proteins, which would otherwise foul the analytical column and ion source. While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT offers an optimal balance of efficiency, recovery, and minimal sample handling, reducing potential sources of error.[9][10]

  • Chromatography: Reversed-Phase UPLC/HPLC: A sub-2 µm particle C18 column is selected to achieve rapid, high-resolution separation. The use of a gradient elution with an acidic mobile phase (e.g., containing 0.1% formic acid) serves a dual purpose. First, it ensures that the analyte and IS are in their protonated form ([M+H]+), which is ideal for positive mode electrospray ionization (ESI). Second, it provides sharp, symmetrical peak shapes and effectively separates the analyte from endogenous plasma components, minimizing matrix effects.[11]

  • Detection: Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the key to the method's exceptional selectivity and sensitivity.[9][12] By pre-selecting the protonated molecular ion (precursor ion, Q1) and a specific, stable fragment ion (product ion, Q3) unique to the analyte, chemical noise is virtually eliminated. This "precursor -> product" transition is highly specific, ensuring that the detector signal originates exclusively from the analyte of interest, even at very low concentrations.[8]

Detailed Experimental Protocol

This protocol is intended for use by trained laboratory personnel. Adherence to all laboratory safety guidelines is mandatory.

Materials, Reagents, and Instrumentation
  • Reference Standards: 5-Hydroxyomeprazole Sulphide, Lansoprazole (Internal Standard).

  • Solvents & Reagents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade), Human Plasma (K2-EDTA).

  • Instrumentation: UPLC/HPLC system (e.g., Waters ACQUITY, Sciex ExionLC), Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000/5500, Waters Xevo TQ-S).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and working solutions by serially diluting stock solutions in 50:50 (v/v) acetonitrile/water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Lansoprazole stock solution in acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Prepare CC standards by spiking blank human plasma with appropriate volumes of the 5-Hydroxyomeprazole Sulphide working solutions to achieve a concentration range of, for example, 1 - 1000 ng/mL.

  • Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC). QC samples should be prepared from a separate stock solution weighing than the CC standards.[13]

Sample Preparation Workflow (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Aliquot 100 µL of plasma (CC, QC, or unknown sample) into the corresponding tube.

  • Add 25 µL of the IS Working Solution (100 ng/mL Lansoprazole) to every tube except for blank matrix samples.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject into the LC-MS/MS system.

Diagram of the Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma p2 Add 25 µL Internal Standard p1->p2 p3 Add 300 µL Acetonitrile (PPT) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into UPLC/HPLC p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MRM Detection (Q1/Q3) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentrations d2->d3 d4 Review & Report Results d3->d4 end_node Final Report d4->end_node start Receive Plasma Sample start->p1 G cluster_core Core Performance cluster_acc_prec Accuracy & Precision cluster_matrix Sample & Matrix Effects cluster_stability Analyte Stability BMV Bioanalytical Method Validation (BMV) Selectivity Selectivity & Specificity Linearity Linearity & Range (Calibration Curve) LLOQ Lower Limit of Quantification (LLOQ) IntraRun Intra-Run (Repeatability) InterRun Inter-Run (Reproducibility) Recovery Extraction Recovery MatrixEffect Matrix Effect (Ion Suppression/Enhancement) BenchTop Bench-Top Stability FreezeThaw Freeze-Thaw Stability LongTerm Long-Term Storage Stability

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Robust Separation of Omeprazole and its Sulfide Metabolite

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the proton pump inhibitor om...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the proton pump inhibitor omeprazole and its primary process impurity and metabolite, omeprazole sulfide. Omeprazole, a weak base, is notoriously unstable in acidic environments, necessitating precise control over chromatographic conditions to ensure method reliability and accuracy.[1][2] This guide provides a comprehensive protocol grounded in chromatographic theory, explaining the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters. The method utilizes a C18 stationary phase with a neutral pH buffered mobile phase to achieve optimal separation and symmetric peak shapes. Detailed procedures for system suitability testing are included to ensure the validity of the analytical run, aligning with standards outlined by major pharmacopeias and regulatory bodies.[3][4][5] This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the analysis of omeprazole and its related substances.

Introduction and Chromatographic Principles

Omeprazole is a widely prescribed proton pump inhibitor that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[6] During its synthesis and metabolism, several related substances can be formed, with omeprazole sulfide (also known as ufiprazole) being a key impurity and metabolite.[6][7][8] The structural similarity between omeprazole and omeprazole sulfide necessitates a highly selective analytical method to ensure accurate quantification for quality control and pharmacokinetic studies.

The successful separation of these compounds by RP-HPLC hinges on a clear understanding of their physicochemical properties and their interaction with the chromatographic system.

  • Analyte Characteristics: Omeprazole contains a sulfinyl group, which is the only structural difference from omeprazole sulfide, which contains a thioether (sulfide) group.[7][9] This difference in the sulfur oxidation state imparts a slight increase in polarity to omeprazole compared to its sulfide analogue. A critical characteristic of omeprazole is its instability in acidic media, where it rapidly degrades.[2] Therefore, maintaining a neutral to alkaline pH throughout the sample preparation and analysis is paramount for method accuracy and reproducibility.[10]

  • Rationale for Stationary Phase Selection: A reversed-phase C18 column is the stationary phase of choice for this separation.[11][12] The non-polar octadecylsilane ligands bonded to the silica support provide a hydrophobic surface that interacts with the analytes primarily through van der Waals forces. The slightly higher polarity of omeprazole results in it being less retained than the more non-polar omeprazole sulfide, allowing for their effective separation. Modern, high-purity, end-capped C18 columns are recommended to minimize silanol interactions, which can cause undesirable peak tailing for basic compounds like omeprazole. For enhanced method robustness, columns specifically designed for stability at higher pH ranges are also highly suitable.

  • Rationale for Mobile Phase Design: The mobile phase is a critical component for achieving the desired selectivity and resolution.

    • Organic Modifier: Acetonitrile is commonly selected as the organic component due to its low viscosity and UV transparency.[11][12][13]

    • Aqueous Buffer and pH Control: To counteract omeprazole's acid lability, the aqueous portion of the mobile phase must be buffered to a neutral or slightly alkaline pH. A phosphate buffer system at a pH of approximately 7.4 is highly effective.[12] This pH ensures that omeprazole remains in its stable, non-protonated form, leading to consistent retention and symmetrical peak shapes.[10][14] The buffer concentration must be sufficient to maintain the pH but not so high as to risk precipitation.

  • Rationale for UV Detection: Both omeprazole and omeprazole sulfide possess chromophores that absorb UV light. A detection wavelength of 302 nm is frequently used as it provides excellent sensitivity for both the parent drug and its related impurities.[10][12] A photodiode array (PDA) detector can be employed to confirm peak purity and identity by comparing spectra against a known standard.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Materials:

    • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Novapak C18, Inertsil ODS 3V, or equivalent).[12][15]

    • Volumetric flasks (Class A), pipettes, and autosampler vials.

    • Syringe filters (0.45 µm, Nylon or PTFE).

  • Reagents:

    • Omeprazole Reference Standard (RS).

    • Omeprazole Sulfide Reference Standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Sodium hydroxide (NaOH) or Phosphoric Acid (H₃PO₄) for pH adjustment.

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The following conditions have been established for the robust separation of omeprazole and omeprazole sulfide.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 7.4) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 302 nm[10][12]
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 7.4):

    • Weigh approximately 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 7.4 ± 0.05 by adding a dilute solution of sodium hydroxide.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase (Phosphate Buffer : Acetonitrile, 60:40):

    • Combine 600 mL of the prepared Phosphate Buffer (pH 7.4) with 400 mL of HPLC grade acetonitrile.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Diluent:

    • The mobile phase is used as the diluent for preparing standard and sample solutions to ensure compatibility and good peak shape.

  • Standard Stock Solution (Omeprazole, ~500 µg/mL):

    • Accurately weigh about 25 mg of Omeprazole RS into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Standard Stock Solution (Omeprazole Sulfide, ~100 µg/mL):

    • Accurately weigh about 5 mg of Omeprazole Sulfide RS into a 50 mL volumetric flask.

    • Follow the same dissolution procedure as for the omeprazole standard.

  • System Suitability Solution (SSS):

    • Pipette 5.0 mL of the Omeprazole Standard Stock Solution and 5.0 mL of the Omeprazole Sulfide Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent. This solution will contain approximately 50 µg/mL of omeprazole and 10 µg/mL of omeprazole sulfide.

Analytical Workflow

The following workflow ensures that the system is suitable for analysis before injecting samples.

G cluster_prep Preparation cluster_hplc HPLC Analysis prep_mobile Prepare Mobile Phase & Diluent equilibrate Equilibrate System with Mobile Phase prep_mobile->equilibrate prep_standards Prepare Standard & SSS Solutions sst_inject Inject SSS (5x) for System Suitability prep_standards->sst_inject prep_sample Prepare Sample Solution inject_sample Inject Sample Solution(s) prep_sample->inject_sample equilibrate->sst_inject sst_check Verify SST Criteria (Resolution, Tailing, RSD) sst_inject->sst_check sst_check->equilibrate Fail inject_blank Inject Blank (Diluent) sst_check->inject_blank Pass inject_std Inject Standard Solution inject_blank->inject_std inject_std->inject_sample process_data Process Data & Calculate Results inject_sample->process_data

Sources

Application

Application Note: A Validated Protocol for the Synthesis and Purification of 5-Hydroxyomeprazole Sulphide Analytical Standard

Abstract: This document provides a comprehensive, technically detailed guide for the chemical synthesis and subsequent purification of 5-Hydroxyomeprazole Sulphide. As a significant metabolite of Omeprazole, a widely use...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for the chemical synthesis and subsequent purification of 5-Hydroxyomeprazole Sulphide. As a significant metabolite of Omeprazole, a widely used proton pump inhibitor, a high-purity analytical standard of 5-Hydroxyomeprazole Sulphide is critical for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. This guide moves beyond a simple recitation of steps, delving into the chemical rationale behind the chosen methodologies. It presents a robust, self-validating protocol that integrates synthesis, purification, and analytical characterization to yield a reference standard of verifiable purity and identity.

Introduction: The Role of Metabolite Standards in Drug Development

Omeprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several key derivatives.[1] The hydroxylation of the benzimidazole ring to form 5-Hydroxyomeprazole is a major pathway, catalyzed predominantly by the polymorphic enzyme CYP2C19.[2][3] The sulphide analogue, 5-Hydroxyomeprazole Sulphide, is also a recognized human metabolite.[3][4] The availability of pure analytical standards for these metabolites is a prerequisite for accurate quantification in biological matrices, enabling crucial research in areas such as:

  • Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

  • Enzyme Phenotyping: Using metabolite ratios to characterize patient metabolic status (e.g., poor vs. extensive metabolizers of CYP2C19).[2]

  • Toxicological Assessments: Evaluating the potential off-target effects of metabolites.

  • Impurity Profiling: Serving as a reference marker for potential impurities in bulk drug manufacturing.

This guide provides a reliable method for producing this essential standard in a laboratory setting.

Principle of Synthesis: Nucleophilic Thiol-Alkylation

The core of the synthesis is a well-established nucleophilic substitution reaction. The strategy involves the coupling of two key building blocks: a nucleophilic benzimidazolethiol and an electrophilic chloromethylpyridine.

  • Nucleophile Formation: The thiol group (-SH) on 5-methoxy-1H-benzimidazole-2-thiol is deprotonated using a strong base (sodium hydroxide). This generates a highly reactive thiolate anion (S⁻), which is a potent nucleophile.

  • Electrophilic Partner: A specifically synthesized hydroxymethyl-chloropyridine derivative serves as the electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.

  • Coupling Reaction: The thiolate anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable thioether (sulphide) bond. This reaction directly yields the desired 5-Hydroxyomeprazole Sulphide.[5][6]

This approach is efficient and provides a direct route to the target sulphide, which in other contexts, serves as the precursor to 5-Hydroxyomeprazole itself via oxidation.[6]

Overall Synthesis Workflow

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 5-methoxy-1H-benzimidazole-2-thiol C NaOH, Methanol/Water Room Temperature A->C B [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol B->C D Crude 5-Hydroxyomeprazole Sulphide C->D Nucleophilic Substitution E Purified Analytical Standard D->E Purification

Caption: Workflow for the synthesis of 5-Hydroxyomeprazole Sulphide.

Detailed Synthesis Protocol

This protocol is adapted from the synthetic route described by Striela et al. for the precursor to 5-Hydroxyomeprazole.[5][6]

Materials and Reagents
CompoundMolecular Weight ( g/mol )CAS NumberNotes
5-methoxy-1H-benzimidazole-2-thiol180.2337052-78-1Key Nucleophile
[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol201.651797131-70-1Key Electrophile. Requires prior synthesis.[5]
Sodium Hydroxide (NaOH)40.001310-73-2Base
Methanol (MeOH)32.0467-56-1Solvent
Dichloromethane (DCM)84.9375-09-2Extraction Solvent
Deionized Water18.027732-18-5Solvent/Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying Agent
Step-by-Step Synthesis Procedure
  • Prepare the Nucleophile Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-1H-benzimidazole-2-thiol (3.60 g, 20.0 mmol) in a mixture of methanol (50 mL) and an aqueous solution of sodium hydroxide (0.88 g, 22.0 mmol in 10 mL of water). Stir at room temperature for 20 minutes until a clear solution is obtained. The base deprotonates the thiol, making it ready for reaction.

  • Prepare the Electrophile Solution: In a separate 100 mL beaker, dissolve [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol (4.03 g, 20.0 mmol) in methanol (30 mL).

  • Initiate the Coupling Reaction: Add the electrophile solution dropwise to the stirred nucleophile solution over 15 minutes at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

  • Quenching and Solvent Removal: Once the reaction is complete, carefully neutralize the mixture to pH ~7-8 with dilute acetic acid. Reduce the volume of the solvent by approximately 70% using a rotary evaporator.

  • Aqueous Work-up and Extraction: Transfer the remaining slurry to a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with dichloromethane (3 x 75 mL). The organic layers contain the desired product.

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 5-Hydroxyomeprazole Sulphide as a solid or viscous oil.

Purification of the Analytical Standard

The crude product must be purified to meet the stringent requirements of an analytical standard (typically >98% purity). Flash column chromatography is the preferred method for removing unreacted starting materials and side products.

Purification and Quality Control Workflow

A Crude Product B Flash Column Chromatography (Silica Gel) A->B C Fraction Collection & TLC Analysis B->C D Combine Pure Fractions & Evaporate Solvent C->D E Final Product (>98% Purity) D->E F Characterization & QC E->F G HPLC (Purity) NMR (Structure) MS (Mass) F->G

Caption: Workflow for the purification and quality control of the standard.

Protocol for Flash Column Chromatography
  • Prepare the Column: Slurry-pack a glass chromatography column with silica gel (230-400 mesh) using a starting mobile phase of 1% methanol in dichloromethane. The amount of silica should be approximately 50 times the weight of the crude product.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3x the product weight) and dry it to a free-flowing powder.

  • Load and Elute: Carefully load the dried sample onto the top of the prepared column. Begin elution with the starting mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 1% to 10% methanol in dichloromethane. The gradual increase in solvent polarity is crucial for separating compounds with similar properties.

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified 5-Hydroxyomeprazole Sulphide.

Characterization and Quality Control

Final validation of the synthesized standard is mandatory. This involves confirming its chemical structure and assessing its purity using orthogonal analytical techniques.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An isocratic or gradient reverse-phase HPLC method is ideal for determining the purity of the final compound.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent separation for moderately polar compounds.
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 7.4) (40:60 v/v)A common mobile phase for omeprazole and its analogues, offering good resolution.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 302 nmOmeprazole and its metabolites exhibit a strong UV absorbance maximum around this wavelength.[2][8]
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

The purity is calculated from the peak area of the main component relative to the total area of all observed peaks in the chromatogram. The target purity for an analytical standard should be ≥98%.

Structural Confirmation
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for 5-Hydroxyomeprazole Sulphide (C₁₇H₁₉N₃O₃S) is m/z 362.12.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation. The spectra should be compared against literature data or used to confirm the presence of all expected functional groups and the correct connectivity of the atoms.[5]

Conclusion

The protocols detailed in this application note provide a robust and verifiable pathway for the synthesis and purification of high-purity 5-Hydroxyomeprazole Sulphide. By following these steps, researchers in pharmaceutical and biomedical fields can confidently produce their own analytical standard, facilitating accurate and reliable quantitative studies of omeprazole metabolism. The integration of in-process monitoring and final characterization ensures the trustworthiness and scientific integrity of the resulting standard.

References

  • Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]

  • ResearchGate. (2016). Total synthesis of 5-hydroxyomeprazole. [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5′-hydroxyomeprazole sulfide. [Link]

  • Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 184–187. [Link]

  • ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. [Link]

  • ResearchGate. (n.d.). Structures of S-and R-omeprazole and the four oxidized metabolites. [Link]

  • Semantic Scholar. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • ClinPGx. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. [Link]

  • ResearchGate. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • AMRI. (n.d.). Drug Metabolite Identification and Synthesis. [Link]

  • ResearchGate. (n.d.). Analytical strategies for identifying drug metabolites. [Link]

  • RTI International. (2016). Metabolite Standards Synthesis Center. [Link]

  • ResearchGate. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. [Link]

  • PubMed. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. [Link]

  • LCGC International. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • Axios Research. (n.d.). 5-Hydroxy Omeprazole Sulfone. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). 5-Hydroxyomeprazole. [Link]

  • International Journal of PharmTech Research. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • SciSpace. (n.d.). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. [Link]

  • Science Publishing Group. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. [Link]

  • PubMed. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Metabolism Studies of Omeprazole Sulphide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of omeprazole sulphide. Omeprazole, a widely prescribed prot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of omeprazole sulphide. Omeprazole, a widely prescribed proton pump inhibitor, is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP3A4, into several metabolites, including omeprazole sulphide.[1][2] Understanding the metabolic fate of this sulphide metabolite is crucial for a complete characterization of the drug's disposition, potential for drug-drug interactions (DDI), and overall pharmacological profile.[1] This guide details scientifically robust protocols using two gold-standard in vitro systems: pooled human liver microsomes (HLMs) for determining metabolic stability and cryopreserved human hepatocytes for metabolite identification. The protocols are designed to align with current best practices and regulatory expectations for in vitro drug metabolism studies.[3][4][5]

Scientific Rationale and Background
1.1. The Metabolic Landscape of Omeprazole

Omeprazole undergoes complex biotransformation in the liver. The primary routes are:

  • Hydroxylation: Catalyzed predominantly by the polymorphic enzyme CYP2C19 to form 5-hydroxyomeprazole.[1]

  • Sulfoxidation: Mediated by CYP3A4 to produce the inactive omeprazole sulfone.[1][2][6]

  • Reductive Metabolism: Formation of omeprazole sulphide.

The interplay of these pathways is critical to the drug's efficacy and variability in patient response. Omeprazole sulphide, as a circulating metabolite, may undergo further metabolism, contributing to the overall clearance and DDI profile of the parent drug. Studies on analogous compounds suggest that omeprazole sulphide can be further metabolized by CYP enzymes, for instance, through hydroxylation to form 5'-hydroxyomeprazole sulphide.[7][8]

1.2. Causality Behind In Vitro System Selection

The choice of an in vitro system is dictated by the experimental question. Regulatory bodies like the FDA recommend a tiered approach to investigate drug metabolism.[5][9]

  • Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes.[10][11] They are a highly enriched source of Phase I enzymes, particularly CYPs, but lack most Phase II enzymes and cellular cofactors.[11] This makes them an ideal, simplified system for determining the intrinsic clearance (CLint) mediated by CYP enzymes and for assessing a compound's metabolic stability.[12] Using pooled microsomes from multiple donors averages out inter-individual variability in enzyme expression, providing data that is more representative of the general population.[10]

  • Cryopreserved Human Hepatocytes: Hepatocytes are intact liver cells that contain the full complement of metabolic machinery, including Phase I and Phase II enzymes, cofactors, and drug transporters.[13][14][15] They are considered the "gold standard" for in vitro metabolism studies as they most closely mimic the complex environment of the liver.[14] Plated hepatocytes allow for longer incubation times, which is essential for identifying metabolites of low-turnover compounds and understanding the complete metabolic pathway, including sequential metabolism by Phase I and Phase II enzymes.

Omeprazole Omeprazole OH_Ome 5-Hydroxyomeprazole Omeprazole->OH_Ome CYP2C19 >> CYP3A4 Ome_Sulfone Omeprazole Sulfone Omeprazole->Ome_Sulfone CYP3A4 Ome_Sulphide Omeprazole Sulphide Omeprazole->Ome_Sulphide Reduction OH_Ome_Sulphide 5'-Hydroxyomeprazole Sulphide Ome_Sulphide->OH_Ome_Sulphide CYP-mediated (e.g., CYP2C19, CYP3A4) cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: Buffer, HLM dilution, Cofactor solution, Test Article stocks prep_plate Aliquot HLM, Buffer, and Test Article to 96-well plate prep_reagents->prep_plate pre_incubate Pre-incubate plate at 37°C for 5 min prep_plate->pre_incubate start_rxn Initiate Reaction (Add Cofactors) pre_incubate->start_rxn incubate_sample Incubate at 37°C with shaking start_rxn->incubate_sample time_points Sample at time points (0, 5, 15, 30, 45 min) incubate_sample->time_points quench Quench with cold Acetonitrile + IS time_points->quench process Centrifuge to pellet protein quench->process lcms Analyze supernatant by LC-MS/MS process->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Diagram 2. Workflow for HLM metabolic stability assay.
2.3. Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 2 µM working solution of omeprazole sulphide in buffer from a 10 mM DMSO stock.

    • Thaw pooled HLMs on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (Final Volume 200 µL):

    • To a 96-well plate, add HLM dilution, buffer, and the test article.

    • Scientist's Note: The final concentration of the test article should be low (e.g., 1 µM) to approximate first-order kinetics, avoiding enzyme saturation. [12]The final microsomal protein concentration is typically 0.2-0.5 mg/mL. [12] * Include negative control wells where the NADPH system is replaced with buffer to assess non-enzymatic degradation. [12]

  • Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the negative controls. This is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 30 µL) and immediately add it to a separate 96-well plate containing 3 volumes (90 µL) of ice-cold acetonitrile with the internal standard to terminate the reaction. [12][16]

  • Sample Processing & Analysis:

    • Seal and centrifuge the collection plate (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated protein. [16] * Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method.

2.4. Analytical Method and Data Analysis

Table 1: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transition Omeprazole Sulphide: Determine experimentally
Internal Standard (Lansoprazole): m/z 370.1 → 252.1
  • Data Analysis:

    • Calculate the peak area ratio of omeprazole sulphide to the internal standard at each time point.

    • Determine the percentage of omeprazole sulphide remaining at each time point relative to T=0.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) [13]

Protocol 2: Metabolite Identification in Plated Human Hepatocytes

Objective: To identify the potential Phase I and Phase II metabolites of omeprazole sulphide in a physiologically relevant in vitro system.

3.1. Materials and Reagents
ComponentRecommended Specifications
Hepatocytes Plateable Cryopreserved Human Hepatocytes (Metabolism Qualified)
Cell Culture Plates Collagen I-coated 24- or 48-well plates
Media Hepatocyte Thawing/Plating Medium, Williams' Medium E (WEM) with supplements
Test Article Omeprazole Sulphide (≥98% purity)
Quenching Solution Ice-cold Acetonitrile or Methanol
3.2. Experimental Workflow

cluster_prep Cell Culture cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw cryopreserved hepatocytes plate_cells Plate cells on collagen-coated plate thaw_cells->plate_cells attach_cells Incubate to allow cell attachment and monolayer formation plate_cells->attach_cells add_compound Replace medium with medium containing Omeprazole Sulphide (10 µM) attach_cells->add_compound incubate_sample Incubate for extended periods (e.g., 4, 8, 24 hr) add_compound->incubate_sample sample Collect supernatant at each time point incubate_sample->sample quench Quench with cold solvent sample->quench process Centrifuge to remove debris quench->process lcms Analyze by High-Resolution LC-MS process->lcms data_analysis Identify metabolites based on mass shifts and fragmentation lcms->data_analysis

Diagram 3. Workflow for hepatocyte metabolite identification.
3.3. Step-by-Step Methodology
  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes rapidly in a 37°C water bath. [14] * Transfer the cell suspension to pre-warmed thawing medium and centrifuge gently to pellet the viable cells.

    • Resuspend the cell pellet in plating medium and seed onto collagen-coated plates at a recommended density (e.g., 0.75 x 10⁶ cells/mL).

    • Incubate for 4-6 hours to allow the cells to attach and form a monolayer.

  • Incubation with Test Article:

    • After attachment, gently aspirate the plating medium and replace it with pre-warmed, serum-free incubation medium (e.g., WEM) containing omeprazole sulphide (e.g., at 10 µM).

    • Scientist's Note: Using plated hepatocytes allows for incubation times of up to 24 hours or longer, which is critical for detecting metabolites of compounds that are metabolized slowly. * Incubate the plates at 37°C in a humidified incubator.

  • Sample Collection and Processing:

    • At designated time points (e.g., 0, 4, 8, 24 hours), collect the supernatant (medium) from the wells.

    • Immediately quench the samples by adding 3 volumes of an ice-cold organic solvent (e.g., acetonitrile).

    • Centrifuge to remove any cell debris and transfer the supernatant for analysis.

3.4. Analytical Method and Data Interpretation
  • Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography. This provides accurate mass measurements, which are essential for determining the elemental composition of potential metabolites.

  • Data Interpretation:

    • Process the data using metabolite identification software.

    • Search for expected mass shifts corresponding to common metabolic reactions.

    • Confirm tentative identifications by comparing the MS/MS fragmentation patterns of the metabolite with that of the parent compound (omeprazole sulphide).

Table 2: Common Biotransformations and Expected Mass Shifts

Metabolic ReactionMass Change (Da)Potential Metabolite
Phase I
Hydroxylation+15.99495'-Hydroxyomeprazole sulphide
N-Oxidation+15.9949Omeprazole sulphide N-oxide
Phase II
Glucuronidation+176.0321Omeprazole sulphide glucuronide
Sulfation+79.9568Omeprazole sulphide sulfate
Conclusion

The protocols outlined in this application note provide a robust framework for investigating the in vitro metabolism of omeprazole sulphide. The HLM stability assay offers a quantitative measure of intrinsic clearance, a key parameter for predicting in vivo hepatic clearance. [12][13]The hepatocyte assay provides a comprehensive qualitative profile of the metabolites formed in a system that closely mirrors the human liver. [15]Together, these studies are fundamental for building a complete metabolic picture, informing DDI risk assessment, and supporting the safe development of new chemical entities, in line with the expectations of regulatory agencies. [4][9]

References
  • The Biological Activity of Omeprazole Metabolites: A Technical Guide. Benchchem.
  • Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO. U.S. Food and Drug Administration.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. PubMed.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.
  • Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. NIH National Library of Medicine.
  • Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. ResearchGate.
  • Hepatocyte Stability. Cyprotex.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration.
  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT.
  • Human and Animal Liver Microsome Thawing and Incubation Protocol.
  • Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • Hepatocyte Stability Assay. Domainex.
  • The chemical structures of omeprazole sulfide and its human metabolite, 5′-hydroxyomeprazole sulfide. ResearchGate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcvJyMVxpcLaEdnkMcveZdbTHZy8NjkM_L_dem7_lZ9hvXVyEhtQVSMBtxtIcQ5TxdK5dCasfmNWFIVb-bp5Mry_Ug99IIQjitFo-Lizr9ktyRbn8HbFRhaHJPxKIDINAA9XOEOISGIegpnPopjL0PMf7V0QVB7q0piUJ2aSEv6WLEeJ0E0SN1ILH734_ysHyrL4dEvTDp5IzeiJ SphKqR31y3MDyFHRdSSnbg0SNQTlE2iuQU=]( SphKqR31y3MDyFHRdSSnbg0SNQTlE2iuQU=)
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.

Sources

Application

Application Notes and Protocols for CYP3A4 Activity Assessment Using Omeprazole Metabolism

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of omeprazole as an in vivo probe drug to assess Cytochrome P450 3A4 (CYP3A4) activity. Whi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of omeprazole as an in vivo probe drug to assess Cytochrome P450 3A4 (CYP3A4) activity. While omeprazole is metabolized by multiple enzymes, the formation of its sulfone metabolite is highly dependent on CYP3A4, making the metabolic ratio of omeprazole sulfone to the parent drug a reliable biomarker for phenotyping.[1] This guide delves into the underlying metabolic pathways, presents detailed protocols for clinical administration and bioanalytical quantification using LC-MS/MS, and offers insights into data interpretation. We will also clarify the roles of other key metabolites, including 5-hydroxyomeprazole and the minor metabolite 5-hydroxyomeprazole sulphide, to provide a complete picture of omeprazole's biotransformation.

Introduction: The Central Role of CYP3A4 in Drug Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceuticals in clinical use. Among these, CYP3A4 is the most abundant and significant isoform in the human liver and intestine, responsible for the oxidative metabolism of over 50% of marketed drugs. Its activity can vary significantly between individuals due to genetic polymorphisms, environmental factors, and co-administered drugs, leading to clinically relevant differences in drug efficacy and toxicity.

Therefore, accurately phenotyping CYP3A4 activity is critical during drug development and in clinical practice. This is achieved using "probe drugs"—compounds whose metabolism is predominantly and selectively mediated by a specific enzyme. Omeprazole, a widely used proton pump inhibitor, serves as a valuable dual probe for assessing both CYP2C19 and CYP3A4 activity in vivo.[2][3]

This guide focuses specifically on the established methodology for leveraging the CYP3A4-mediated pathway of omeprazole metabolism as a reliable biomarker.

The Metabolic Landscape of Omeprazole

The biotransformation of omeprazole is complex, primarily involving two parallel oxidative pathways catalyzed by CYP2C19 and CYP3A4.[1][2] Understanding this dual pathway is essential for correctly interpreting metabolic data.

  • CYP2C19-Mediated Hydroxylation: The polymorphic enzyme CYP2C19 is the principal catalyst for the 5-hydroxylation of omeprazole's benzimidazole ring, forming 5-hydroxyomeprazole .[1][4] The rate of this reaction is highly dependent on an individual's CYP2C19 genotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).[5] Consequently, the ratio of 5-hydroxyomeprazole to omeprazole is a well-established index of CYP2C19 activity.[1][6]

  • CYP3A4-Mediated Sulphoxidation: Concurrently, CYP3A4 mediates the S-oxidation of the sulfinyl group, converting omeprazole into omeprazole sulfone .[1][7] This pathway's activity is largely independent of CYP2C19 status. In vivo studies have confirmed that the formation of omeprazole sulfone is strongly inhibited by the potent CYP3A4 inhibitor ketoconazole and induced by the CYP3A4 inducer carbamazepine, cementing its role as a specific reaction for this enzyme.[1] Therefore, the plasma concentration ratio of omeprazole sulfone to omeprazole serves as a robust in vivo index of CYP3A4 activity.[1][6][8][9]

  • Secondary and Minor Metabolites: Both primary metabolites can undergo further metabolism. For instance, 5-hydroxyomeprazole can be further oxidized by CYP3A4 to form 5-hydroxyomeprazole sulfone.[1] Additionally, other minor metabolites have been identified, such as 5-hydroxyomeprazole sulphide .[4][10] While analytical standards for this compound exist and it has been identified as a human metabolite, it is not used as a standard biomarker for CYP3A4 activity, a role fulfilled by the more abundant and directly formed omeprazole sulfone.

The following diagram illustrates the primary metabolic fate of omeprazole.

OmeprazoleMetabolism cluster_caption OMP Omeprazole (Parent Drug) OH_OMP 5-Hydroxyomeprazole OMP->OH_OMP CYP2C19 (Hydroxylation) OMP_SUL Omeprazole Sulfone OMP->OMP_SUL CYP3A4 (Sulphoxidation) OH_OMP_SUL 5-Hydroxyomeprazole Sulfone (Secondary Metabolite) OH_OMP->OH_OMP_SUL CYP3A4 OMP_SUL->OH_OMP_SUL CYP2C19

Caption: Fig. 1: Primary Metabolic Pathways of Omeprazole.

Application Note I: In Vivo Protocol for CYP3A4 Phenotyping

This protocol outlines a standardized procedure for administering omeprazole to human subjects to assess CYP3A4 activity.

3.1 Objective To determine an individual's in vivo CYP3A4 metabolic capacity by measuring the plasma concentrations of omeprazole and its CYP3A4-specific metabolite, omeprazole sulfone, following a single oral dose.

3.2 Causality and Experimental Design The core principle is to create a controlled environment where the formation of omeprazole sulfone is primarily dictated by the subject's intrinsic CYP3A4 activity.

  • Single Dose: A single 20 mg dose is sufficient to generate measurable plasma concentrations of the parent drug and metabolites without causing significant enzyme induction or inhibition from the probe itself.[6][11]

  • Fasting State: Administration after an overnight fast minimizes variability in gastric emptying and drug absorption, ensuring more consistent pharmacokinetic profiles across subjects.[6]

  • Washout Period: A washout period for other medications, especially known CYP3A4 inhibitors (e.g., certain azole antifungals, macrolide antibiotics) or inducers (e.g., rifampicin, St. John's Wort), is critical to prevent confounding interactions. A 1-2 week washout is standard.

  • Timed Blood Sampling: Serial blood sampling allows for the calculation of the Area Under the Curve (AUC), which is the most robust measure of drug exposure. A key time point for calculating a single-point metabolic ratio is often taken 2-3 hours post-dose, typically near the Tmax of the parent drug.

3.3 Materials

  • Omeprazole 20 mg capsules

  • K3-EDTA blood collection tubes

  • Centrifuge (refrigerated)

  • Cryovials for plasma storage

  • -80°C freezer

  • Standard phlebotomy supplies

3.4 Step-by-Step Protocol

  • Subject Screening: Ensure subjects meet inclusion/exclusion criteria, including a comprehensive medication history to confirm the washout period.

  • Pre-Dose Preparation: Subjects should fast for at least 8 hours overnight prior to dosing.

  • Dosing: Administer a single 20 mg oral dose of omeprazole with 240 mL of water. Record the exact time of administration.

  • Blood Sampling: Collect 5 mL of whole blood into K3-EDTA tubes at the following time points post-dose: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours.[6]

  • Plasma Processing: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

  • Aliquoting and Storage: Carefully transfer the resulting plasma supernatant into labeled cryovials. Immediately store the plasma samples at -80°C until bioanalysis. Proper storage is crucial to prevent degradation of the analytes.

Application Note II: Bioanalytical Protocol via LC-MS/MS

The simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in plasma is best achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method due to its high sensitivity, specificity, and throughput.[7][12][13]

4.1 Objective To accurately and precisely quantify the concentrations of omeprazole and its key metabolites in human plasma samples obtained from the in vivo study.

4.2 Self-Validating System: The Importance of the Internal Standard The trustworthiness of an LC-MS/MS assay hinges on its ability to correct for variability during sample processing and analysis. This is achieved by adding a known quantity of a stable isotope-labeled (SIL) internal standard (IS) to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. The SIL-IS is structurally identical to the analyte but has a higher mass, so it behaves identically during extraction and ionization but is distinguishable by the mass spectrometer. Any loss of analyte during the process is mirrored by a proportional loss of the IS, allowing the ratio of the analyte peak area to the IS peak area to remain constant, ensuring accurate quantification.[7]

BioanalyticalWorkflow cluster_caption start Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with Internal Standard (e.g., Omeprazole-d3) start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifuge to Pellet Proteins ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject onto LC-MS/MS System supernatant->inject lc Chromatographic Separation (e.g., C18 Column) inject->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Processing (Peak Integration & Ratio Calculation) ms->data end Final Concentration Report data->end

Caption: Fig. 2: Bioanalytical Workflow for Plasma Samples.

4.3 Materials & Reagents

  • Reference standards: Omeprazole, 5-hydroxyomeprazole, omeprazole sulfone

  • Internal Standard: Omeprazole-d3 (or other suitable SIL-IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other mobile phase modifier)

  • Human plasma (for calibration curve and QCs)

  • LC-MS/MS system with electrospray ionization (ESI) source

  • Reversed-phase C18 HPLC column

4.4 Step-by-Step Protocol

  • Preparation of Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard in methanol.

  • Preparation of Calibration and QC Samples: Serially dilute the stock solutions to prepare working solutions. Spike blank human plasma with these working solutions to create a calibration curve (typically 8 non-zero points) and at least three levels of quality control (QC) samples (low, medium, high).

  • Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube. b. Add 10 µL of the internal standard working solution. c. Add 300 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Analysis: a. Chromatography: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the analytes.[7][14] b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[13] Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Table 1: Example LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.1198.0
5-Hydroxyomeprazole362.1214.0
Omeprazole Sulfone362.1198.0
Omeprazole-d3 (IS)349.1201.0
Note: Specific ion transitions should be optimized for the instrument in use.
  • Method Validation: Before analyzing study samples, the assay must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Data Analysis and Interpretation

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the Area Under the Curve from time 0 to 12 hours (AUC₀₋₁₂) for omeprazole and omeprazole sulfone for each subject.

  • Calculate the Metabolic Ratio (MR): The primary index for CYP3A4 activity is the AUC ratio.

    • CYP3A4 MR = AUC₀₋₁₂(Omeprazole Sulfone) / AUC₀₋₁₂(Omeprazole)

  • Interpretation: A lower MR value indicates reduced CYP3A4 activity (slower formation of the sulfone metabolite relative to the parent drug's exposure), while a higher MR indicates greater CYP3A4 activity. This allows for the classification of subjects. For example, co-administration of grapefruit juice, a known CYP3A4 inhibitor, has been shown to decrease this ratio by 33%.[1][6][9]

Table 2: Representative Pharmacokinetic Data from a Crossover Study

ParameterTreatment A (Water)Treatment B (CYP3A4 Inhibitor)% Change
Omeprazole AUC₀₋₁₂ (ng·h/mL)12501300+4%
Ome. Sulfone AUC₀₋₁₂ (ng·h/mL)400260-35%
CYP3A4 MR (AUC Ratio) 0.32 0.20 -37.5%
Data are hypothetical, illustrating the expected effect of CYP3A4 inhibition.

References

  • Håkansson, M., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(8), 1485-1493. [Link]

  • Grajales-Rosas, T., et al. (2006). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. Journal of Clinical Pharmacology, 46(6), 676-681. [Link]

  • Meyer, U. A. (1996). Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions. British Journal of Clinical Pharmacology, 42(S1), 9s-13s. [Link]

  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 50(4), 347-351. [Link]

  • Håkansson, M., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. ResearchGate. [Link]

  • Lee, S. J., et al. (2024). Omeprazole Induces CYP3A4 mRNA Expression but Not CYP3A4 Protein Expression in HepaRG Cells. Biological & Pharmaceutical Bulletin, 47(6), 1218-1223. [Link]

  • ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. ArtMolecule. [Link]

  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. ClinPGx. [Link]

  • Shaterian, M., et al. (2018). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... ResearchGate. [Link]

  • Kim, D. H., et al. (2016). The chemical structures of omeprazole sulfide and its human metabolite, 5′-hydroxyomeprazole sulfide. ResearchGate. [Link]

  • Zhang, W., et al. (2006). Use of Omeprazole as a CYP3A Probe Drug: Effect of Sex and Menstrual Cycle Phase on CYP3A Activity in Healthy Caucasian Adults. ResearchGate. [Link]

  • Zuo, J., et al. (2004). Probing CYP2C19 and CYP3A4 activities in Chinese liver microsomes by quantification of 5-hydroxyomeprazole and omeprazole sulphone. Acta Pharmacologica Sinica, 25(6), 827-832. [Link]

  • Rahman, A., & Asghar, M. (2013). A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. ResearchGate. [Link]

  • Streeter, A. J., et al. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 828(1-2), 229-238. [Link]

  • Bot, A., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. British Journal of Clinical Pharmacology, 90(2), 481-492. [Link]

  • Tateishi, T., et al. (1995). Omeprazole does not affect measured CYP3A4 activity using the erythromycin breath test. British Journal of Clinical Pharmacology, 40(4), 411-413. [Link]

  • Novotna, A., & Dvorak, Z. (2014). Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis. PLOS ONE, 9(8), e105523. [Link]

  • Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and LC-MS/MS. ScienceOpen. [Link]

  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. PubMed. [Link]

  • Lee, H., et al. (2017). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 22(10), 1629. [Link]

  • Lanchote, V. L., et al. (2007). Simultaneous determination of omeprazole, hydroxyomeprazole and omeprazole sulphone in human plasma by isocratic HPLC-DAD: Application to the phenotyping of CYP2C19 and CYP3A4 in Brazilian volunteers. ResearchGate. [Link]

Sources

Method

Application of Omeprazole and its Metabolites in Drug-Drug Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolism in Omeprazole's Drug-Drug Interaction Profile Omeprazole, a widely prescribed proton pump inhibitor, is extens...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolism in Omeprazole's Drug-Drug Interaction Profile

Omeprazole, a widely prescribed proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] Its interaction with these enzymes is a cornerstone of its drug-drug interaction (DDI) profile. While the parent drug's activity is well-known, a comprehensive understanding of its DDI potential necessitates a thorough investigation of its primary metabolites. This guide provides an in-depth exploration of the application of omeprazole's key metabolites, including 5-hydroxyomeprazole, omeprazole sulfone, and the less-studied omeprazole sulfide and 5-hydroxyomeprazole sulfide, in the context of DDI studies.

Omeprazole is primarily metabolized via two main pathways: hydroxylation to 5-hydroxyomeprazole, predominantly catalyzed by the polymorphic CYP2C19 enzyme, and sulfoxidation to omeprazole sulfone, mainly mediated by CYP3A4.[1][3][4] These primary metabolites can undergo further biotransformation. For instance, 5-hydroxyomeprazole can be sulfoxidized by CYP3A4, and omeprazole sulfone can be hydroxylated by CYP2C19, both leading to the formation of 5-hydroxyomeprazole sulfone.[1][3] Another identified metabolite is omeprazole sulfide.[2] The formation of 5-hydroxyomeprazole sulfide, a minor human metabolite, has been described from the regioselective C-H hydroxylation of omeprazole sulfide.[5]

The clinical significance of these metabolic pathways is underscored by the potential for DDIs. Omeprazole and its metabolites can act as inhibitors of CYP enzymes, affecting the clearance of co-administered drugs.[6][7][8] This technical guide will detail the methodologies to assess these interactions, focusing on in vitro approaches, and provide insights into the interpretation of the resulting data for DDI risk assessment.

Visualizing the Metabolic Landscape of Omeprazole

The metabolic fate of omeprazole is complex, involving multiple CYP enzymes and leading to a variety of metabolites. Understanding this network is crucial for designing and interpreting DDI studies.

Omeprazole_Metabolism Omeprazole Omeprazole Omeprazole_Sulfide Omeprazole Sulfide Omeprazole->Omeprazole_Sulfide Reduction Hydroxy_Omeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxy_Omeprazole CYP2C19 (major) CYP3A4 (minor) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Hydroxy_Omeprazole_Sulfide 5-Hydroxyomeprazole Sulfide Omeprazole_Sulfide->Hydroxy_Omeprazole_Sulfide Hydroxylation (CYP-mediated) Hydroxy_Omeprazole_Sulfone 5-Hydroxyomeprazole Sulfone Hydroxy_Omeprazole->Hydroxy_Omeprazole_Sulfone CYP3A4 Omeprazole_Sulfone->Hydroxy_Omeprazole_Sulfone CYP2C19

Caption: Metabolic pathway of omeprazole highlighting the roles of CYP2C19 and CYP3A4.

The Role of Major Metabolites in CYP Inhibition

Both omeprazole and its metabolites have been shown to inhibit CYP enzymes, which can lead to clinically significant DDIs. A systematic evaluation is critical to understand their contribution to the overall interaction profile of omeprazole.

In Vitro Assessment of CYP Inhibition

The potential of omeprazole metabolites to inhibit major CYP enzymes should be assessed using in vitro systems, such as human liver microsomes (HLMs) or recombinant human CYP enzymes.[9] The primary endpoints of these studies are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Key Metabolites for Investigation:

  • 5-Hydroxyomeprazole: As a major metabolite primarily formed by CYP2C19, its potential to inhibit various CYPs should be evaluated.

  • Omeprazole Sulfone: Formed by CYP3A4, its inhibitory effects on CYP enzymes are also of interest.

  • Omeprazole Sulfide and 5-Hydroxyomeprazole Sulfide: Although considered minor metabolites, their inhibitory potential should be characterized to complete the DDI profile.

Table 1: Summary of Omeprazole Metabolites and their Role in DDI Studies

MetaboliteFormation PathwayKnown/Potential DDI Role
5-Hydroxyomeprazole CYP2C19 (major), CYP3A4 (minor) hydroxylation of omeprazole.[1][4]Reversible inhibitor of CYP2C19 and CYP3A4.[6]
Omeprazole Sulfone CYP3A4 sulfoxidation of omeprazole.[1][3]Reversible and time-dependent inhibitor of CYP2C19.[6]
Omeprazole Sulfide Reduction of omeprazole.Precursor to 5-hydroxyomeprazole sulfide; its own DDI potential is not well-characterized.
5-Hydroxyomeprazole Sulfide Hydroxylation of omeprazole sulfide.[5]Minor human metabolite; its DDI potential is currently uncharacterized and warrants investigation.
5-Hydroxyomeprazole Sulfone CYP3A4 sulfoxidation of 5-hydroxyomeprazole or CYP2C19 hydroxylation of omeprazole sulfone.[1][3]Further metabolite; its DDI potential is not well-characterized.

Experimental Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes

This protocol outlines a general procedure for determining the IC50 values of omeprazole metabolites for major CYP enzymes.

Materials
  • Pooled human liver microsomes (HLMs)

  • Omeprazole metabolite standards (5-hydroxyomeprazole, omeprazole sulfone, omeprazole sulfide, 5-hydroxyomeprazole sulfide)

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Acetonitrile (ACN) with internal standard for reaction termination

  • LC-MS/MS system for analysis[10][11][12]

Workflow Diagram

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Metabolite_Stock Prepare Metabolite Stock Solutions (in DMSO) Pre_incubation Pre-incubate HLM with Metabolite at 37°C Metabolite_Stock->Pre_incubation HLM_Suspension Prepare HLM Suspension in Buffer HLM_Suspension->Pre_incubation Substrate_Solution Prepare CYP Probe Substrate Solution Substrate_Solution->Pre_incubation Initiation Initiate Reaction with NADPH Generating System Pre_incubation->Initiation Termination Terminate Reaction with ACN + Internal Standard Initiation->Termination Centrifugation Centrifuge and Collect Supernatant Termination->Centrifugation LC_MSMS LC-MS/MS Analysis of Metabolite Formation Centrifugation->LC_MSMS IC50_Calc Calculate IC50 Values LC_MSMS->IC50_Calc

Caption: Experimental workflow for determining CYP inhibition by omeprazole metabolites.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of the omeprazole metabolites in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the metabolites and CYP probe substrates by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the HLM suspension, incubation buffer, and varying concentrations of the omeprazole metabolite.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Add the CYP probe substrate to the mixture and briefly pre-incubate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing a suitable internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite.[13][14]

  • Data Analysis:

    • Calculate the percent inhibition of the CYP enzyme activity at each concentration of the omeprazole metabolite relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Interpretation and Application of Results

The IC50 values obtained from these in vitro studies are crucial for predicting the likelihood of in vivo DDIs. These values can be used in static or dynamic models, as recommended by regulatory agencies like the FDA, to assess the DDI risk.[6]

For metabolites that show significant inhibition, further studies may be warranted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent inhibition).

The Unexplored Territory: 5-Hydroxyomeprazole Sulfide

While the roles of 5-hydroxyomeprazole and omeprazole sulfone in DDIs are relatively well-studied, 5-hydroxyomeprazole sulfide remains an area for further research. Its characterization is essential for a complete understanding of omeprazole's DDI profile.

Future Research Directions:

  • Metabolic Pathway Elucidation: Identify the specific human CYP enzymes responsible for the formation of 5-hydroxyomeprazole sulfide from omeprazole sulfide using in vitro systems with recombinant enzymes.

  • CYP Inhibition Profiling: Conduct comprehensive in vitro inhibition studies to determine the IC50 and Ki values of 5-hydroxyomeprazole sulfide against a panel of major human CYP enzymes.

  • In Vivo Relevance: If significant in vitro inhibition is observed, conduct studies to determine the in vivo plasma concentrations of 5-hydroxyomeprazole sulfide in humans to assess its potential for clinical DDIs.

Conclusion

A thorough evaluation of the DDI potential of a drug candidate requires a comprehensive assessment of both the parent drug and its major metabolites. In the case of omeprazole, the metabolites 5-hydroxyomeprazole and omeprazole sulfone are known to contribute to its DDI profile through the inhibition of CYP enzymes. The protocols and methodologies outlined in this guide provide a framework for the systematic in vitro investigation of these interactions. While the role of minor metabolites like 5-hydroxyomeprazole sulfide is currently not well-defined, their characterization represents an important frontier in fully elucidating the complex DDI landscape of omeprazole. By applying these principles, researchers can generate robust data to inform clinical DDI studies and ensure the safe and effective use of omeprazole in diverse patient populations.

References

  • VandenBrink, G. R., & Isoherranen, N. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1395–1405. Available from: [Link]

  • Furuta, T., & Sugimoto, M. (2012). Update on the Pharmacogenomics of Proton Pump Inhibitors. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 893-906. Available from: [Link]

  • Espinosa Bosch, M., Ruiz Sánchez, A. J., & Sánchez Rojas, F. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831–844. Available from: [Link]

  • Regårdh, C. G. (1985). Pharmacokinetics and metabolism of omeprazole in animals and man--an overview. Scandinavian Journal of Gastroenterology. Supplement, 108, 79–94. Available from: [Link]

  • Lagerström, P. O., & Persson, B. A. (1984). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. Journal of Chromatography. B, Biomedical Sciences and Applications, 309(2), 347–356. Available from: [Link]

  • Yun, C. H., et al. (2017). Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. Applied Microbiology and Biotechnology, 101(1), 155-165. Available from: [Link]

  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 139–144. Available from: [Link]

  • Ono, S., et al. (1999). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography. B, Biomedical Sciences and Applications, 734(1), 105–111. Available from: [Link]

  • Abelo, A., et al. (2000). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 28(8), 966-972. Available from: [Link]

  • Khan, I., et al. (2017). Effect of clopidogrel on the hydroxylation and sulfoxidation of omeprazole: A single dose study in healthy human volunteers. European Journal of Pharmaceutical Sciences, 99, 133-139. Available from: [Link]

  • Regårdh, C. G., et al. (1990). Omeprazole: pharmacokinetics and metabolism in man. Therapeutic Drug Monitoring, 12(2), 163-172. Available from: [Link]

  • Fan, Y., et al. (2000). Probing CYP2C19 and CYP3A4 activities in Chinese liver microsomes by quantification of 5-hydroxyomeprazole and omeprazole sulphone. Acta Pharmacologica Sinica, 21(8), 753-758. Available from: [Link]

  • Isoherranen, N., & VandenBrink, G. R. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1395-1405. Available from: [Link]

  • Li, C., et al. (2013). Determining concentrations of omeprazole and its two metabolites in human plasma by HPLC: Applications for pharmacokinetic studies. Latin American Journal of Pharmacy, 32(3), 379-385. Available from: [Link]

  • Regårdh, C. G., et al. (1985). The pharmacokinetics of omeprazole in humans--a study of single intravenous and oral doses. Therapeutic Drug Monitoring, 7(4), 435-442. Available from: [Link]

  • VandenBrink, G. R., & Isoherranen, N. (2013). Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions. Drug Metabolism and Disposition, 41(7), 1395-1405. Available from: [Link]

  • Li, G., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Metabolites, 10(11), 458. Available from: [Link]

  • Goldstein, J. A., et al. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Biochemistry, 35(43), 13835-13842. Available from: [Link]

  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 139-144. Available from: [Link]

  • Chiba, K., et al. (1993). Oxidative metabolism of omeprazole in human liver microsomes: cosegregation with S-mephenytoin 4'-hydroxylation. The Journal of Pharmacology and Experimental Therapeutics, 266(1), 52-59. Available from: [Link]

  • Park, J. B. (2011). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. The Korean Journal of Internal Medicine, 26(3), 243-251. Available from: [Link]

  • Abelo, A., et al. (2000). Relative contributions of CYP2C19 and 3A4 to the formation of 5-hydroxyomeprazole and 5-O-desmethylomeprazole of the R-and Someprazole enantiomers after separate or simultaneous incubation in HLM. Calculations were based on an RAF approach and on kinetic parameters given in Table 1. Drug Metabolism and Disposition, 28(8), 966-972. Available from: [Link]

  • Abouir, K., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology. Available from: [Link]

  • Obach, R. S. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 1798, pp. 225-243). Humana Press. Available from: [Link]

  • Roine, R., et al. (1994). Effects of omeprazole on ethanol metabolism: an in vitro and in vivo rat and human study. Alcoholism, Clinical and Experimental Research, 18(5), 1124-1128. Available from: [Link]

  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 139-144. Available from: [Link]

  • Prakash, C., et al. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 828(1-2), 229-238. Available from: [Link]

  • Chen, Y., & Hollenberg, P. F. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 9(9), 213. Available from: [Link]

Sources

Application

Topic: Preparation and Application of 5-Hydroxyomeprazole Sulphide for Cell-Based Assays

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxyomeprazole sulphide is a human metabolite of the widely prescribed proton pump inhibitor, omeprazole. Und...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyomeprazole sulphide is a human metabolite of the widely prescribed proton pump inhibitor, omeprazole. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's pharmacological and toxicological profile. This guide provides a detailed, field-proven methodology for the preparation, characterization, and application of 5-Hydroxyomeprazole sulphide in a cellular context. We present a robust two-stage synthesis protocol involving the chemical synthesis of the precursor, omeprazole sulphide, followed by a highly regioselective enzymatic hydroxylation. Furthermore, this document outlines protocols for compound characterization, preparation of stable stock solutions, and a representative cell-based cytotoxicity assay to validate its use in experimental systems.

Introduction: The Metabolic Landscape of Omeprazole

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1][2] The two principal metabolic pathways are 5-hydroxylation, mediated predominantly by the polymorphic enzyme CYP2C19, to form 5-hydroxyomeprazole, and sulphoxidation, catalyzed by CYP3A4, to yield omeprazole sulphone.[3][4] These primary metabolites can undergo further biotransformation. For instance, 5-hydroxyomeprazole can be sulphoxidized by CYP3A4, and omeprazole sulphone can be hydroxylated by CYP2C19.[4]

Omeprazole sulphide is also a recognized metabolite and a key intermediate in the synthesis of omeprazole itself.[2][5] The subsequent hydroxylation of this sulphide metabolite leads to the formation of 5-Hydroxyomeprazole sulphide, a minor human metabolite whose biological activities are of increasing interest to researchers.[6][7] The availability of a reliable method to synthesize this metabolite is essential for in-depth in vitro studies.

Metabolic Pathway Overview

The in vivo formation of omeprazole metabolites is a complex process governed by multiple CYP enzymes. Understanding this pathway provides the necessary context for studying the individual metabolites in isolated cell-based systems.

G Omeprazole Omeprazole OH_Ome 5-Hydroxyomeprazole Omeprazole->OH_Ome CYP2C19 Ome_Sulphide Omeprazole Sulphide Omeprazole->Ome_Sulphide Metabolic Reduction Ome_Sulphone Omeprazole Sulphone Omeprazole->Ome_Sulphone CYP3A4 OH_Ome_Sulphide 5-Hydroxyomeprazole Sulphide OH_Ome->OH_Ome_Sulphide Further Metabolism Ome_Sulphide->OH_Ome_Sulphide CYP-mediated Hydroxylation

Caption: Metabolic pathways of omeprazole.

Synthesis and Purification of 5-Hydroxyomeprazole Sulphide

The preparation of 5-Hydroxyomeprazole sulphide is most efficiently achieved through a two-part strategy. First, the precursor, omeprazole sulphide, is synthesized chemically. Second, this intermediate undergoes highly specific enzymatic hydroxylation to yield the final product.

Part A: Chemical Synthesis of Omeprazole Sulphide Intermediate

This protocol details the nucleophilic substitution reaction to form the thioether intermediate, omeprazole sulphide (also known as pyrmetazole).[5]

Expert Commentary: This reaction couples the benzimidazole and pyridine rings via a thioether linkage. The use of sodium hydroxide creates the thiolate anion from the mercaptobenzimidazole, which then acts as a potent nucleophile to displace the chloride from the pyridine derivative. Precise temperature control is crucial to minimize side reactions.

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

Protocol:

  • In a 250 mL round-bottom flask, dissolve sodium hydroxide (5.0 g, 0.125 mol) in ethanol (50 mL) with gentle heating (approx. 70-80°C) until a clear solution is obtained.

  • To this solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux the mixture until all solids have dissolved.

  • Cool the reaction mixture to below 10°C using an ice bath.

  • In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (23.6 g, 0.10 mol) in deionized water (100 mL).

  • Slowly add the aqueous pyridine solution dropwise to the cooled benzimidazole solution over 30 minutes, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (approx. 25-30°C) for 4 hours. A precipitate will form.

  • Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with a cold 1:1 mixture of ethanol and water (2 x 50 mL) to remove unreacted starting materials and salts.

  • Dry the solid under vacuum at 40-50°C to a constant weight to yield omeprazole sulphide.

ReagentMW ( g/mol )Moles (mol)Mass (g)
2-Mercapto-5-methoxybenzimidazole180.230.1017.8
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl236.130.1023.6
Sodium Hydroxide40.000.1255.0

Table 1: Reagent quantities for omeprazole sulphide synthesis.

Part B: Enzymatic Hydroxylation to 5-Hydroxyomeprazole Sulphide

Expert Commentary: Chemical synthesis of the hydroxylated pyridine precursor is complex and often low-yielding.[8] A superior, highly regioselective alternative is the use of a biocatalyst. Mutants of the enzyme CYP102A1 from Bacillus megaterium have been shown to efficiently catalyze the C-5' hydroxylation of omeprazole sulphide with high conversion yields, mimicking the human metabolic pathway.[9] This enzymatic approach offers excellent specificity and avoids harsh chemical reagents.

Materials:

  • Omeprazole sulphide (from Part A)

  • CYP102A1 enzyme (wild-type or mutant, commercially available or produced recombinantly)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4).

  • Add the NADPH regeneration system components as per the manufacturer's instructions.

  • Add the CYP102A1 enzyme to a final concentration of 1-5 µM.

  • Prepare a concentrated stock solution of omeprazole sulphide in DMSO (e.g., 100 mM).

  • Initiate the reaction by adding the omeprazole sulphide stock solution to the reaction mixture to a final substrate concentration of 0.5-1.0 mM. The final DMSO concentration should be kept low (<1% v/v) to avoid enzyme inhibition.

  • Incubate the reaction at 30-37°C with shaking for 12-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them via HPLC.

  • Once the reaction reaches completion (or a plateau), terminate it by adding an equal volume of ice-cold acetonitrile or by flash freezing in liquid nitrogen.

G cluster_0 Part A: Chemical Synthesis cluster_1 Part B: Enzymatic Hydroxylation cluster_2 Part C: Purification A1 Dissolve NaOH in Ethanol A2 Add Mercaptobenzimidazole A1->A2 A3 Cool to <10°C A2->A3 A4 Add Pyridine Derivative (aqueous) A3->A4 A5 React for 4h at RT A4->A5 A6 Filter & Dry Product A5->A6 B3 Add Omeprazole Sulphide (Substrate) A6->B3 Omeprazole Sulphide Intermediate B1 Prepare Buffer with NADPH Regen System B2 Add CYP102A1 Enzyme B1->B2 B2->B3 B4 Incubate 12-24h B3->B4 B5 Terminate Reaction B4->B5 C1 Extract with Ethyl Acetate B5->C1 Crude Product C2 Purify by Column Chromatography C1->C2 C3 Characterize (HPLC, MS, NMR) C2->C3

Caption: Workflow for synthesis and purification.

Part C: Purification and Characterization

Expert Commentary: Rigorous purification and characterization are non-negotiable for generating reliable data in cell-based assays. Impurities could have their own biological effects, confounding results. A combination of chromatography for purification and spectroscopy for structural validation is the gold standard.

Purification Protocol:

  • Following reaction termination, centrifuge the mixture to pellet any precipitated protein.

  • Extract the supernatant containing the product with an organic solvent like ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude residue using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

  • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield 5-Hydroxyomeprazole sulphide as a solid.

Characterization:

  • Purity: Assess by reverse-phase HPLC with UV detection (e.g., at 302 nm). A purity of ≥98% is recommended for cell-based assays.[4]

  • Identity Confirmation: Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the compound (C₁₇H₁₉N₃O₄S, MW: 361.42 g/mol ).[10][11] Further structural elucidation can be performed using ¹H and ¹³C NMR spectroscopy.

Preparation for Cell-Based Assays

Solubility and Stability

Solubility: Omeprazole sulphide has been reported to be soluble in various organic solvents, including ethanol, methanol, isopropanol, and acetone.[12] 5-Hydroxyomeprazole sulphide, with its additional hydroxyl group, is expected to have similar or slightly increased polarity. For cell-based assays, sterile-filtered DMSO is the recommended solvent for creating high-concentration primary stock solutions.

Stability: Omeprazole and its derivatives are known to be acid-labile, degrading under acidic conditions.[11][13] Stock solutions should be prepared in a high-quality anhydrous solvent (e.g., DMSO) and stored under appropriate conditions. Short-term storage (weeks) can be at -20°C, while long-term storage (months) should be at -80°C. The compound is also light-sensitive, so stock solutions should be stored in amber vials.[14]

Protocol for Stock Solution Preparation
  • Accurately weigh a precise amount of the purified 5-Hydroxyomeprazole sulphide (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous, sterile-filtered DMSO to achieve a desired high concentration (e.g., 10-50 mM). For 5 mg (MW 361.42), adding 138.3 µL of DMSO yields a 100 mM stock.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term use.

Application Protocol: Cytotoxicity Assessment Using MTT Assay

This protocol provides a general method to assess the potential cytotoxicity of 5-Hydroxyomeprazole sulphide on a given cell line (e.g., HepG2, a human liver carcinoma cell line relevant for metabolism studies).

Expert Commentary: Before investigating specific mechanisms, it is essential to determine the concentration range at which the compound does not cause significant cell death. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A dose-response curve allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

  • HepG2 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 5-Hydroxyomeprazole sulphide stock solution (e.g., 100 mM in DMSO)

  • Sterile 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-Hydroxyomeprazole sulphide stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest test concentration) and a "medium only" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

G A Seed cells in 96-well plate B Incubate 24h for attachment A->B D Treat cells with compound (include vehicle control) B->D C Prepare serial dilutions of test compound C->D E Incubate for exposure period (24-72h) D->E F Add MTT reagent and incubate 3-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

Caption: Workflow for a cell-based cytotoxicity assay.

Safety Precautions

Researchers must handle all chemicals with care, adhering to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.

  • Handling: Handle omeprazole derivatives in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[15]

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

  • Risk Assessment: While omeprazole is a widely used drug, the toxicological properties of its synthesized metabolites are not fully characterized. Treat all new compounds as potentially hazardous.[16][17]

References

  • Andersson, T. (1996). Review article: omeprazole and the cytochrome P450 system. Alimentary Pharmacology & Therapeutics, 10(4), 519-525. ([Link])

  • Äbelö, A., Andersson, T. B., Antonsson, M., Naudot, A. K., Skanberg, I., & Weidolf, L. (2000). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 28(8), 966-972. ([Link])

  • Meyer, U. A. (1996). Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions. European Journal of Gastroenterology & Hepatology, 8 Suppl 1, S21-S25. ([Link])

  • PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]

  • Ono, S., Hatanaka, H., Hotta, H., Tsutsui, M., Satoh, T., & Gonzalez, F. J. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition, 24(8), 835-840. ([Link])

  • Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 59(4), 411-416. ([Link])

  • Abelo, A., Andersson, T. B., Antonsson, M., Naudot, A. K., Skanberg, I., & Weidolf,L. (2000). Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 28(8), 966-972. ([Link])

  • Yun, C. H., Kim, D. H., & Kim, K. H. (2017). Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. Biotechnology Letters, 39(1), 105-112. ([Link])

  • ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved from [Link]

  • Zigmantas, P., & Almantas, S. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. ([Link])

  • Zigmantas, P., & Almantas, S. (2016). Total synthesis of 5-hydroxyomeprazole [PDF]. ARKIVOC. ([Link])

  • SMPDB. (2013). Omeprazole Metabolism Pathway (old). Retrieved from [Link]

  • Google Patents. (2009).
  • Watson, D. G., & McGachy, H. A. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 973-984. ([Link])

  • Shimadzu Chemistry & Diagnostics. (n.d.). 5-Hydroxyomeprazole. Retrieved from [Link]

  • Google Patents. (2023).
  • Saini, S., Kumar, D., & Jain, S. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. ([Link])

  • Ramakrishna, N. V., & Vishwottam, K. N. (2001). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 333-343. ([Link])

  • Watson, D. G., & McGachy, H. A. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 973-984. ([Link])

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Synthesis of Omeprazole@AgNPs and Omeprazole Sulfide@AgNPs and Considering Their Antibacterial Properties. Preprints.org. ([Link])

  • Saini, S., Kumar, D., & Jain, S. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. ([Link])

  • Pires, M. V., de Oliveira, F. F., de Oliveira, A. C. X., & Borges, W. S. (2011). Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. Química Nova, 34(6), 988-992. ([Link])

  • Rahman, M. A., et al. (2025). Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1. Scientific Reports, 15(1), 1-18. ([Link])

  • Li, Y., et al. (2016). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Chemical & Engineering Data, 61(6), 2154-2159. ([Link])

  • de Souza, T. P., & de Souza, J. A. (2017). Safety assessment of omeprazole use: a review. Expert Opinion on Drug Safety, 16(4), 459-467. ([Link])

  • Patsnap Synapse. (2024). What is the mechanism of Omeprazole? Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyomeprazole. Retrieved from [Link]

  • Abhinav, G. V. K. S. (2025). Safety Profile of Omeprazole: A Narrative Review Of Adverse Drug Reactions and Risk Factors. American Journal of PharmTech Research, 15(04). ([Link])

  • Beil, W., Staar, U., & Sewing, K. F. (1988). Studies on the mechanism of action of the omeprazole-derived cyclic sulphenamide. Biochemical Pharmacology, 37(5), 843-848. ([Link])

  • Al-Adhami, M., & Al-Shdefat, R. (2019). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. AAPS PharmSciTech, 20(6), 241. ([Link])

  • Pires, M. V., de Oliveira, F. F., de Oliveira, A. C. X., & Borges, W. S. (2011). Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi [PDF]. Química Nova. ([Link])

  • Yun, C. H., Kim, D. H., & Kim, K. H. (2017). Regioselective C-H Hydroxylation of Omeprazole Sulfide by Bacillus Megaterium CYP102A1 to Produce a Human Metabolite. Biotechnology Letters, 39(1), 105-112. ([Link])

Sources

Method

Application Note: A Comprehensive Guide to the Analytical Techniques for Impurity Profiling of Omeprazole Sulphide

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical strategies for the impurity profiling of omeprazole sulphide, a key related subst...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical strategies for the impurity profiling of omeprazole sulphide, a key related substance of the proton pump inhibitor omeprazole. Given omeprazole's inherent instability, particularly under acidic conditions, a robust impurity profiling program is paramount for ensuring drug safety, quality, and efficacy. This document outlines a holistic workflow, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. It delves into the causality behind experimental choices, presenting detailed protocols for forced degradation studies, the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and the structural elucidation of unknown impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Imperative for Impurity Profiling

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Omeprazole sulphide is a critical process-related impurity and a potential degradant. The chemical structure of omeprazole contains a sulfoxide moiety bridging benzimidazole and pyridine rings, which is susceptible to degradation.[1][2] The drug is notably unstable in acidic environments, where it undergoes complex rearrangements to form various degradation products.[3]

The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of an Active Pharmaceutical Ingredient (API).[4] Regulatory bodies, therefore, mandate stringent control over these impurities. The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2), that provide a framework for the control of impurities in new drug substances.[5][6] This guide makes it essential to develop and validate sensitive and specific analytical methods to detect, quantify, and identify potential impurities.

The Regulatory Backbone: ICH Q3A(R2) Guideline

Understanding the regulatory landscape is the first step in designing any impurity profiling strategy. The ICH Q3A(R2) guideline classifies impurities and sets thresholds that trigger specific actions.[6][7]

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[7]

  • Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, and catalysts.[4]

  • Residual Solvents: Organic volatile chemicals used during the manufacturing process.[5]

The action thresholds are based on the maximum daily dose of the drug and dictate the level at which an impurity must be managed.[7]

Threshold Maximum Daily Dose ≤ 2 g/day Action Required
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification > 0.10% or 1.0 mg per day intake (whichever is lower)The structure of the impurity must be determined.
Qualification > 0.15% or 1.0 mg per day intake (whichever is lower)Biological safety data must be acquired to justify the proposed specification limit.
Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[5][7]

The Overall Impurity Profiling Workflow

A systematic approach is required to comprehensively profile impurities. The process begins with intentionally generating degradation products and proceeds through separation, quantification, and identification, all while ensuring the analytical methods are robust and reliable.

Impurity Profiling Workflow cluster_0 Phase 1: Discovery & Method Development cluster_1 Phase 2: Routine Analysis & Control cluster_2 Phase 3: Characterization & Safety Forced_Degradation Forced Degradation Studies (ICH Q1A) Method_Dev Stability-Indicating Method Development (HPLC) Forced_Degradation->Method_Dev Generates potential degradants Quantification Detection & Quantification of Impurities Method_Dev->Quantification Method_Validation Method Validation (ICH Q2) Quantification->Method_Validation Ensures reliability Identification Structural Identification (LC-MS, NMR) Quantification->Identification If > Identification Threshold Qualification Toxicological Qualification Identification->Qualification If > Qualification Threshold

Caption: A typical workflow for pharmaceutical impurity profiling.

Part I: Forced Degradation Studies

Rationale: Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[8] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can generate the likely degradation products.[9] This ensures that the analytical method developed is capable of separating these degradants from the main API and from each other, a key aspect of specificity.[10] Omeprazole is known to degrade significantly under acidic, oxidative, and thermal conditions.[3][9][11]

Protocol: General Procedure for Forced Degradation of Omeprazole Sulphide
  • Stock Solution Preparation: Prepare a stock solution of omeprazole sulphide in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[3]

    • Incubate at room temperature for 2 hours.

    • Neutralize the solution with an equivalent volume of 0.1 N NaOH.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • Neutralize the solution with an equivalent volume of 0.1 N HCl.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[11]

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Transfer the solid API powder into a petri dish and expose it to dry heat at 110°C in an oven for 5 hours.[11]

    • Separately, reflux a solution of the API at 60°C for 6 hours.

    • Prepare a sample solution from the stressed material at a concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of the API (~100 µg/mL) to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

    • Analyze a control sample stored in the dark in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Part II: The Core Analytical Technique - HPLC

Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the predominant technique for the separation and quantification of omeprazole and its related impurities due to its high resolution, sensitivity, and robustness.[12][13] The choice of stationary phase is critical; C18 or C8 columns are widely used.[14][15] Because omeprazole and some of its impurities are basic, columns that are stable at neutral to moderately alkaline pH can offer superior peak shape and selectivity.

Application Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a robust, stability-indicating method.

  • Instrumentation:

    • HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Dihydrogen Orthophosphate (AR grade)

    • Orthophosphoric Acid (AR grade)

    • Water (Milli-Q or equivalent)

    • Omeprazole Sulphide Reference Standard and Impurity Standards (if available)

  • Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmA versatile stationary phase providing good hydrophobic retention for omeprazole and its related substances.
Mobile Phase A 0.02 M Phosphate Buffer, pH 7.6Buffering near neutral pH improves peak shape for basic analytes.[12]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-10 min (30% B), 10-25 min (30-70% B), 25-30 min (70% B), 30-32 min (70-30% B), 32-40 min (30% B)A gradient program is essential to elute impurities with a wide range of polarities and ensure the separation of late-eluting peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nm or 303 nmWavelengths where omeprazole and its key impurities exhibit strong absorbance.[12][14]
Injection Vol. 10 µL
Table 2: Recommended HPLC-UV Chromatographic Conditions.
  • Solution Preparation:

    • Diluent: Mobile Phase A / Acetonitrile (70:30 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve Omeprazole Sulphide Reference Standard in diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the test sample in diluent.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

Part III: Method Validation (ICH Q2(R2))

Rationale: Analytical method validation provides documented evidence that the procedure is fit for its intended purpose.[10][16] It is a regulatory requirement and ensures the reliability of the data generated.

Protocol Summary for HPLC Method Validation
Parameter Procedure Acceptance Criteria
Specificity Analyze blank, API, and API spiked with known impurities and degradation products (from forced degradation). Assess peak purity using a PDA detector.[16][17]No interference at the retention time of the main peak and impurities. Peak purity index should pass. Resolution between adjacent peaks > 1.5.
Linearity Prepare solutions of each impurity at five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze a sample (API) spiked with known amounts of each impurity at three levels (e.g., 50%, 100%, 150% of specification) in triplicate.[18]Percent recovery should be within 80-120% for impurities.
Precision Repeatability: Analyze six replicate preparations of a spiked sample on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.[18]%RSD should be ≤ 10.0% for impurities.
LOQ/LOD Determine based on signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or by statistical analysis of the calibration curve at low concentrations.The LOQ must be precise and accurate (%RSD ≤ 10%, recovery 80-120%).
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on SST and separation.[12]System suitability criteria must be met, and the separation of critical pairs should be maintained.
Table 3: Validation Parameters and Acceptance Criteria for an Impurity Method.

Part IV: Structural Elucidation with LC-MS

Rationale: When an unknown impurity is detected above the ICH identification threshold (>0.10%), its chemical structure must be determined.[6] LC-MS is the premier technique for this task, as it couples the separation power of HPLC with the mass-resolving power of mass spectrometry, providing molecular weight and fragmentation data that are crucial for structural elucidation.[8][19] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions.[19][20]

Impurity Identification Workflow start Detect Impurity in HPLC check_threshold Level > ICH Identification Threshold? start->check_threshold analyze_lcms Analyze by LC-HRMS check_threshold->analyze_lcms Yes stop Report & Quantify check_threshold->stop No ms_data Acquire Accurate Mass (MS1 Scan) analyze_lcms->ms_data msms_data Acquire Fragmentation Data (MS/MS Scan) ms_data->msms_data propose_structure Propose Structure & Confirm (e.g., NMR, Synthesis) msms_data->propose_structure

Caption: Decision workflow for the structural identification of an unknown impurity.

Protocol: General Approach for LC-MS/MS Analysis
  • Method Transfer: Adapt the validated HPLC method for LC-MS compatibility. This often involves replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate or ammonium acetate).

  • MS1 Analysis (Full Scan):

    • Inject the sample and acquire full scan mass spectra in positive electrospray ionization (ESI+) mode.

    • Determine the accurate mass of the protonated molecular ion [M+H]⁺ for the impurity of interest.

    • Use the accurate mass to predict the most likely elemental composition.

  • MS2 Analysis (Fragmentation):

    • Perform a targeted MS/MS experiment on the precursor ion identified in the MS1 scan.

    • Isolate the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and structural motifs. For omeprazole-related compounds, fragmentation often occurs at the sulfoxide bridge.[20]

  • Data Interpretation:

    • Combine the elemental composition from MS1 and the fragmentation data from MS2 to propose a chemical structure for the unknown impurity.

    • Compare the proposed structure and fragmentation pattern with known degradation pathways of omeprazole to strengthen the identification.[3][19]

Conclusion

The impurity profiling of omeprazole sulphide is a multifaceted process that demands a combination of robust analytical techniques, a thorough understanding of degradation chemistry, and adherence to stringent regulatory guidelines. A well-designed strategy, beginning with forced degradation studies and centered around a validated, stability-indicating HPLC method, is essential for routine quality control. When impurities exceed established thresholds, advanced techniques like LC-MS/MS are indispensable for structural elucidation. By integrating these methodologies, drug developers and scientists can ensure the comprehensive characterization of impurities, thereby safeguarding the quality, safety, and efficacy of the final drug product.

References

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Chandarana, C., et al. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. AWS. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Flor, S., et al. (2011). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2003). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • Dolan, J. W. (2009). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]

  • FDA. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. FDA. Retrieved from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. Retrieved from [Link]

  • LCGC International. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Retrieved from [Link]

  • Dragomirescu, A., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. Retrieved from [Link]

  • Agilent. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent. Retrieved from [Link]

  • DellaGreca, M., et al. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. ResearchGate. Retrieved from [Link]

  • Modroiu, A., et al. (2024). Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling. FLORE. Retrieved from [Link]

  • ResearchGate. (2004). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • DellaGreca, M., et al. (2005). Degradation of lansoprazole and omeprazole in the aquatic environment. CORE. Retrieved from [Link]

  • PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide, produced by Bacillus megaterium CYP102A1. ResearchGate. Retrieved from [Link]

  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Retrieved from [Link]

  • Google Patents. (2020). RU2726320C1 - Method for determining omeprazole impurity components. Google Patents.
  • Der Pharma Chemica. (2015). Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. Der Pharma Chemica. Retrieved from [Link]

  • Ovid. (2007). Analytical methodologies for the determination of omeprazole: An overview. Ovid. Retrieved from [Link]

  • SciSpace. (2021). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Omeprazole GC-MS (Non-derivatized) - 70eV, Positive (HMDB0001913). Human Metabolome Database. Retrieved from [Link]

  • Al-Badr, A. A. (2010). Omeprazole Profile. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Hydroxyomeprazole Sulphide

Welcome to the technical support guide for the synthesis of 5-Hydroxyomeprazole Sulphide. This document is designed for researchers, medicinal chemists, and drug development professionals actively working on or planning...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Hydroxyomeprazole Sulphide. This document is designed for researchers, medicinal chemists, and drug development professionals actively working on or planning the synthesis of this key omeprazole metabolite. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting guides and in-depth explanations to ensure the success of your experiments.

Introduction: The Synthetic Challenge

5-Hydroxyomeprazole sulphide is a minor human metabolite of the widely used proton pump inhibitor, omeprazole.[1] Its synthesis is crucial for various applications, including metabolic studies, drug-drug interaction research, and its use as an analytical standard. However, its preparation is not trivial. The main challenges lie in achieving regioselective hydroxylation without affecting other sensitive parts of the molecule, particularly the sulphide bridge, which is prone to oxidation.

This guide will explore the two primary synthetic strategies and provide solutions to common experimental hurdles.

Overview of Synthetic Strategies

Two principal routes are employed for the synthesis of 5-Hydroxyomeprazole Sulphide. The choice of strategy often depends on available starting materials, scalability, and the desired level of control over regioselectivity.

  • Route A: Direct Hydroxylation. This modern approach involves the synthesis of the precursor, omeprazole sulphide, followed by a direct and selective hydroxylation at the 5-position of the pyridine ring. This is often achieved enzymatically for superior control.

  • Route B: Convergent Synthesis. This classical chemical synthesis involves preparing a pre-hydroxylated (and protected) pyridine building block, which is then coupled with the 5-methoxy-2-mercaptobenzimidazole core.

Synthetic_Strategies cluster_0 Route A: Direct Hydroxylation cluster_1 Route B: Convergent Synthesis A_Start Omeprazole Sulphide A_End 5-Hydroxyomeprazole Sulphide A_Start->A_End Enzymatic Hydroxylation B_Start1 Hydroxylated Pyridine (Protected) B_Couple Coupling Reaction B_Start1->B_Couple B_Start2 5-Methoxy-2-mercapto benzimidazole B_Start2->B_Couple B_End 5-Hydroxyomeprazole Sulphide (Protected) B_Couple->B_End B_Deprotect Deprotection B_End->B_Deprotect B_Final 5-Hydroxyomeprazole Sulphide B_Deprotect->B_Final

Caption: High-level overview of the two primary synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter.

Part 1: Challenges in Omeprazole Sulphide Synthesis (Precursor for Route A)

Question: My initial condensation reaction to form omeprazole sulphide has a low yield and multiple side products. What's going wrong?

Answer: This is a common issue stemming from side reactions during the nucleophilic substitution between 5-methoxy-2-mercaptobenzimidazole and the activated pyridine derivative (e.g., 2-chloromethyl-4-methoxy-3,5-dimethylpyridine).[2]

  • Causality: The reaction conditions, particularly the choice and amount of base, are critical. Strong bases can deprotonate other sites on the molecules, leading to undesired reactivity. Furthermore, incomplete reactions make purification difficult, often requiring column chromatography which is not ideal for large-scale production.[2]

  • Troubleshooting Steps:

    • Optimize Base and Solvent: The reaction is typically run with a base like sodium hydroxide in a protic solvent such as ethanol.[3][4] Ensure the 2-mercapto-5-methoxybenzimidazole is fully dissolved and converted to its sodium salt before adding the pyridine hydrochloride solution.

    • Temperature Control: The addition of the pyridine derivative should be done at a reduced temperature (e.g., below 10°C) to control the exothermic reaction and minimize side-product formation. The reaction can then be allowed to warm to 30°C and held for several hours to ensure completion.[4]

    • Purification Strategy: While chromatography is an option, optimizing the reaction should allow for purification via precipitation. After the reaction period, adding a significant volume of water and stirring for an extended period (e.g., 12 hours) can precipitate the omeprazole sulphide as a clean, white solid, leaving impurities in the aqueous ethanol mixture.[3]

Part 2: Challenges in Direct Hydroxylation (Route A)

Question: I am attempting the enzymatic hydroxylation of omeprazole sulphide, but the conversion rate is very low. How can I improve it?

Answer: The enzymatic approach, particularly using cytochrome P450 enzymes from Bacillus megaterium (CYP102A1), is highly effective but requires precise conditions.[5] Low conversion is typically due to issues with the enzyme's activity, substrate availability, or cofactor regeneration.

  • Causality: CYP102A1 is a biocatalyst. Its efficiency depends on factors like pH, temperature, the presence of cofactors (NADPH), and a system to regenerate those cofactors. The enzyme's active site must also be compatible with the substrate for high turnover. While the wild-type enzyme shows activity, specific mutants often provide significantly higher conversion yields (85-90%).[5]

  • Troubleshooting Workflow:

Enzymatic_Troubleshooting Start Low Conversion in Enzymatic Hydroxylation CheckEnzyme Verify Enzyme Variant & Activity Start->CheckEnzyme CheckCofactor Is the Cofactor Regeneration System Working? Start->CheckCofactor CheckConditions Optimize Reaction Conditions (pH, Temp, Substrate Conc.) Start->CheckConditions CheckPurity Is the Omeprazole Sulphide Substrate Pure? Start->CheckPurity SolutionEnzyme Use a validated high-activity CYP102A1 mutant. CheckEnzyme->SolutionEnzyme SolutionCofactor Ensure glucose-6-phosphate and glucose-6-phosphate dehydrogenase are active for NADPH regeneration. CheckCofactor->SolutionCofactor SolutionConditions Screen pH (typically 7.0-8.0). Ensure substrate is fully dissolved (may require a co-solvent). CheckConditions->SolutionConditions SolutionPurity Re-purify substrate. Impurities can inhibit the enzyme. CheckPurity->SolutionPurity

Caption: Troubleshooting workflow for enzymatic hydroxylation.

Question: Is chemical hydroxylation a viable alternative to enzymes for Route A?

Answer: While theoretically possible, achieving high regioselectivity at the 5-position of the pyridine ring using traditional chemical oxidants is extremely challenging. Most reagents are not selective enough and will likely lead to a mixture of hydroxylated isomers and, more problematically, oxidation of the sulphide bridge to the corresponding sulfoxide (omeprazole) or sulphone.[6] For producing the specific 5-hydroxy metabolite, the enzymatic method is vastly superior due to its near-perfect regioselectivity (reported at 98%).[5]

Part 3: Challenges in Convergent Synthesis (Route B)

Question: I'm following a total synthesis route, but the overall yield is very low after the multi-step preparation of the hydroxylated pyridine precursor. Where are the likely points of failure?

Answer: This is the primary drawback of Route B. The synthesis of the key intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, involves several steps, each with its own potential for yield loss.[7][8]

  • Causality: The process often involves:

    • Protection of the hydroxyl group.

    • N-oxidation of the pyridine ring.

    • Boekelheide rearrangement (e.g., with acetic anhydride) to introduce a hydroxymethyl group.

    • Hydrolysis.

    • Chlorination (e.g., with SOCl₂) to create the reactive chloromethyl group. A 55% overall yield for this five-step sequence is considered good, indicating that significant losses can occur at each stage.[7][8]

  • Troubleshooting Focus:

    • Boekelheide Rearrangement: This step is often sensitive and may require careful temperature control to avoid side reactions.

    • Chlorination: The use of thionyl chloride (SOCl₂) is effective but can be aggressive. Ensure the reaction is performed at low temperatures (0 to 2°C) and quenched carefully to prevent degradation of the product.[7][8]

    • Purification: Each intermediate will require careful purification (crystallization or chromatography), which invariably leads to some material loss.

Question: During the final coupling step of the protected pyridine and the mercaptobenzimidazole, I'm seeing premature deprotection of my hydroxyl group. Why?

Answer: This is an excellent observation and a classic challenge in convergent synthesis. The issue lies with the stoichiometry of the base used for the coupling reaction.

  • Causality: The reaction requires a base (e.g., NaOH) to deprotonate the thiol of the 5-methoxy-1H-benzimidazolethiol, creating the nucleophile. However, if an excess of base is used (a common practice in similar syntheses like that of omeprazole itself), it can also catalyze the hydrolysis of the ester protecting group on the pyridine ring.[7][8]

  • Solution: Use only one equivalent of NaOH relative to the benzimidazolethiol. This is sufficient to activate the thiol for the coupling reaction while minimizing the concomitant hydrolysis of the protecting group.[7][8] This allows for the isolation of the protected sulphide, which can then be deprotected in a separate, controlled step before the final oxidation if needed.

Experimental Protocols

Protocol 1: Synthesis of Omeprazole Sulphide

This protocol is adapted from established industrial methods.[3][4]

  • In a suitable reaction vessel, dissolve sodium hydroxide (1.3 eq) in ethanol under heating (70-90°C).

  • Add 2-mercapto-5-methoxybenzimidazole (1.0 eq) and reflux until a clear solution is formed.

  • Cool the reaction mixture to below 10°C in an ice bath.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 eq) in water.

  • Slowly add the aqueous pyridine solution to the cooled benzimidazole solution dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to 30°C and stir for 4 hours.

  • Add a large volume of water (approx. 5x the ethanol volume) and stir the resulting slurry for 12 hours at room temperature.

  • Collect the precipitated white solid by suction filtration, wash with a water/ethanol mixture, and dry under vacuum.

  • Validation: Confirm identity and purity (>98%) via HPLC and ¹H NMR before proceeding.

Protocol 2: Enzymatic Synthesis of 5-Hydroxyomeprazole Sulphide

This protocol is based on the biocatalytic method developed using CYP102A1.[5][9]

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • To the buffer, add the purified CYP102A1 mutant enzyme, a cofactor regeneration system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Dissolve the omeprazole sulphide substrate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 0.5-1 mM).

  • Initiate the reaction by adding the cofactor (NADPH) or starting the regeneration system.

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle shaking for 12-24 hours.

  • Monitoring: Periodically take aliquots, quench the reaction (e.g., with acetonitrile), centrifuge to remove protein, and analyze the supernatant by HPLC or LC-MS to monitor the formation of the product and consumption of the substrate.[10]

  • Once the reaction is complete, extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purify the final product using silica gel column chromatography.

Data Summary & Analytical Characterization

ParameterOmeprazole Sulphide5-Hydroxyomeprazole SulphideReference
Molecular Formula C₁₇H₁₉N₃O₂SC₁₇H₁₉N₃O₃S
Molecular Weight 345.42 g/mol 361.42 g/mol [11]
Typical Yield (Route A) >90% (Precursor Step)85-90% (Enzymatic Step)[3][5]
Typical Yield (Route B) N/A~20-25% (Overall from precursor)[7]
Analysis Method HPLC, LC-MS/MSHPLC, LC-MS/MS[12][13]
HPLC Detection UV at 302 nmUV at 302 nm[10][12]
LC-MS/MS (m/z) Precursor: 346Precursor: 362[13]

Note on Stability: Omeprazole and its derivatives can be unstable under acidic conditions.[14] All handling, storage, and analysis should be performed under neutral or slightly basic conditions to prevent degradation.

References

  • CN116410178B - A preparation method of omeprazole sulfide - Google Patents.
  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 125-131. Available at: [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]

  • White Rose eTheses Online. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. Available at: [Link]

  • Yun, C. H., et al. (2016). Regioselective C-H hydroxylation of omeprazole sulfide by Bacillus megaterium CYP102A1 to produce a human metabolite. Biotechnology Letters, 38(12), 2167-2173. (Abstract available, full text may require subscription). Available at: [Link]

  • Shimadzu Chemistry & Diagnostics. 5-Hydroxyomeprazole. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Omeprazole? Available at: [Link]

  • Yazdani-Biuki, B., et al. (1999). High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma. Analytical Letters, 32(11), 2245-2257. Available at: [Link]

  • Thesis: Synthesis, structure, and reactivity of Omeprazole and related compounds (2018). Available at: [Link]

  • S̆midrkal, J., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. Available at: [Link]

  • WO2009066309A2 - Process for preparation of omeprazole - Google Patents.
  • MacLeod, S. L., et al. (2014). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. Available at: [Link]

  • ResearchGate. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available at: [Link]

  • Zhong, D., et al. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 253-260. Available at: [Link]

  • Semantic Scholar. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. Available at: [Link]

  • ResearchGate. (2016). Total synthesis of 5-hydroxyomeprazole. Available at: [Link]

  • Lee, Y. J., et al. (2016). Regioselective C-H Hydroxylation of Omeprazole Sulfide by Bacillus Megaterium CYP102A1 to Produce a Human Metabolite. Biotechnology Letters, 38(12), 2167-2173. Available at: [Link]

  • ClinPGx. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. Available at: [Link]

  • ArtMolecule. 5-Hydroxy omeprazole standards. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Enzymatic Synthesis of 5-Hydroxyomeprazole Sulphide

Welcome to the technical support center for the enzymatic synthesis of 5-Hydroxyomeprazole sulphide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of 5-Hydroxyomeprazole sulphide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific biocatalytic process. Our goal is to provide you with the expertise and practical insights necessary to improve your reaction yields and achieve consistent results.

Introduction to the Enzymatic Synthesis

The conversion of omeprazole sulphide to its hydroxylated metabolite, 5-Hydroxyomeprazole sulphide, is a key step in producing reference standards and in studying drug metabolism. This biotransformation is primarily mediated by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2C19 and CYP3A4, which are naturally involved in omeprazole metabolism in the human liver.[1][2][3] Engineered enzymes, such as mutants of CYP102A1 from Bacillus megaterium, have also demonstrated high regioselectivity and efficiency in this hydroxylation reaction.[1][4][5]

Achieving high yields in this enzymatic process requires careful control over numerous experimental variables. This guide will walk you through potential pitfalls and provide systematic approaches to overcome them.

Troubleshooting Guide: Low Yield and Other Common Issues

Low product yield is one of the most frequent challenges in biocatalysis. The following table outlines common problems, their probable causes, and actionable solutions for the enzymatic synthesis of 5-Hydroxyomeprazole sulphide.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Enzyme: Improper storage, handling, or repeated freeze-thaw cycles. 2. Missing or Depleted Cofactors: Insufficient NADPH, or a malfunctioning cofactor regeneration system.[6] 3. Incorrect Reaction Conditions: Suboptimal pH, temperature, or buffer composition.1. Verify Enzyme Activity: Use a standard substrate for the chosen CYP enzyme to confirm its catalytic activity. 2. Optimize Cofactor Concentration: Ensure an adequate supply of NADPH. Implement a robust cofactor regeneration system (e.g., glucose-6-phosphate dehydrogenase). 3. Systematic Optimization: Perform a design of experiments (DoE) to screen and optimize pH, temperature, and buffer components.
Reaction Stalls Prematurely 1. Enzyme Instability: The enzyme denatures over the course of the reaction due to suboptimal conditions. 2. Product Inhibition: The accumulation of 5-Hydroxyomeprazole sulphide may inhibit the enzyme. 3. Substrate Inhibition: High concentrations of omeprazole sulphide can be inhibitory to some CYP enzymes.[7]1. Improve Enzyme Stability: Add stabilizing agents like glycerol or BSA. Consider enzyme immobilization.[8] 2. In Situ Product Removal: Investigate methods to remove the product from the reaction mixture as it is formed. 3. Fed-Batch Strategy: Gradually feed the substrate into the reaction to maintain a low, non-inhibitory concentration.[9]
Formation of Undesired Byproducts 1. Lack of Enzyme Regioselectivity: The enzyme may hydroxylate other positions on the omeprazole sulphide molecule. 2. Over-oxidation: The product may be further oxidized.1. Enzyme Engineering: If using a recombinant system, consider site-directed mutagenesis to improve regioselectivity.[10] 2. Reaction Time Optimization: Monitor the reaction over time to determine the optimal endpoint before significant byproduct formation occurs.
Poor Substrate Solubility 1. Hydrophobic Nature of Omeprazole Sulphide: The substrate may not be fully dissolved in the aqueous reaction buffer.[7]1. Use of Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to improve substrate solubility. Note: screen for solvent tolerance of the enzyme.[7] 2. Substrate Delivery: Prepare a concentrated stock of the substrate in a suitable solvent and add it to the reaction mixture.
Inconsistent Results Between Batches 1. Variability in Reagents: Inconsistent quality of enzyme preparations, cofactors, or other reagents. 2. Procedural Drifts: Minor, unintentional changes in the experimental protocol.1. Quality Control of Reagents: Qualify new batches of critical reagents before use. 2. Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire process.

Frequently Asked Questions (FAQs)

Q1: Which enzyme should I choose for the synthesis of 5-Hydroxyomeprazole sulphide?

The choice of enzyme is critical for success. While human liver microsomes containing CYP2C19 and CYP3A4 can be used, they often present challenges with scalability and batch-to-batch consistency.[11] For more controlled and reproducible synthesis, engineered enzymes are recommended. Mutants of Bacillus megaterium CYP102A1 (P450 BM3) have been specifically designed for the regioselective hydroxylation of omeprazole and its analogues, offering high conversion rates.[1][4][5]

Q2: Why is a cofactor regeneration system necessary?

Cytochrome P450 enzymes are monooxygenases that require a continuous supply of electrons, typically from NADPH, for their catalytic activity.[12] NADPH is a relatively expensive reagent, making its stoichiometric use economically unfeasible for large-scale synthesis. A cofactor regeneration system, such as one employing glucose-6-phosphate and glucose-6-phosphate dehydrogenase, continuously recycles NADP+ back to NADPH, ensuring a sustained reaction and reducing costs.

Q3: How can I accurately quantify the yield of 5-Hydroxyomeprazole sulphide?

Accurate quantification is essential for optimizing your reaction. The most reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13][14][15] These techniques allow for the separation and precise measurement of the substrate (omeprazole sulphide), the product (5-Hydroxyomeprazole sulphide), and any potential byproducts.[13][15]

Q4: My reaction is not working. What is the first thing I should check?

Before diving into complex optimization, always start by verifying the integrity of your core components. The first step is to confirm the activity of your enzyme preparation using a known, reliable substrate. Secondly, ensure that your cofactor and, if used, your cofactor regeneration system are active.

Q5: I am observing significant batch-to-batch variability. What could be the cause?

Inconsistent results often stem from subtle variations in experimental conditions.[16] Key factors to investigate include the purity and concentration of your enzyme stock, the age and storage conditions of your cofactors and other reagents, and precise control over pH and temperature. Implementing a rigorous Standard Operating Procedure (SOP) is crucial for reproducibility.[17]

Visualizing the Process and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting process, the following diagrams have been created.

Enzymatic_Hydroxylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis reagents Prepare Buffer, Substrate, and Cofactors mix Combine Reactants reagents->mix enzyme Thaw/Prepare Enzyme enzyme->mix incubate Incubate at Optimal Temperature & Shaking mix->incubate quench Quench Reaction incubate->quench extract Extract Product quench->extract hplc Analyze by HPLC/LC-MS extract->hplc

Caption: A generalized workflow for the enzymatic synthesis of 5-Hydroxyomeprazole sulphide.

Troubleshooting_Logic start Low Yield Observed check_activity Is the enzyme active? start->check_activity check_cofactors Are cofactors present and active? check_activity->check_cofactors Yes replace_enzyme Replace enzyme stock check_activity->replace_enzyme No check_conditions Are reaction conditions (pH, Temp) optimal? check_cofactors->check_conditions Yes optimize_cofactors Optimize cofactor concentration / regeneration system check_cofactors->optimize_cofactors No check_inhibition Is there substrate/product inhibition? check_conditions->check_inhibition Yes optimize_conditions Perform DoE to optimize conditions check_conditions->optimize_conditions No fed_batch Implement fed-batch strategy check_inhibition->fed_batch Yes end Improved Yield check_inhibition->end No replace_enzyme->end optimize_cofactors->end optimize_conditions->end fed_batch->end

Caption: A decision tree for troubleshooting low yield in enzymatic hydroxylation.

Experimental Protocols

Protocol 1: Screening for Optimal pH
  • Prepare a series of buffers with varying pH values (e.g., phosphate buffers from pH 6.0 to 8.0 in 0.5 unit increments).

  • Set up parallel reactions, each with a different buffer.

  • Ensure all other reaction components (enzyme, substrate, cofactor concentrations) are kept constant.

  • Incubate the reactions for a fixed period (e.g., 4 hours).

  • Quench the reactions and analyze the product formation by HPLC or LC-MS/MS.

  • Plot the yield of 5-Hydroxyomeprazole sulphide against the pH to determine the optimum.

Protocol 2: Analytical Method for Reaction Monitoring

This protocol provides a general guideline for HPLC analysis. Specific parameters may need to be optimized for your system.[13][15]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at 302 nm.[13]

  • Sample Preparation: Quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent). Centrifuge to pellet the enzyme. Dilute the supernatant with the mobile phase before injection.

  • Quantification: Use a standard curve of purified 5-Hydroxyomeprazole sulphide to quantify the product in your samples.

References

  • Factors Affecting Cyp450 Inhibition.FasterCapital.
  • The Role of CYP450 Enzymes in Drug Metabolism.Metabolon.
  • Cytochrome P450 Enzymes in Drug Metabolism: Regulation of Gene Expression, Enzyme Activities, and Impact of Genetic Variation.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.MDPI.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans.PMC - PubMed Central.
  • Enzymatic hydroxyl
  • An Optimized System for the Study of Rieske Oxygenase‐catalyzed Hydroxylation Reactions In vitro.
  • Enzymatic Hydroxylations of sp3-Carbons.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.SciSpace.
  • Avoiding pitfalls in scaling up biopharmaceutical production.Pharmaceutical Technology.
  • Challenges in the Development of an Efficient Enzymatic Process in the Pharmaceutical Industry.
  • High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma.Taylor & Francis Online.
  • Challenges in scaling up industrial enzyme production.Adebiotech.
  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development.PMC - NIH.
  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry.PubMed.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them.Unknown Source.
  • Troubleshooting low CUT&Tag yields.Unknown Source.
  • Optimization of shaking speed for hydroxylation reaction.
  • Flow biocatalysis 101: design, development and applic
  • Scale-Up and Development of Enzyme-Based Processes for Large-Scale Synthesis Applic
  • Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery.Reaction Chemistry & Engineering (RSC Publishing).
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • The chemical structures of omeprazole sulfide and its human metabolite, 5.
  • Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.Benchchem.
  • Guide - Low Yield Troubleshooting.PacBio.
  • (PDF) Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi.
  • Synthesis, structure, and reactivity of Omeprazole and related compounds.White Rose eTheses Online.
  • Problem Solving in Enzyme Bioc
  • The Biological Activity of Omeprazole Metabolites: A Technical Guide.Benchchem.
  • Mechanisms of Cytochrome P450-Catalyzed Oxid
  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice.NIH.
  • (PDF) Total synthesis of 5-hydroxyomeprazole.
  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment.PMC - PubMed Central.
  • Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity.
  • Total synthesis of 5-hydroxyomeprazole.
  • Analytical Strategies for the Detection of Sulfide: A Review.

Sources

Troubleshooting

Technical Support Center: 5-Hydroxyomeprazole Sulphide Analytical Standards

Welcome to the technical support guide for 5-Hydroxyomeprazole Sulphide analytical standards. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Hydroxyomeprazole Sulphide analytical standards. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound. Given its structural similarity to omeprazole, 5-Hydroxyomeprazole Sulphide is susceptible to specific degradation pathways that can impact the accuracy and reliability of analytical results. This guide provides in-depth, evidence-based insights and practical troubleshooting protocols to ensure the integrity of your experiments.

Understanding the Inherent Instability of 5-Hydroxyomeprazole Sulphide

5-Hydroxyomeprazole Sulphide, a known impurity and metabolite of Omeprazole, shares the core benzimidazole structure that is highly susceptible to degradation under various conditions.[1][2] Its stability is significantly influenced by pH, light, temperature, and oxidative stress. The primary modes of degradation are oxidation of the sulphide group back to the sulphoxide (5-Hydroxyomeprazole) and further to the sulphone derivative.[3][4] Like its parent compound, it is particularly unstable in acidic environments, where it undergoes rapid degradation.[5][6][7] Therefore, meticulous handling and storage are paramount to maintain its purity and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid 5-Hydroxyomeprazole Sulphide analytical standard upon receipt?

A1: The solid standard should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. It is advisable to store it in a desiccator within the refrigerator to minimize exposure to humidity. The manufacturer indicates a limited shelf life, so it is crucial to adhere to the expiration date provided on the label.

Q2: What is the recommended solvent for preparing a stock solution?

A2: Due to the compound's instability in acidic conditions, neutral to slightly alkaline solvents are recommended. A good starting point is a mixture of acetonitrile and a buffer with a pH of 7.2 or higher.[8] For long-term storage of solutions, it is best to prepare them fresh. If short-term storage is necessary, store in a tightly sealed vial at 2-8°C, protected from light, for no longer than 24 hours.[9]

Q3: My solution of 5-Hydroxyomeprazole Sulphide has turned a yellowish color. Is it still usable?

A3: A change in color, particularly darkening or yellowing, is a visual indicator of degradation.[10] It is strongly recommended not to use a discolored solution for quantitative analysis as its purity is compromised. The coloration is likely due to the formation of degradation products.

Q4: Can I use a standard HPLC method for omeprazole to analyze 5-Hydroxyomeprazole Sulphide?

A4: While a standard omeprazole method can be a good starting point, it may require optimization. The mobile phase pH is a critical parameter; an alkaline pH (e.g., 8.5 or higher) is often used to improve the stability of omeprazole and its related substances during analysis.[11][12] You should verify that the method provides adequate separation of 5-Hydroxyomeprazole Sulphide from its potential degradants, such as 5-Hydroxyomeprazole and 5-Hydroxyomeprazole Sulphone. A forced degradation study is recommended to confirm the stability-indicating nature of the method.[8][13]

Troubleshooting Guide

Issue 1: Appearance of a New Peak Eluting Close to the 5-Hydroxyomeprazole Sulphide Peak

Question: During my analysis, I've noticed a new impurity peak that is affecting the resolution of my main peak. What could be the cause and how can I resolve this?

Answer:

This is a common issue and is often indicative of on-column or in-solution degradation.

Causality: The sulphide moiety in 5-Hydroxyomeprazole Sulphide is readily oxidized. The most likely new peak is 5-Hydroxyomeprazole (the corresponding sulphoxide), which is a common oxidative degradant. This can be exacerbated by a mobile phase that is not sufficiently de-gassed or has a pH that is too low.

Troubleshooting Protocol:

  • Confirm the Identity of the Impurity: If possible, use a mass spectrometer to identify the mass of the new peak. The mass of 5-Hydroxyomeprazole would be expected. Alternatively, inject a known standard of 5-Hydroxyomeprazole to confirm its retention time.

  • Optimize Mobile Phase pH: Increase the pH of the aqueous component of your mobile phase to a range of 8.5-9.5 using a suitable buffer like ammonium bicarbonate or phosphate buffer. This will significantly reduce the rate of degradation.[11][12]

  • De-gas the Mobile Phase: Ensure your mobile phase is thoroughly de-gassed using helium sparging or vacuum degassing to remove dissolved oxygen, which can promote oxidation.

  • Use Freshly Prepared Solutions: Prepare your sample solutions fresh before each analytical run. Avoid storing solutions for extended periods, even at refrigerated temperatures.[9]

Issue 2: Gradual Decrease in the Peak Area of 5-Hydroxyomeprazole Sulphide Over a Sequence of Injections

Question: I'm observing a consistent decline in the peak area of my analytical standard throughout my HPLC sequence. What is causing this loss of signal?

Answer:

This suggests that the analyte is degrading in the autosampler vial over time.

Causality: 5-Hydroxyomeprazole Sulphide is sensitive to light and temperature.[13][14] If the autosampler is not temperature-controlled, the ambient temperature may be sufficient to cause degradation over several hours. Exposure to light can also accelerate this process.

Troubleshooting Protocol:

  • Control Autosampler Temperature: If available, set the autosampler temperature to a refrigerated condition (e.g., 4°C). This is the most effective way to slow down degradation in the vial.

  • Use Amber Vials: Protect your samples from light by using amber or light-blocking autosampler vials.

  • Shorten the Analytical Sequence: If temperature control is not possible, reduce the number of samples in each sequence to minimize the time the standard sits in the autosampler.

  • Prepare Standards at Different Time Points: To confirm this is a stability issue, prepare a fresh standard at the beginning and end of a long sequence. A significant difference in the peak area will confirm in-vial degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 5-Hydroxyomeprazole Sulphide
  • Allow the solid analytical standard to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Accurately weigh the required amount of the solid standard in a clean, dry weighing vessel.

  • Use a diluent consisting of a 50:50 mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH 9.0).

  • Quantitatively transfer the weighed standard to a volumetric flask.

  • Add a small amount of the diluent to dissolve the standard, using gentle sonication if necessary.

  • Once dissolved, make up to the final volume with the diluent.

  • Use the solution immediately. If short-term storage is unavoidable, store in a tightly capped amber vial at 2-8°C for no more than 24 hours.[9]

Protocol 2: Forced Degradation Study to Confirm Method Specificity

This protocol is intended to generate the likely degradation products to ensure your analytical method can resolve them from the parent compound.

  • Acid Degradation: Dissolve a small amount of 5-Hydroxyomeprazole Sulphide in a solution of 0.1 M HCl. Allow to stand at room temperature for 1-2 hours. Neutralize with an equal amount of 0.1 M NaOH before analysis.[3][4]

  • Oxidative Degradation: Dissolve the standard in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Let the solution stand at room temperature for a few hours.[15]

  • Thermal Degradation: Store a solid sample of the standard in an oven at a moderately elevated temperature (e.g., 60°C) for 24 hours. Dissolve in the mobile phase for analysis.[8]

  • Photolytic Degradation: Expose a solution of the standard to a UV lamp (e.g., 254 nm) for several hours.[8]

  • Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Data Summary

ParameterConditionRecommendationRationale
Solid Storage Temperature2-8°CMinimizes thermal degradation.
LightProtect from light[13][14]Prevents photolytic degradation.
HumidityStore in a desiccatorThe compound is moisture-sensitive.
Solution Storage Temperature2-8°C[16]Slows the rate of degradation in solution.
DurationPrepare fresh; max 24 hours[9]Prone to rapid degradation in solution.
pHNeutral to alkaline (pH > 7.2)[8][10]Highly unstable in acidic conditions.
Analytical Method Mobile Phase pHAlkaline (pH 8.5-9.5)[11][12]Enhances on-column stability.
DegassingThoroughly de-gasRemoves dissolved oxygen to prevent oxidation.

Visualizations

DegradationPathways cluster_main 5-Hydroxyomeprazole Sulphide cluster_degradants Degradation Products A 5-Hydroxyomeprazole Sulphide B 5-Hydroxyomeprazole (Sulphoxide) A->B Oxidation C 5-Hydroxyomeprazole Sulphone B->C Further Oxidation TroubleshootingWorkflow Start Analytical Issue Observed (e.g., Impurity Peak, Signal Loss) CheckSolution Is the analytical solution fresh (<24h)? Start->CheckSolution PrepareFresh Prepare fresh solution CheckSolution->PrepareFresh No CheckMobilePhase Is the mobile phase pH alkaline (>8.0)? CheckSolution->CheckMobilePhase Yes Reanalyze Re-analyze sample PrepareFresh->Reanalyze AdjustpH Adjust mobile phase pH CheckMobilePhase->AdjustpH No CheckAutosampler Is the autosampler temperature controlled (e.g., 4°C)? CheckMobilePhase->CheckAutosampler Yes AdjustpH->Reanalyze SetTemp Set autosampler to 4°C CheckAutosampler->SetTemp No CheckAutosampler->Reanalyze Yes UseAmberVials Use amber vials SetTemp->UseAmberVials UseAmberVials->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: Troubleshooting workflow for stability issues with 5-Hydroxyomeprazole Sulphide.

References

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. [Link]

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. [Link]

  • A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. PMC - NIH. [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Bio Integration. [Link]

  • Stability study of omeprazole. ResearchGate. [Link]

  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. [Link]

  • Omeprazole-impurities. Pharmaffiliates. [Link]

  • STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal. [Link]

  • 5-Hydroxy omeprazole standards. @rtMolecule. [Link]

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [Link]

  • Omeprazole Impurities. SynZeal. [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

  • KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. [Link]

  • Stability of Omeprazole in SyrSpend SF Alka (Reconstituted). [Link]

  • Stability of Omeprazole Oral Suspensions Compounded in Humco Flavor Sweet Sugar Free Product. [Link]

  • Comparative Stability of Compounded Omeprazole Suspension Versus Commercial Omeprazole Kit When Stored in Oral Syringes Under Refrigerated Conditions. NIH. [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. [https://www.researchgate.net/publication/285511210_Stability_of_Omeprazole_Solutions_at_Various_ph_Values_as_Determined_by_High-Performance_Liquid_Chromatography]([Link]_ Chromatography)

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Semantic Scholar. [Link]

  • Degradation of lansoprazole and omeprazole in the aquatic environment. ResearchGate. [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography (1994). SciSpace. [Link]

  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. NIH. [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Semantic Scholar. [Link]

  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. [Link]

  • Photocatalytic and photoelectrocatalytic degradation of the drug omeprazole on nanocrystalline titania films in alkaline media. ResearchGate. [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

  • Photocatalytic and photoelectrocatalytic degradation of the drug omeprazole on nanocrystalline titania films in alkaline media. PubMed. [Link]

  • 5-Hydroxyomeprazole. Shimadzu Chemistry & Diagnostics. [Link]

  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Hydroxyomeprazole. PubChem - NIH. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 5-Hydroxyomeprazole Sulphide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bioanalysis of 5-Hydroxyomeprazole sulphide. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of 5-Hydroxyomeprazole sulphide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As a metabolite of omeprazole sulphide, accurate quantification of this analyte in complex biological matrices like plasma or serum is critical, yet often hindered by ion suppression or enhancement.[1] This document provides in-depth, experience-driven troubleshooting strategies in a direct question-and-answer format.

Section 1: Identifying and Quantifying Matrix Effects

This initial section will guide you through the process of confirming and measuring the extent to which the sample matrix is impacting your analyte's signal.

Q1: What exactly are "matrix effects," and why are they a major problem in my LC-MS/MS analysis?

A: The "matrix" refers to all components in your sample other than the analyte of interest (5-Hydroxyomeprazole sulphide).[2][3] In bioanalysis, this includes salts, proteins, lipids, and other endogenous compounds.[2][4] Matrix effects are the alteration (suppression or enhancement) of your analyte's ionization efficiency due to the presence of these co-eluting matrix components.[5][6]

This phenomenon is a significant problem for several reasons:

  • Inaccurate Quantification: Ion suppression leads to an underestimation of the true analyte concentration, while ion enhancement causes an overestimation.[7] This directly impacts the accuracy and reliability of pharmacokinetic and toxicological data.

  • Poor Reproducibility: The composition of the biological matrix can vary significantly between different subjects or even different samples from the same subject. This variability leads to inconsistent matrix effects, compromising the precision and reproducibility of your assay.[4][7]

  • Reduced Sensitivity: Significant ion suppression can lower the signal-to-noise ratio, potentially making the lower limit of quantification (LLOQ) unachievable.[2][5]

Electrospray ionization (ESI) is particularly susceptible to these effects because co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the ESI droplets, hindering the ionization process.[6][8]

Q2: I suspect a matrix effect is affecting my results. How can I definitively prove and quantify it?

A: The most reliable method to assess matrix effects is the post-extraction addition experiment . This approach is recommended by regulatory bodies like the FDA and allows you to isolate the effect of the matrix from other factors like extraction recovery.[5][9][10]

The experiment involves comparing the analyte's response in three different sample sets:

  • Set A (Neat Solution): Your analyte of interest and the internal standard (IS) are prepared in the final mobile phase solvent. This represents the ideal response without any matrix influence.

  • Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma from at least six different sources) is processed through your entire sample preparation procedure.[10] The analyte and IS are then spiked into the final, clean extract. This measures the analyte response in the presence of extracted matrix components.

  • Set C (Pre-Extraction Spike): The analyte and IS are spiked into the blank biological matrix before the sample preparation procedure begins. This set is used to determine the overall process efficiency (recovery).

By comparing the peak areas from Set A and Set B, you can directly measure the impact of the matrix.

Experimental Protocol: Quantifying Matrix Effect (ME) and Recovery (RE)

This protocol outlines the steps to quantitatively assess matrix effects and recovery for 5-Hydroxyomeprazole sulphide.

1. Preparation of Sample Sets:

  • Set A (Neat Standard): Prepare a solution of 5-Hydroxyomeprazole sulphide and its internal standard (IS) in your reconstitution solvent at a known concentration (e.g., a mid-QC level).

  • Set B (Post-Extraction Spike): i. Take six different lots of blank matrix (e.g., human plasma). ii. Process these blank samples using your established extraction procedure (e.g., protein precipitation, LLE, or SPE). iii. Evaporate the final extract to dryness (if applicable) and reconstitute with the same standard solution prepared for Set A.

  • Set C (Pre-Extraction Spike): i. Take six aliquots of blank matrix from the same lots used for Set B. ii. Spike these samples with 5-Hydroxyomeprazole sulphide and IS to achieve the same final concentration as in Set A. iii. Process these spiked samples using your complete extraction procedure.

2. LC-MS/MS Analysis:

  • Inject and analyze all samples from Sets A, B, and C using your established LC-MS/MS method.

3. Calculations:

  • Matrix Factor (MF): MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.
    • An MF < 1 indicates ion suppression.
    • An MF > 1 indicates ion enhancement.
  • Recovery (RE): RE (%) = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)] * 100

  • Internal Standard-Normalized Matrix Factor: To evaluate if the IS adequately compensates for the matrix effect, calculate the IS-normalized MF: IS-Normalized MF = (Mean Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A) The goal is for this value to be close to 1.0, even if the individual MF for the analyte is not.

According to FDA guidance, the precision of the matrix factor across the different lots of matrix should be within ±15%.[9][11]

Workflow for Matrix Effect Assessment

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpret Interpretation A Set A: Analyte in Solvent (Neat Standard) Analyze Analyze All Sets by LC-MS/MS A->Analyze B Set B: Blank Matrix Extract + Post-Spike Analyte B->Analyze C Set C: Blank Matrix + Pre-Spike Analyte C->Analyze Calc Calculate: 1. Matrix Factor (B/A) 2. Recovery (C/B) 3. IS-Normalized MF Analyze->Calc Interpret Evaluate Results: - MF ≠ 1? -> Matrix Effect - IS-Norm MF ≈ 1? -> IS is compensating - CV > 15%? -> Lot-to-lot variability Calc->Interpret

Caption: Experimental workflow for the quantitative assessment of matrix effects.

Section 2: Troubleshooting and Mitigation Strategies

Once you have confirmed a significant matrix effect, the next step is to eliminate or minimize it. This section covers the most effective strategies, from sample preparation to analytical conditions.

Q3: My 5-Hydroxyomeprazole sulphide signal is suppressed. What are the most likely culprits in plasma, and how do I fix it?

A: In plasma or serum, the most notorious cause of ESI suppression are phospholipids .[12] These endogenous molecules are abundant, share chromatographic properties with many analytes, and readily ionize, competing with your target compound in the MS source. For a moderately polar compound like 5-Hydroxyomeprazole sulphide, co-elution with glycerophosphocholines is a common issue.

Your troubleshooting approach should be systematic, starting with the most impactful changes.

The most effective way to combat matrix effects is to remove the interfering components before they ever reach the analytical column.[2][13]

Technique Mechanism Pros Cons Effectiveness for Phospholipid Removal
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, inexpensive.Non-selective. Keeps phospholipids and other soluble interferences in the supernatant.Poor . Often the source of the matrix effect problem.
Liquid-Liquid Extraction (LLE) Partitions analyte into an immiscible organic solvent, leaving polar interferences (salts) behind.Cleaner than PPT, can be selective based on solvent choice and pH.More labor-intensive, uses larger solvent volumes, may have lower recovery.Moderate. Can remove some phospholipids, but efficiency depends on the solvent system.[13]
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away (or vice-versa).Highly selective , provides excellent cleanup and concentration.More expensive, requires method development.Excellent. [14] Specific SPE phases are designed for phospholipid removal.

Recommendation: If you are currently using Protein Precipitation and observing significant matrix effects, switching to a modern Solid-Phase Extraction (SPE) method is the most robust solution. Techniques like HybridSPE®-Phospholipid or mixed-mode SPE (e.g., reversed-phase/strong cation-exchange) are specifically designed to deplete phospholipids with high efficiency.[15] HybridSPE, for example, uses a zirconia-coated particle that has a strong, selective Lewis acid-base affinity for the phosphate group on phospholipids, effectively filtering them from the sample.[15][16][17]

If sample preparation cannot be changed, modifying your LC method is the next best step. The goal is to chromatographically separate 5-Hydroxyomeprazole sulphide from the region where phospholipids elute.[2][7]

  • Adjust the Gradient: Phospholipids typically elute in the middle-to-late part of a standard reversed-phase gradient when the organic mobile phase percentage is high. Try making your initial gradient conditions more aqueous for a longer period to retain and resolve your analyte away from early-eluting interferences. A slower, shallower gradient around the elution time of your analyte can also improve resolution from co-eluting matrix components.[18]

  • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase. A phenyl-hexyl or biphenyl phase can offer different selectivity ("orthogonal") for aromatic compounds like 5-Hydroxyomeprazole sulphide, potentially shifting its retention time away from interfering phospholipids.

  • Use a Smaller Particle Size Column (UHPLC): Migrating from HPLC to UHPLC provides much higher peak capacity and resolution, which can often resolve the analyte from matrix interferences simply due to the increase in chromatographic efficiency.[19]

A SIL-IS (e.g., Deuterium or ¹³C-labeled 5-Hydroxyomeprazole sulphide) is the gold standard for compensating for matrix effects.[20][21][22] Because it is chemically identical to the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[20][21] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification even when the absolute signal intensity fluctuates between samples.[20][23]

Important Note: While a SIL-IS is excellent for compensation, it does not eliminate the underlying problem.[13] If ion suppression is severe, you may still face sensitivity issues (i.e., a poor LLOQ), even with a perfect SIL-IS. Therefore, using a SIL-IS should be combined with good sample preparation and chromatography.

Troubleshooting Decision Tree

Start Matrix Effect Confirmed (MF ≠ 1) CheckIS Using a SIL-IS? Start->CheckIS SamplePrep What is your Sample Prep? CheckIS->SamplePrep Yes Sol_SIL Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) CheckIS->Sol_SIL No Chromatography Can you modify the LC method? SamplePrep->Chromatography SPE Sol_SPE Switch to SPE (e.g., HybridSPE or Mixed-Mode) SamplePrep->Sol_SPE PPT Sol_LLE Optimize LLE (pH, Solvent) SamplePrep->Sol_LLE LLE Sol_Gradient Optimize LC Gradient (Separate from phospholipid region) Chromatography->Sol_Gradient Yes End Re-evaluate Matrix Effect Chromatography->End No Sol_SIL->SamplePrep Sol_SPE->End Sol_LLE->End Sol_Column Change Column Chemistry (e.g., Phenyl) Sol_Gradient->Sol_Column Sol_Column->End

Caption: Decision tree for troubleshooting matrix effects.

Section 3: Advanced & Proactive Strategies
Q4: I've tried basic troubleshooting. Are there any other instrument-based or alternative strategies?

A: Yes, if the primary strategies are insufficient or not feasible, you can explore these options:

  • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI, particularly for less polar compounds.[7][8] If 5-Hydroxyomeprazole sulphide can be ionized efficiently by APCI, switching sources could be a viable solution.

  • Switch Ionization Polarity: Matrix interferences can be polarity-dependent. Fewer endogenous compounds tend to ionize in negative mode compared to positive mode. If your analyte has a functional group that can be deprotonated (e.g., a sufficiently acidic proton), testing analysis in negative ion mode might reduce the impact of co-eluting interferences.[7]

  • Sample Dilution: A simple, albeit sensitivity-sacrificing, approach is to dilute the final sample extract.[18][24] This reduces the concentration of both the analyte and the interfering matrix components. This is only practical if your assay has ample sensitivity and the analyte concentrations are well above the LLOQ.[24]

This guide provides a structured framework for diagnosing and resolving matrix effects in the LC-MS/MS analysis of 5-Hydroxyomeprazole sulphide. By systematically evaluating your method, from sample preparation to data analysis, you can develop a robust, accurate, and reliable bioanalytical assay.

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Providion Group. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Matrix effects: Causes and solutions. ResearchGate. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]

  • The chemical structures of omeprazole sulfide and its human metabolite, 5′-hydroxyomeprazole sulfide. ResearchGate. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • 5-Hydroxy omeprazole standards. @rtMolecule. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. PubMed. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • 5-hydroxyomeprazole sulfone. ClinPGx. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Troubleshooting in lcms. Slideshare. [Link]

  • Hydroxyomeprazole. PubChem. [Link]

  • Showing metabocard for 5-Hydroxyomeprazole (HMDB0014010). Human Metabolome Database. [Link]

  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS) - Eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. ResearchGate. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. [Link]

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Omeprazole Sulphide Isomers

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the chromatographic separation of omeprazole sulphide isomers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the chromatographic separation of omeprazole sulphide isomers. The following sections offer solutions to common problems in a direct question-and-answer format, supplemented by detailed troubleshooting protocols and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating omeprazole sulphide isomers?

The main difficulties include achieving baseline separation of the S-enantiomer (Esomeprazole) from the R-enantiomer, and concurrently separating these from various process-related and degradation impurities.[1] Key issues often encountered are peak tailing, which can compromise resolution and quantification, and the challenge of finding a single method that resolves all specified and unspecified impurities along with the chiral separation.[1]

Q2: Which type of chromatography column is most effective for this chiral separation?

Polysaccharide-based chiral stationary phases (CSPs) are widely used and have demonstrated high effectiveness for the enantioselective separation of omeprazole and its sulphide precursor.[1][2][3] Columns with coated or immobilized cellulose and amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are particularly successful in providing the necessary selectivity.[1][2] Protein-based columns, like Chiral AGP (α1-acid glycoprotein), have also proven to be effective.[2]

Q3: What are the critical mobile phase considerations for optimizing the separation?

The choice of mobile phase is paramount and is contingent on the chromatography mode employed.[2]

  • Normal-Phase Chromatography: Mixtures of n-hexane with alcohols like ethanol or isopropanol are common.[1][2] The addition of small amounts of acidic or basic additives, such as acetic acid or triethylamine, is often necessary to improve peak shape and resolution.[1][2][4]

  • Reversed-Phase Chromatography: Aqueous buffers combined with organic modifiers like acetonitrile or methanol are typically used.[1][2] For protein-based columns, a reversed-phase mobile phase consisting of a buffer (e.g., disodium hydrogen phosphate) and an organic modifier is common.[2]

  • Polar Organic Mode: Alcohols such as methanol, ethanol, and their combinations are utilized as eluents.[2][5]

Q4: How does temperature influence the chiral separation of omeprazole sulphide isomers?

Temperature is a critical parameter that can significantly impact chiral recognition.[6] While lower temperatures often enhance chiral selectivity by strengthening the subtle intermolecular interactions responsible for separation, higher temperatures can improve peak efficiency and shape.[6] However, the effect is compound-dependent, and in some instances, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[6] Therefore, precise temperature control using a column oven is crucial for consistent and optimized results.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides systematic solutions.

Problem 1: Poor or No Resolution Between Enantiomers
  • Potential Cause: Inappropriate chiral stationary phase (CSP) selection.

  • Solution: The interaction between the analyte and the CSP is the foundation of chiral separation. If baseline separation is not achieved, consider a different type of CSP. For instance, if a cellulose-based column like Chiralcel OD-H is unsuccessful, an amylose-based alternative such as Chiralpak AD could provide the necessary selectivity.[2]

  • Potential Cause: Suboptimal mobile phase composition.

  • Solution 1: Adjust Solvent Ratio: Systematically vary the ratio of the non-polar and polar components in your mobile phase. For normal-phase systems, altering the percentage of alcohol can significantly impact retention and resolution.

  • Solution 2: Change the Alcohol Modifier: In normal-phase systems, switching between alcohols (e.g., from 2-propanol to ethanol) can alter the selectivity of the separation.[2]

  • Solution 3: Introduce or Adjust Additives: The addition of a small amount of an acidic or basic modifier can enhance the interaction with the CSP and improve resolution.[2][4]

Problem 2: Tailing or Broad Peaks
  • Potential Cause: Secondary interactions with the stationary phase.

  • Solution 1: Add a Mobile Phase Modifier: For normal-phase systems, incorporating a small amount of an amine like triethylamine can effectively reduce peak tailing by minimizing interactions with residual silanols.[2][4] The addition of methanol to the mobile phase has also been shown to result in sharper peaks.[2]

  • Solution 2: Adjust Mobile Phase pH (Reversed-Phase): When utilizing a protein-based column such as Chiral AGP, optimizing the mobile phase pH is critical for achieving good peak symmetry.[2]

  • Potential Cause: Column contamination or degradation.

  • Solution: Ensure meticulous sample preparation to prevent the injection of particulate matter. If column performance has deteriorated, a validated washing procedure or column replacement may be necessary.[2]

Problem 3: Inconsistent Retention Times
  • Potential Cause: Inadequate column equilibration.

  • Solution: Before initiating a sequence of analyses, it is imperative to equilibrate the column with the mobile phase until a stable baseline is achieved.[2]

  • Potential Cause: Fluctuations in column temperature.

  • Solution: Employ a column oven to maintain a constant and controlled temperature, as variations can lead to shifts in retention times.[2]

  • Potential Cause: Changes in mobile phase composition.

  • Solution: Prepare fresh mobile phase daily to avoid alterations in composition due to the evaporation of volatile components.[2]

Experimental Protocols & Data

Data Presentation: Successful Experimental Conditions

The following table summarizes validated experimental conditions for the chiral separation of omeprazole enantiomers, which are structurally analogous to omeprazole sulphide.

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Chiralcel OD-H (250mm x 4.6 mm, 5µm)[4]Chiralpak AD (250mm x 4.6 mm)[2]Chiral AGP (100 mm x 4.6 mm, 5µm)[2]
Mobile Phase n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v)[4]n-hexane:ethanol (40:60, v/v)[2]0.025 M disodium hydrogen phosphate/acetonitrile (90:10, V/V), pH 7.0[2]
Flow Rate 1.2 mL/min[4]0.7 mL/min1.0 mL/min[2]
Detection Wavelength 300 nm[4]302 nm[2]301 nm[2]
Column Temperature AmbientAmbientAmbient
Sample Preparation Dissolve in a mixture of n-hexane and 2-propanol (1:1)[4]Dissolve in methanol:NaOH 2.5 M (90:10, v/v)[7]Dissolve in mobile phase
Method Validation Summary

This table presents a summary of validation parameters from a developed chiral HPLC method for omeprazole enantiomers.

Validation ParameterS-OmeprazoleR-OmeprazoleCitation
Linearity Range 50-90 µg/mL50-90 µg/mL[2]
Limit of Detection (LOD) 0.71 µg/ml1.16 µg/ml[2][4]
Limit of Quantification (LOQ) 2.16 µg/ml3.51 µg/ml[2][4]
Average Recovery 100.85% to 101.36%99.81% to 101.62%[2][4]
Intra-day Precision (%RSD) 0.05%0.03%[2][4]
Inter-day Precision (%RSD) 0.19%0.13%[2][4]

Visualized Workflows and Relationships

Method Development Workflow

cluster_0 Method Development for Omeprazole Sulphide Isomer Separation start Define Separation Goal: Baseline resolution of enantiomers csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mobile_phase_screening optimization Optimize Parameters: - Mobile Phase Composition - Flow Rate - Temperature mobile_phase_screening->optimization validation Method Validation: (Linearity, Precision, Accuracy) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: A workflow for developing a chiral separation method.

Influencing Factors on Chiral Separation

cluster_1 Key Factors in Chiral Separation center_node Chiral Resolution csp Chiral Stationary Phase csp->center_node mobile_phase Mobile Phase Composition mobile_phase->center_node temperature Temperature temperature->center_node flow_rate Flow Rate flow_rate->center_node additives Mobile Phase Additives additives->center_node

Caption: Key factors influencing chiral separation of isomers.

References

  • Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. PubMed. Available from: [Link]

  • Chiral resolution of omeprazole by HPLC. (a) commercial tablet of... ResearchGate. Available from: [Link]

  • Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. ResearchGate. Available from: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available from: [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. Available from: [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. National Institutes of Health. Available from: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available from: [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. ScienceOpen. Available from: [Link]

  • Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. PubMed. Available from: [Link]

  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Ingenta Connect. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Available from: [Link]

  • (PDF) Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • Ultra high performance liquid chromatography method development for separation of omeprazole and related substances on core-shell columns using a Quality by Design approach. PubMed. Available from: [Link]

  • Investigation of Chiral Separation Conditions of Omeprazole by Supercritical Fluid Chromatography Method Scouting System. LCGC International. Available from: [Link]

  • (PDF) Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. ResearchGate. Available from: [Link]

  • Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. PubMed. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available from: [Link]

  • Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. ResearchGate. Available from: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review International Journal of PharmT. Available from: [Link]

  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. National Institutes of Health. Available from: [Link]

  • Enantiomers of omeprazole. ResearchGate. Available from: [Link]

  • Structure of (R and S) omeprazole (the atom marked * is the chiral centre).. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 5-Hydroxyomeprazole Sulphide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the degradation pathways of 5-Hydroxyomeprazole sulphide under vario...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the degradation pathways of 5-Hydroxyomeprazole sulphide under various stress conditions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Introduction to the Stability of 5-Hydroxyomeprazole Sulphide

5-Hydroxyomeprazole sulphide is a key metabolite and impurity of Omeprazole, a widely used proton pump inhibitor.[1][2] Understanding its degradation behavior is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Forced degradation studies are essential to identify potential degradation products that may form during manufacturing, storage, and administration, as stipulated by ICH guidelines.

While specific degradation pathway studies on 5-Hydroxyomeprazole sulphide are limited, extensive research on its parent compounds, Omeprazole and 5-Hydroxyomeprazole, provides a strong predictive foundation. Studies have shown that the degradation products of 5-Hydroxyomeprazole are analogous to those of Omeprazole, differing only by an oxygen atom.[3] This guide leverages this established relationship to provide a comprehensive overview of the expected degradation pathways of 5-Hydroxyomeprazole sulphide.

Core Degradation Pathways and Mechanisms

5-Hydroxyomeprazole sulphide is susceptible to degradation under a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The sulphide moiety is a critical site for chemical transformations, influencing the stability and degradation profile of the molecule.

Acidic Degradation

Under acidic conditions, 5-Hydroxyomeprazole sulphide is expected to undergo rapid degradation, similar to Omeprazole.[4] The acidic environment catalyzes a molecular rearrangement, leading to the formation of a reactive sulfenic acid intermediate. This intermediate can then participate in further reactions to form a variety of degradation products.

Key Degradation Products:

  • Rearranged Monomer: The primary degradation product is a rearranged monomeric species.[3]

  • Dimers: Both singly and doubly charged dimeric structures with varying numbers of sulphur atoms in the bridge have been identified for the parent compounds and are expected for the sulphide derivative.[3]

Troubleshooting Guide for Degradation Studies

This section addresses common challenges encountered during the forced degradation analysis of 5-Hydroxyomeprazole sulphide.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Degradation Observed Stress conditions are not harsh enough (e.g., low temperature, short duration, low concentration of stressor).- Increase the temperature, duration of exposure, or concentration of the acid, base, or oxidizing agent. - Ensure proper mixing of the sample with the stressor.
Complete Degradation of the Analyte Stress conditions are too harsh.- Reduce the temperature, duration of exposure, or concentration of the stressor. - Perform time-point studies to identify the optimal degradation level (typically 5-20%).[4]
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or sample concentration. - Use a column with a different stationary phase or end-capping.[5][6]
Irreproducible Retention Times in HPLC - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Flush the column regularly and replace if necessary.[7]
Ion Suppression in LC-MS Analysis - Matrix effects from the sample or mobile phase additives. - Co-elution of the analyte with interfering compounds.- Optimize the sample preparation method to remove interfering substances. - Adjust the chromatographic conditions to improve the separation of the analyte from interfering peaks. - Use a stable isotope-labeled internal standard.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the degradation of 5-Hydroxyomeprazole sulphide?

A1: As a potential impurity and metabolite of Omeprazole, understanding the degradation profile of 5-Hydroxyomeprazole sulphide is critical for:

  • Safety and Efficacy: Identifying potentially toxic degradation products.

  • Formulation Development: Designing stable pharmaceutical formulations.

  • Analytical Method Development: Establishing stability-indicating analytical methods for quality control.

  • Regulatory Compliance: Meeting the requirements of regulatory agencies like the ICH.

Q2: What are the expected primary degradation products under acidic conditions?

A2: Based on studies of Omeprazole and 5-Hydroxyomeprazole, the primary degradation products under acidic stress are expected to be a rearranged monomer and various dimeric species.[3]

Q3: How can I confirm the structure of the identified degradation products?

A3: The definitive structural elucidation of degradation products typically requires a combination of analytical techniques:

  • LC-MS/MS: To determine the molecular weight and fragmentation pattern.[10]

  • High-Resolution Mass Spectrometry (HRMS): To obtain the accurate mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural confirmation of isolated degradation products.

Q4: What is a suitable HPLC column for separating 5-Hydroxyomeprazole sulphide and its degradation products?

A4: A reversed-phase C18 or C8 column is commonly used for the analysis of Omeprazole and its related substances.[6][11] The choice of the specific column will depend on the polarity of the degradation products and the desired separation. Method development and optimization are crucial to achieve adequate resolution.

Q5: What are the key considerations for developing a stability-indicating HPLC method?

A5: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. Key validation parameters include specificity (demonstrated through forced degradation studies), linearity, accuracy, precision, and robustness.[12]

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions

Objective: To generate degradation products of 5-Hydroxyomeprazole sulphide under acidic stress.

Materials:

  • 5-Hydroxyomeprazole sulphide reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of 5-Hydroxyomeprazole sulphide in a suitable solvent (e.g., methanol).

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add 0.1 N HCl to the flask and mix well.

  • Allow the solution to stand at room temperature for a specified period (e.g., 1-3 hours).

  • Neutralize the solution by adding an equivalent amount of 0.1 N NaOH.

  • Dilute the solution to the final volume with the mobile phase.

  • Analyze the sample using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Forced Degradation Under Oxidative Conditions

Objective: To investigate the degradation of 5-Hydroxyomeprazole sulphide under oxidative stress.

Materials:

  • 5-Hydroxyomeprazole sulphide reference standard

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of 5-Hydroxyomeprazole sulphide.

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add 3% H₂O₂ to the flask and mix well.

  • Keep the solution at room temperature for a defined period (e.g., 3 hours).

  • Dilute the solution to the final volume with the mobile phase.

  • Analyze the sample using a validated stability-indicating HPLC or LC-MS method.

Visualizations

Degradation Pathway Diagrams

Conceptual Acidic Degradation Pathway of 5-Hydroxyomeprazole Sulphide A 5-Hydroxyomeprazole Sulphide B Reactive Sulfenic Acid Intermediate A->B + H+ C Rearranged Monomer B->C Rearrangement D Dimers B->D Dimerization

Caption: Conceptual Acidic Degradation Pathway.

Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analytical Characterization Acid Acidic (e.g., 0.1N HCl) Degraded_Sample Degraded Sample Mixture Acid->Degraded_Sample Base Basic (e.g., 0.1N NaOH) Base->Degraded_Sample Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Degraded_Sample Thermal Thermal (e.g., 60°C) Thermal->Degraded_Sample Photo Photolytic (UV/Vis light) Photo->Degraded_Sample HPLC HPLC/UPLC-UV Separation Separation of Degradants HPLC->Separation LCMS LC-MS/MS HRMS HRMS LCMS->HRMS NMR NMR HRMS->NMR Identification Identification & Structure Elucidation NMR->Identification Sample 5-Hydroxyomeprazole Sulphide Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo Degraded_Sample->HPLC Analysis Separation->LCMS

Caption: Forced Degradation Experimental Workflow.

References

  • Investigations on the thermal behavior of omeprazole and other sulfoxides. PubMed. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available at: [Link]

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • LC/MS Troubleshooting Guide. ResearchGate. Available at: [Link]

  • Troubleshooting LC-MS. LCGC International. Available at: [Link]

  • Enantio- and chemoselective oxidation of omeprazole sulfide to enantiopure (S)-omeprazole with whole-cells of Aspergillus carbonarius. ResearchGate. Available at: [Link]

  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. NIH. Available at: [Link]

  • Total synthesis of 5-hydroxyomeprazole. ResearchGate. Available at: [Link]

  • KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Farmacia Journal. Available at: [Link]

  • Kinetics of omeprazole degradation in solid state. PubMed. Available at: [Link]

  • Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur. ResearchGate. Available at: [Link]

  • 4 Common Mistakes to Avoid in HPLC. Chromatography Today. Available at: [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Available at: [Link]

  • Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. ResearchGate. Available at: [Link]

  • Oxygen Dependence of Omeprazole Clearance and Sulfone and Sulfide Metabolite Formation in the Isolated Perfused Rat Liver. PubMed. Available at: [Link]

  • Degradation of lansoprazole and omeprazole in the aquatic environment. ResearchGate. Available at: [Link]

  • Solving Common Errors in HPLC. Chromatography Today. Available at: [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. Available at: [Link]

  • Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection. ResearchGate. Available at: [Link]

  • 5-Hydroxy omeprazole standards. @rtMolecule. Available at: [Link]

  • Biotransformation of omeprazole to 5-hydroxyomeprazole and/or... ResearchGate. Available at: [Link]

  • The chemical structures of omeprazole sulfide and its human metabolite, 5. ResearchGate. Available at: [Link]

  • Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. ResearchGate. Available at: [Link]

  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Structures of S-and R-omeprazole and the four oxidized metabolites . Asterisk denotes the position of the 13 C labels.. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Interference in the Quantification of 5-Hydroxyomeprazole Sulphide

Welcome to the technical support center for the bioanalysis of 5-Hydroxyomeprazole sulphide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 5-Hydroxyomeprazole sulphide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your experimental success by focusing on the scientific principles behind the methodologies.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS/MS analysis of 5-Hydroxyomeprazole sulphide. The guide is structured to help you identify the root cause of a problem and implement an effective solution.

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting common issues in your analysis.

troubleshooting_flow Troubleshooting Workflow for 5-Hydroxyomeprazole Sulphide Analysis start Start: Analytical Issue Observed issue Characterize the Issue: - Poor Peak Shape? - Low Sensitivity? - High Variability? start->issue peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) issue->peak_shape Peak Shape sensitivity Low Sensitivity / No Peak issue->sensitivity Sensitivity variability High Variability / Poor Reproducibility issue->variability Variability check_column Check Column Health: - Contamination? - Degradation? peak_shape->check_column check_mobile_phase Check Mobile Phase: - pH correct? - Contaminated? peak_shape->check_mobile_phase check_ms Check MS Settings: - Correct transitions? - Source clean? sensitivity->check_ms check_sample_prep Check Sample Prep: - Analyte degradation? - Poor recovery? sensitivity->check_sample_prep check_matrix_effects Evaluate Matrix Effects: - Ion suppression? - Ion enhancement? variability->check_matrix_effects check_is Check Internal Standard: - Stable? - Correct concentration? variability->check_is solution_peak Solution: - Flush or replace column. - Prepare fresh mobile phase. check_column->solution_peak check_mobile_phase->solution_peak solution_sensitivity Solution: - Tune MS and clean source. - Optimize sample prep; use fresh samples. check_ms->solution_sensitivity check_sample_prep->solution_sensitivity solution_variability Solution: - Improve sample cleanup (SPE/LLE). - Use a stable isotope-labeled IS. check_matrix_effects->solution_variability check_is->solution_variability

Caption: A logical flow for diagnosing and resolving common analytical issues.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatographic peak for 5-Hydroxyomeprazole sulphide is tailing, leading to inaccurate integration and poor resolution. What are the likely causes and how can I resolve this?

  • Answer: Poor peak shape is often a result of secondary interactions on the analytical column or issues with the mobile phase.

    • Causality & Solution:

      • Secondary Silanol Interactions: Residual silanol groups on C18 columns can interact with the basic nitrogen atoms in the 5-Hydroxyomeprazole sulphide molecule, causing peak tailing.

        • Troubleshooting Step: Ensure your mobile phase has an appropriate buffer to minimize these interactions. Using a mobile phase with a pH around 8.5 can help maintain the analyte in a less polar state, improving peak shape on a C8 column.[1]

      • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to active sites that cause peak distortion.

        • Troubleshooting Step: Implement a robust column washing procedure after each batch. If the problem persists, consider replacing the guard column or the analytical column.[2]

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and, consequently, its interaction with the stationary phase.

        • Troubleshooting Step: Verify the pH of your mobile phase. For 5-Hydroxyomeprazole sulphide, a slightly basic mobile phase is often optimal for good peak shape on a C8 or C18 column.[1]

Issue 2: Low Sensitivity or No Detectable Peak

  • Question: I am observing a very low signal or no peak at all for 5-Hydroxyomeprazole sulphide, even in my higher concentration standards. What could be the reason?

  • Answer: A significant loss in sensitivity can be attributed to issues with the mass spectrometer, analyte degradation, or severe matrix effects.

    • Causality & Solution:

      • Analyte Instability: Sulphide compounds can be susceptible to oxidation, potentially converting to the corresponding sulphoxide or sulphone, especially under certain pH and temperature conditions. 5-Hydroxyomeprazole sulphide is also known to be unstable in acidic conditions.[3]

        • Troubleshooting Step: Ensure samples are processed promptly and stored at low temperatures (-80°C) to minimize degradation.[4] Keep the autosampler temperature low (e.g., 4°C).

      • Mass Spectrometer Contamination: The ion source is prone to contamination from non-volatile matrix components, which can coat the ion transfer optics and reduce signal intensity.

        • Troubleshooting Step: Regularly clean the ion source, including the capillary and skimmer, as part of routine maintenance.[5]

      • Suboptimal Mass Spectrometer Parameters: Incorrect collision energy or other MS parameters will result in poor fragmentation and low signal.

        • Troubleshooting Step: Optimize the MS/MS parameters by infusing a pure standard of 5-Hydroxyomeprazole sulphide. Determine the optimal precursor and product ions and collision energy.

Issue 3: High Variability and Poor Reproducibility

  • Question: My results for replicate injections of the same sample are highly variable, leading to a high coefficient of variation (%CV). What is causing this lack of precision?

  • Answer: High variability is a classic symptom of matrix effects, where co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[6][7][8]

    • Causality & Solution:

      • Ion Suppression or Enhancement: Endogenous phospholipids from plasma are a common cause of ion suppression in electrospray ionization (ESI).[6] These molecules can co-elute with the analyte and compete for ionization, leading to a reduced and variable signal.

        • Troubleshooting Step: The most effective way to mitigate matrix effects is to improve the sample cleanup procedure. While protein precipitation is fast, it may not be sufficient to remove phospholipids.[7] Consider implementing more rigorous techniques like:

          • Liquid-Liquid Extraction (LLE): This can effectively remove many interfering compounds.

          • Solid-Phase Extraction (SPE): This offers a more selective way to isolate the analyte from the matrix.[7]

      • Inadequate Internal Standard (IS): If the internal standard does not chromatographically co-elute with the analyte or is affected differently by matrix effects, it will not adequately compensate for variability.

        • Troubleshooting Step: The use of a stable isotope-labeled (SIL) internal standard for 5-Hydroxyomeprazole sulphide is highly recommended. A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it is affected by matrix effects in the same way, thus providing the most accurate correction.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal mass transitions for 5-Hydroxyomeprazole sulphide in positive ion mode?

The optimal mass transitions should be determined empirically by infusing a standard solution. However, based on its structure and related compounds, the protonated molecule [M+H]⁺ would be the precursor ion. For 5-Hydroxyomeprazole, with a molecular weight of 361.4 g/mol , the precursor ion is m/z 362.[1][9][10] The sulphide analog will have a different molecular weight. It is crucial to confirm the exact mass of 5-Hydroxyomeprazole sulphide. Common product ions for omeprazole and its metabolites often result from the fragmentation of the sulfinyl linkage and the benzimidazole or pyridine rings.[1]

Q2: How can I differentiate 5-Hydroxyomeprazole sulphide from its isomers or related metabolites chromatographically?

Effective chromatographic separation is key. 5-Hydroxyomeprazole sulphide, 5-Hydroxyomeprazole, and Omeprazole sulphone can be challenging to separate.

  • Column Choice: A high-resolution C18 or Phenyl-Hexyl column can provide the necessary selectivity.

  • Mobile Phase Gradient: A shallow gradient elution with acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or ammonium formate) is often required to achieve baseline separation.[11] Optimizing the gradient profile is critical.

Q3: What type of sample preparation is recommended for plasma samples?

While protein precipitation is the simplest method, it often results in significant matrix effects. For a robust and reliable assay, consider the following:

  • Liquid-Liquid Extraction (LLE): Offers a good balance of cleanup efficiency and ease of use.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and is the preferred method for minimizing matrix effects, although it requires more method development.[7]

Q4: My 5-Hydroxyomeprazole sulphide appears to be degrading in the processed samples. How can I improve its stability?

  • Control pH: Avoid acidic conditions during sample preparation and in the final extract, as omeprazole and its derivatives are known to degrade in acid.[3]

  • Low Temperature: Keep samples, extracts, and autosampler at low temperatures (4°C or below).

  • Antioxidants: For sulphide compounds prone to oxidation, the addition of a small amount of an antioxidant to the reconstitution solvent could be explored, but this would require thorough validation.

Part 3: Recommended Experimental Protocol

This section provides a detailed step-by-step protocol for a robust LC-MS/MS method for the quantification of 5-Hydroxyomeprazole sulphide in human plasma.

LC-MS/MS Workflow Diagram

workflow LC-MS/MS Workflow for 5-Hydroxyomeprazole Sulphide Quantification cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + IS condition Condition SPE Cartridge plasma->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate & Reconstitute elute->evaporate inject Inject into LC-MS/MS evaporate->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (MRM) ionize->detect integrate Integrate Peaks detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Step-by-step workflow from sample preparation to final quantification.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquot: Transfer 100 µL of plasma sample (or standard/QC) to a microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the working solution of the stable isotope-labeled internal standard. Vortex briefly.

  • Condition SPE Plate: Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the plasma sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less polar interferences.

  • Elute: Elute the 5-Hydroxyomeprazole sulphide and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC System
ColumnC18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A10 mM Ammonium Acetate in Water, pH 8.5
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.5 µL
Gradient
0.0 - 0.5 min5% B
0.5 - 3.0 min5% to 95% B
3.0 - 4.0 min95% B
4.0 - 4.1 min95% to 5% B
4.1 - 5.0 min5% B (Re-equilibration)
MS System
Ionization ModeESI Positive
MRM TransitionsTo be determined empirically
Dwell Time100 ms
Source Temp.500°C
IonSpray Voltage5500 V

Part 4: References

  • Yamaoka, T., et al. (2001). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 221-228.

  • Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 831(1-2), 85-90.

  • Lee, S., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(21), 5035.

  • Grant, R. P. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1029-1039.

  • Li, W., & Tse, F. L. (2014). Systematic Troubleshooting for LC/MS/MS-Part 1: Sample Preparation and Chromatography. BioPharm International, 27(8).

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories.

  • Lee, S., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. ResearchGate.

  • BenchChem. (2023). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.

  • Kim, H., et al. (2019). The chemical structures of omeprazole sulfide and its human metabolite, 5′-hydroxyomeprazole sulfide. ResearchGate.

  • Vittal, V. R., et al. (2012). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace.

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.

  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(2), 143-149.

  • ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards.

  • Borges, K. B., et al. (2013). Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. ResearchGate.

  • Ramakrishna, N. V., et al. (2000). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 307-319.

  • Khan, A., et al. (2015). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. ResearchGate.

  • PubChem. (n.d.). (S)-5-Hydroxy Omeprazole.

  • ClinPGx. (n.d.). 5-hydroxyomeprazole sulfone.

  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry.

  • Cayman Chemical. (n.d.). 5-hydroxy Omeprazole.

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix effect in bioanalysis-an overview.

  • BenchChem. (2023). Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Omeprazole Magnesium.

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development.

  • Amgwerd, D., & Due, S. L. (1983). Simultaneous high-performance liquid chromatographic analysis of omeprazole and its sulphone and sulphide metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 278(2), 311-319.

  • Liu, G., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1237-1240.

  • Sigma-Aldrich. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice.

  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. PubMed.

  • Stanovnik, B., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ResearchGate.

  • Evans, S., et al. (2004). Sensitive sulphur-specific detection of omeprazole metabolites in rat urine by high-performance liquid chromatography/inductively coupled plasma mass spectrometry. Rapid Communications in Mass Spectrometry, 18(2), 181-183.

  • Sigma-Aldrich. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice.

  • Sigma-Aldrich. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Recovery of 5-Hydroxyomeprazole Sulphide

Welcome to the technical support center for bioanalytical scientists and researchers. This guide is designed to provide in-depth troubleshooting assistance for a common and frustrating issue encountered during sample pre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioanalytical scientists and researchers. This guide is designed to provide in-depth troubleshooting assistance for a common and frustrating issue encountered during sample preparation: the poor recovery of 5-Hydroxyomeprazole sulphide. As a key metabolite of the widely used proton-pump inhibitor omeprazole, accurate quantification of this compound is critical in many pharmacokinetic and drug metabolism studies.

This guide moves beyond generic advice, offering a scientifically grounded, problem-and-solution framework to diagnose and resolve recovery issues. We will delve into the underlying chemical principles governing the behavior of 5-Hydroxyomeprazole sulphide and provide actionable, step-by-step protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm experiencing consistently low recovery of 5-Hydroxyomeprazole sulphide during my solid-phase extraction (SPE) protocol. What are the most likely causes?

Low recovery of 5-Hydroxyomeprazole sulphide during SPE is a multifaceted problem often rooted in the compound's inherent chemical instability and its interaction with the sorbent.[1] The primary culprits are typically related to pH-mediated degradation and suboptimal SPE method parameters.

Underlying Causality:

5-Hydroxyomeprazole sulphide, like its parent drug omeprazole, is known to be highly unstable in acidic conditions.[2][3] Omeprazole's degradation half-life is a mere 10 minutes at a pH below 5, but extends to 18 hours at a pH of 6.5.[2] This acid lability is a critical factor to consider during every step of your sample preparation. Exposure to acidic environments can lead to the rapid degradation of the analyte before it is even loaded onto the SPE cartridge, or during the wash steps if an inappropriate solvent is used.

Furthermore, standard reversed-phase SPE protocols may not be optimized for the specific polarity of 5-Hydroxyomeprazole sulphide. The presence of the hydroxyl group increases its polarity compared to omeprazole.[4] This can lead to premature elution (breakthrough) during sample loading or washing if the sorbent is not retentive enough or the wash solvent is too strong.

Troubleshooting Workflow:

To systematically diagnose the issue, it is crucial to determine at which stage of the SPE process the analyte is being lost.[5] This can be achieved by collecting and analyzing fractions from each step of the procedure.

Experimental Protocol: Analyte Loss Investigation

  • Fraction Collection: During your next SPE run, collect the following fractions separately:

    • Flow-through from the sample loading step.

    • Each wash solvent fraction.

    • The final elution fraction.

  • Analysis: Analyze each collected fraction using your established analytical method (e.g., LC-MS/MS).

  • Diagnosis:

    • Analyte in Flow-through: Indicates poor retention on the SPE sorbent.

    • Analyte in Wash Fractions: Suggests the wash solvent is too strong, causing premature elution.

    • No Analyte in Any Fraction (or very low levels in the eluate): Points towards degradation of the analyte or irreversible binding to the sorbent.

Below is a decision-making diagram to guide your troubleshooting process based on the results of the analyte loss investigation.

SPE_Troubleshooting start Low Recovery of 5-Hydroxyomeprazole Sulphide fraction_analysis Perform Fraction Analysis (Load, Wash, Elute) start->fraction_analysis analyte_in_load Analyte found in Load Fraction? fraction_analysis->analyte_in_load Analyze Fractions analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No solution_load Solutions: 1. Increase Sorbent Mass 2. Use a Stronger Sorbent 3. Dilute Sample in Weaker Solvent 4. Decrease Load Flow Rate 5. Adjust Sample pH to > 7.8 analyte_in_load->solution_load Yes analyte_not_eluted Analyte not found in any fraction? analyte_in_wash->analyte_not_eluted No solution_wash Solutions: 1. Decrease Organic Strength of Wash Solvent 2. Use a More Aqueous Wash Solvent 3. Ensure pH of Wash is > 7.8 analyte_in_wash->solution_wash Yes solution_not_eluted Solutions: 1. Increase Elution Solvent Strength 2. Increase Elution Volume 3. Check for Analyte Degradation (pH issue) 4. Consider Alternative Elution Solvent analyte_not_eluted->solution_not_eluted Yes degradation_check Suspect Analyte Degradation (See Q2) analyte_not_eluted->degradation_check If still low recovery

Caption: Troubleshooting workflow for low SPE recovery.

Q2: My results suggest that 5-Hydroxyomeprazole sulphide is degrading during sample preparation. How can I prevent this?

Analyte degradation is a significant concern for 5-Hydroxyomeprazole sulphide due to its inherent instability in acidic conditions.[6][7][8] The key to preventing degradation is to maintain a basic pH throughout the entire sample preparation workflow.

Underlying Causality:

The benzimidazole ring system in 5-Hydroxyomeprazole sulphide is susceptible to proton-catalyzed degradation, leading to the formation of various degradation products.[9][10][11] Studies have shown that the maximum stability of omeprazole is achieved at a pH of 11.[6][8] Below a pH of 7.8, the rate of decomposition increases dramatically.[6][8] Therefore, it is imperative to control the pH of all solutions that come into contact with the analyte.

Preventative Measures:

  • pH Adjustment of Samples: Immediately upon collection, and throughout the preparation process, ensure that the pH of your plasma or urine samples is maintained above 7.8. The addition of a small amount of a basic buffer, such as ammonium hydroxide or sodium bicarbonate, can be beneficial.[12]

  • Solvent Selection: All solvents used for sample dilution, SPE conditioning, washing, and elution should be pH-adjusted to be slightly basic.

  • Temperature Control: Perform sample preparation steps at reduced temperatures (e.g., on ice) to slow down the rate of any potential degradation reactions.

  • Protection from Light: Omeprazole and its derivatives can be susceptible to photodegradation.[13] It is advisable to work with amber vials and minimize exposure to direct light.

  • Use of Antioxidants: For samples that may be prone to oxidation, the addition of an antioxidant may be considered.[14]

Experimental Protocol: pH Optimization Study

To determine the optimal pH for your specific matrix and analytical method, a simple optimization study can be performed.

  • Prepare Aliquots: Prepare several identical aliquots of your sample matrix (e.g., blank plasma) and spike them with a known concentration of 5-Hydroxyomeprazole sulphide.

  • Adjust pH: Adjust the pH of each aliquot to a different value within the basic range (e.g., pH 8, 9, 10, and 11) using a suitable buffer.

  • Incubate: Incubate the samples under your typical sample preparation conditions (e.g., room temperature for 1 hour).

  • Process and Analyze: Process each sample using your standard extraction procedure and analyze the final extracts.

  • Evaluate Recovery: Compare the recovery of 5-Hydroxyomeprazole sulphide at each pH level to identify the optimal condition for stability.

Q3: I am using protein precipitation as a sample cleanup method and observing low recovery. What factors should I consider?

Protein precipitation is a rapid and straightforward method for sample preparation.[15][16] However, poor recovery of 5-Hydroxyomeprazole sulphide can occur due to co-precipitation with plasma proteins or incomplete extraction from the precipitated protein pellet.

Underlying Causality:

The effectiveness of protein precipitation depends on the choice of organic solvent and the ratio of solvent to sample. The goal is to efficiently precipitate the proteins while keeping the analyte of interest in the supernatant. 5-Hydroxyomeprazole sulphide, being more polar than omeprazole, might have different solubility characteristics in the resulting supernatant.

Troubleshooting Strategies:

  • Choice of Precipitation Solvent: Acetonitrile is a commonly used and effective solvent for protein precipitation.[15][16] If you are using another solvent, such as methanol, consider switching to acetonitrile as it often results in a cleaner precipitation and better recovery for a wide range of analytes.

  • Solvent-to-Plasma Ratio: A typical starting point is a 3:1 ratio of acetonitrile to plasma. If you are experiencing low recovery, you can experiment with increasing this ratio (e.g., 4:1 or 5:1) to ensure complete protein precipitation and maximize the partitioning of the analyte into the supernatant.

  • Vortexing and Centrifugation: Ensure thorough mixing by vortexing vigorously after the addition of the precipitation solvent. Adequate centrifugation time and speed are also crucial for obtaining a compact protein pellet and a clear supernatant.

  • pH of the Supernatant: As with SPE, maintaining a basic pH is critical. Consider adding a small amount of a basic modifier to your precipitation solvent.

Data Summary: Protein Precipitation Optimization

ParameterCondition 1Condition 2Condition 3
Precipitation Solvent AcetonitrileMethanolAcetonitrile
Solvent:Plasma Ratio 3:13:14:1
pH Modifier NoneNone0.1% NH4OH in ACN
Expected Outcome BaselinePotentially lower recoveryImproved recovery
Q4: Could my choice of internal standard be affecting the recovery and quantification of 5-Hydroxyomeprazole sulphide?

An appropriate internal standard (IS) is fundamental for accurate and precise quantification in bioanalytical methods. The ideal IS should mimic the behavior of the analyte during sample preparation and analysis.

Key Considerations for Internal Standard Selection:

  • Structural Similarity: The IS should be structurally similar to 5-Hydroxyomeprazole sulphide. A stable isotope-labeled (SIL) version of the analyte (e.g., 5-Hydroxyomeprazole sulphide-d3) is the gold standard as it will have nearly identical chemical and physical properties.

  • Co-elution: The IS should elute close to the analyte but be chromatographically resolved to avoid isobaric interference.

  • Extraction Recovery: The IS should have a similar extraction recovery to the analyte. If the IS recovery is high while the analyte recovery is low, it may indicate a problem specific to the analyte, such as degradation or differential binding.

If you are not using a SIL-IS, consider a close structural analog. However, be aware that even small structural differences can lead to variations in extraction efficiency and matrix effects, potentially compromising the accuracy of your results.

Summary of Key Recommendations

  • Maintain a Basic pH: This is the most critical factor for ensuring the stability of 5-Hydroxyomeprazole sulphide. Aim for a pH of 8 or higher in all solutions.

  • Optimize Your SPE Method: Systematically troubleshoot your SPE procedure by analyzing fractions to identify the source of analyte loss.

  • Proper Protein Precipitation: If using this technique, optimize the solvent type and ratio to maximize analyte recovery.

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is highly recommended for the most accurate and reliable quantification.

By understanding the chemical properties of 5-Hydroxyomeprazole sulphide and applying these targeted troubleshooting strategies, you can significantly improve its recovery and the overall robustness of your analytical method.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Google Books.
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025).
  • Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. (n.d.). Phenomenex.
  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC - NIH. (2025).
  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip - YouTube. (2025). YouTube.
  • The Reason of Poor Sample Recovery When Using SPE - Hawach. (2025). Hawach Scientific.
  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | Semantic Scholar. (1995). Semantic Scholar.
  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chrom
  • Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. (n.d.). MDPI.
  • Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed. (2006).
  • Degradation of lansoprazole and omeprazole in the aquatic environment - ResearchGate. (2025).
  • Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
  • 5-Hydroxy omeprazole standards | @rtMolecule - ArtMolecule. (n.d.). ArtMolecule.
  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR | Request PDF - ResearchGate. (2025).
  • High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D - Benchchem. (n.d.). BenchChem.
  • Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed. (2007).
  • Quality by Design Method Development For the Analysis of Omeprazole - Diva-portal.org. (n.d.). Diva Portal.

Sources

Troubleshooting

resolving peak tailing and asymmetry in HPLC analysis of 5-Hydroxyomeprazole sulphide

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues encountered during the HPLC analysis of 5-Hydroxyomeprazole sulphide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues encountered during the HPLC analysis of 5-Hydroxyomeprazole sulphide. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play. Here, we will diagnose and resolve the prevalent issue of peak tailing and asymmetry for this basic analyte.

Frequently Asked Questions (FAQs)

Q1: My 5-Hydroxyomeprazole sulphide peak is tailing significantly. What is the most likely cause?

Peak tailing for basic compounds like 5-Hydroxyomeprazole sulphide is most often a symptom of undesirable secondary interactions between the analyte and the stationary phase.[1] In reversed-phase HPLC using silica-based columns (e.g., C18), the primary retention mechanism should be hydrophobic interaction. However, a secondary, stronger interaction is likely occurring.

Other potential, though less common, causes include:

  • Chelation with Trace Metals: Trace metal impurities within the silica packing can chelate with the analyte, causing tailing.[6][7]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[8][9]

  • Physical Issues: A void at the column inlet or excessive extra-column volume can cause all peaks in the chromatogram to tail.[6][10]

dot graph TD subgraph Troubleshooting_Workflow A[Peak Tailing Observed for5-Hydroxyomeprazole Sulphide] --> B{Does it affect ALL peaks?}; B -- Yes --> C[Physical Problem Suspected- Check for column void- Minimize extra-column volume- Check for leaks]; B -- No, only the basic analyte --> D[Chemical Interaction Suspected(Primary Cause)]; D --> E[Analyte-Silanol Interaction]; D --> F[Trace Metal Chelation]; D --> G[Mobile Phase pH Issue]; E --> H[Optimize Mobile Phase]; E --> I[Select Appropriate Column]; F --> I; G --> H; H --> J((Solution)); I --> J((Solution)); end

end

Caption: Initial diagnostic workflow for peak tailing.

Q2: How can I use the mobile phase to fix peak tailing for this analyte?

Optimizing the mobile phase is the most powerful tool for mitigating secondary silanol interactions. The strategy revolves around controlling the ionization state of both the analyte and the surface silanols.

1. Adjusting Mobile Phase pH: The pH of your mobile phase is the single most critical parameter. Silanol groups on the silica surface have a pKa of around 3.5-4.5. Above this pH, they become increasingly deprotonated (ionized) and negatively charged, exacerbating interactions with protonated basic analytes.[2]

  • Strategy A (Most Common): Low pH. By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of surface silanols become protonated (Si-OH) and are thus electrically neutral.[1][11] This eliminates the primary mechanism of the strong ion-exchange interaction, leading to a dramatic improvement in peak symmetry.[12][13]

  • Strategy B: High pH. Alternatively, using a high pH (e.g., >8) can neutralize the basic analyte itself, preventing it from becoming protonated.[14][15] However, this requires a special pH-stable column (e.g., hybrid silica), as traditional silica columns will dissolve at high pH, leading to rapid degradation.[16]

2. Using Mobile Phase Additives: Additives are used to control pH and further mask silanol activity.

Additive TypeExample & ConcentrationMechanism of ActionSuitability for MS
Acid Modifier 0.1% Formic Acid (FA)Lowers pH to ~2.8, protonating silanols.[17]Excellent
Ion-Pairing Agent 0.1% Trifluoroacetic Acid (TFA)Lowers pH to ~2.0.[18] The TFA anion also forms an ion pair with the protonated analyte, masking its positive charge and improving hydrophobic retention.[19][20][21]Poor (causes ion suppression)[18][19]
Buffer 10-20 mM Ammonium FormateResists pH changes, ensuring consistent protonation of silanols and analyte throughout the gradient. Crucial for reproducibility.[17]Excellent
Competing Base 5-25 mM Triethylamine (TEA)The protonated TEA preferentially interacts with ionized silanols, "shielding" them from the analyte. This is an older technique.[11]Poor (causes high background)

dot graph G { layout=neato; node [shape=circle, style=filled]; edge [len=3];

}

Caption: Mitigation of analyte-silanol interactions.

Q3: My mobile phase is optimized, but I still see some tailing. Should I change my HPLC column?

Absolutely. Column chemistry is the second pillar of achieving good peak shape for basic compounds. If mobile phase optimization alone is insufficient, your column is likely the limiting factor.

The Importance of End-Capping: After the C18 groups are bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to deactivate many of the remaining silanol groups, typically by reacting them with a small silylating agent like trimethylsilane.[3][16][22][23]

  • Non-End-Capped Columns: These have a high population of active silanols and are generally unsuitable for basic analytes.

Modern Column Chemistries: For robust methods, consider using a column specifically designed for polar and basic analytes.

Column TechnologyDescriptionAdvantage for 5-Hydroxyomeprazole Sulphide
High-Purity Silica Columns made from silica with very low trace metal content.Reduces peak tailing caused by analyte-metal chelation.[7][24]
Sterically Protected / End-Capped Features extensive end-capping and bulky side chains that physically block access to any remaining silanols.Provides excellent peak shape for basic compounds at low pH.[16][22]
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the C18 chain.The polar group helps to shield residual silanols from basic analytes, improving peak shape even at mid-range pH.[3][25]
Hybrid Silica (e.g., BEH) The silica matrix itself is a hybrid of silica and organic polymer.These columns have fewer surface silanols and are stable over a much wider pH range (1-12), allowing for high-pH methods where the analyte is neutral.[26]

Recommendation: For routine analysis of 5-Hydroxyomeprazole sulphide, select a modern, high-purity silica column with extensive end-capping.

Q4: I switched to a new column and a low-pH mobile phase, but my peak shape is still distorted. What else could be wrong?

If you have addressed the primary chemical interactions, the problem may lie with your sample preparation or system configuration.

1. Injection Solvent Mismatch: This is a very common and often overlooked problem. If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, it can cause severe peak distortion.[8][27][28] The strong solvent plug carries the analyte band down the column too quickly at the start, preventing proper focusing at the column head.[29]

  • Protocol: Verifying Solvent Mismatch

    • Prepare a Standard: Prepare your 5-Hydroxyomeprazole sulphide standard in your current injection solvent (e.g., 100% Acetonitrile).

    • Prepare a Second Standard: Prepare another standard at the exact same concentration, but dissolve it directly in the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

    • Inject Both: Inject the same volume of both standards under the same conditions.

    • Analyze: If the peak from the mobile-phase-dissolved standard is sharp and symmetrical while the organic-solvent-dissolved standard is broad or split, you have confirmed a solvent mismatch issue.[27][30]

  • Solution: Always aim to dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase. If solubility is an issue, use the minimal amount of strong solvent required and keep the injection volume as small as possible.[31]

2. Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting or tailing peaks.[9]

  • Troubleshooting: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL) and inject them. If the peak shape improves significantly at lower concentrations, you are likely overloading the column.

3. Extra-Column Effects: This refers to any volume in the HPLC system outside of the column itself (tubing, fittings, detector flow cell). Excessive volume can cause band broadening and tailing for all peaks.

  • Solution: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.12 mm or 0.005") suitable for your system's pressure. Keep the tubing length between the injector, column, and detector as short as possible.[25]

References

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. Chrom Tech. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • The role of end-capping in reversed-phase - Phenomenex. Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. [Link]

  • Endcapping - Grokipedia. Grokipedia. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. CAMAG. [Link]

  • YMC looks at use of TFA in HPLC applications. Laboratory Talk. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shiseido. [Link]

  • Why Is End-Capping Used In Liquid Chromatography? Chemistry For Everyone (YouTube). [Link]

  • What is endcapping? Qingdao Bangkai Hi-tech Materials Co.,Ltd. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. MAC-MOD Analytical. [Link]

  • The Role of Injection Solvents. LCGC International. [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Corporation. [Link]

  • How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora. [Link]

  • Quantifying injection solvent effects in reversed-phase liquid chromatography. PubMed. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Poor peak shape. Nacalai Tesque. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Chrom-Ed (YouTube). [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Hydroxyomeprazole - PubChem. National Institutes of Health. [Link]

  • (S)-5-Hydroxy Omeprazole - PubChem. National Institutes of Health. [Link]

  • 5-Hydroxy omeprazole standards. ArtMolecule. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC Method for 5-Hydroxyomeprazole Sulphide Impurity Analysis

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Hydroxyomeprazole sulphide, a potential impurity in omeprazole drug substances and prod...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Hydroxyomeprazole sulphide, a potential impurity in omeprazole drug substances and products. The content is structured to provide researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate a suitable analytical method. The methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Criticality of Impurity Profiling

Omeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[4][5] During its synthesis and storage, several related substances, including potential impurities like 5-Hydroxyomeprazole sulphide, can form. The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are paramount for their accurate detection and quantification. This guide focuses on the validation of HPLC methods, a cornerstone of pharmaceutical quality control, for the specific analysis of the 5-Hydroxyomeprazole sulphide impurity.

A stability-indicating method is crucial, as it must be able to separate the active pharmaceutical ingredient (API) from its degradation products and potential impurities, ensuring that the analytical results are a true reflection of the sample's quality.[4][6][7] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are integral to developing and validating such a method.[7][8][9]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a critical first step. Several methods have been developed for the analysis of omeprazole and its related compounds.[6][10][11][12] This guide will compare two representative reversed-phase HPLC (RP-HPLC) methods with different chromatographic conditions to highlight the key considerations in method selection and validation.

Method A: Isocratic Elution with UV Detection

This method represents a simpler, more routine approach to impurity analysis.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[11]

  • Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile (60:40 v/v)[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection: UV at 302 nm[11]

Method B: Gradient Elution with UV Detection

This method offers enhanced separation for more complex impurity profiles.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[7]

  • Mobile Phase: A gradient program using a combination of a monobasic potassium phosphate buffer and acetonitrile.[7]

  • Detection: UV at 285 nm[7]

The choice between an isocratic and a gradient method often depends on the complexity of the sample matrix and the number of potential impurities. While isocratic methods are simpler and more robust, gradient methods provide superior resolution for closely eluting peaks.

Method Validation: A Step-by-Step Experimental Protocol

The validation of an analytical method is a formal process that provides evidence that the method is suitable for its intended purpose.[1][2][3][13] The following sections detail the experimental protocols for validating an HPLC method for 5-Hydroxyomeprazole sulphide analysis, in line with ICH Q2(R2) guidelines.[1][3][14]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1]

  • Protocol:

    • Prepare a solution of the omeprazole drug substance.

    • Prepare a solution containing 5-Hydroxyomeprazole sulphide impurity standard.

    • Prepare a spiked solution by adding a known amount of the 5-Hydroxyomeprazole sulphide impurity to the omeprazole drug substance solution.

    • Inject all three solutions into the HPLC system.

    • Causality: The goal is to demonstrate that the peak for 5-Hydroxyomeprazole sulphide is well-resolved from the main omeprazole peak and any other potential impurities. The retention times should be distinct, and there should be no co-elution. Forced degradation samples are also analyzed to ensure separation from degradation products.[7][15]

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2]

  • Protocol:

    • Prepare a series of at least five standard solutions of 5-Hydroxyomeprazole sulphide at different concentrations, typically ranging from the reporting level of the impurity to 120% of the specification limit.[14]

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Causality: This establishes the concentration range over which the method is accurate and precise. The correlation coefficient (r²) should be close to 1, indicating a strong linear relationship.

Accuracy is the closeness of the test results obtained by the method to the true value.[1][2]

  • Protocol:

    • Prepare a placebo (excipients without the active ingredient) solution.

    • Spike the placebo with known amounts of 5-Hydroxyomeprazole sulphide at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the impurity.

    • Causality: This demonstrates the method's ability to accurately quantify the impurity in the actual sample matrix, free from interference from excipients.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[2]

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different equipment.

    • Calculate the relative standard deviation (%RSD) for the results.

    • Causality: This assesses the random error of the method. A low %RSD indicates high precision.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

    • Causality: Establishing LOD and LOQ is crucial for determining the lower limits of the method's capabilities, which is particularly important for impurity analysis where trace levels need to be monitored.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

  • Protocol:

    • Introduce small variations in method parameters such as:

      • Flow rate (e.g., ±0.1 mL/min)

      • Mobile phase composition (e.g., ±2% organic phase)

      • Column temperature (e.g., ±5°C)

      • Wavelength of detection (e.g., ±2 nm)

    • Analyze the system suitability parameters for each variation.

    • Causality: This demonstrates the reliability of the method during routine use when minor variations in operating conditions are expected.

Data Presentation and Comparison

The validation data for the two hypothetical HPLC methods are summarized in the tables below for easy comparison.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod AMethod B
Elution Mode IsocraticGradient
Column C18 (250mm x 4.6mm, 5µm)C18 (250mm x 4.6mm, 5µm)
Mobile Phase Phosphate buffer (pH 7.4) and Acetonitrile (60:40)Gradient of Phosphate buffer and Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection 302 nm285 nm
Run Time Approx. 15 minApprox. 25 min

Table 2: Comparison of Validation Parameters

Validation ParameterMethod AMethod BICH Acceptance Criteria
Specificity Resolved from Omeprazole and degradantsResolved from Omeprazole and degradantsSpecificity demonstrated
Linearity (r²) > 0.999> 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically 80-120% for impurities
Precision (%RSD) < 2.0%< 2.0%Typically ≤ 15% for impurities at LOQ
LOD 0.01 µg/mL0.008 µg/mL-
LOQ 0.03 µg/mL0.025 µg/mL-
Robustness PassedPassedNo significant change in results
Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Analytical Procedure's Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity Write_Protocol->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Analyze_Data Analyze Data Robustness->Analyze_Data Validation_Report Generate Validation Report Analyze_Data->Validation_Report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range LOD->LOQ

Caption: Interrelationship of Validation Parameters.

Conclusion and Recommendations

Both Method A (isocratic) and Method B (gradient) can be successfully validated for the analysis of 5-Hydroxyomeprazole sulphide impurity. The choice between them depends on the specific requirements of the analysis.

  • Method A is suitable for routine quality control where simplicity and speed are desired, and the impurity profile is well-defined.

  • Method B is preferable for development and stability studies where a more complex mixture of impurities and degradation products may be present, requiring higher resolving power.

Ultimately, the selected method must be validated to demonstrate its suitability for its intended purpose, ensuring the generation of reliable and accurate data for regulatory submissions and product release.[1][14]

References

  • Dande, A., Reddy, G. R., & Saithya, G. S. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. ResearchGate. [Link]

  • Reddy, B. M., & Reddy, G. V. (2012). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845-3849. [Link]

  • Dande, A., Rishitha Reddy, G., & Saithya, G. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. ResearchGate. [Link]

  • Jain, D., Jain, S., & Jain, D. (2015). Stability indicating RP-HPLC method for determination of omeprazole and cinitapride in combined pharmaceutical dosage form. ResearchGate. [Link]

  • Rao, D. D., Chakravarthy, I. E., & Kumar, A. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(2), 321–337. [Link]

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]

  • Jain, D., Jain, S., & Jain, D. (2015). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry, 8(2), 173-181. [Link]

  • Figshare. (2023). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. [Link]

  • Kumar, A., et al. (2020). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 44(32), 13735-13746. [Link]

  • Uno, T., et al. (2001). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 52(3), 339–342. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Forced degradation study data. [Link]

  • ResearchGate. (n.d.). HPLC Chromatograms of 5-hydroxy omeprazole, omeprazole and omeprazole sulfone. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • de Cássia Garcia, S., et al. (2011). Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. Journal of the Brazilian Chemical Society, 22(2), 336-343. [Link]

  • Abdel-Hady, D. A., et al. (1999). High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma. Analytical Letters, 32(11), 2241-2255. [Link]

  • de Cássia Garcia, S., et al. (2011). Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. ScienceOpen. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharma Talks. (2023, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Patel, B., et al. (2014). Validation of Stability Indicating High-Performance Liquid Chromatographic method for determination of Omeprazole and its related substances in Tablet dosage form. International Journal of Pharmaceutical and Clinical Research, 6(3), 229-240. [Link]

  • Cristina, I., Mirela, M., & Adina, P. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 535-544. [Link]

  • ResearchGate. (n.d.). Validation of RP-HPLC Method for Determination of Omeprazole in Dissolution Media and Application to Study in-vitro Release from Solid-SNEDDS. [Link]

  • Kormány, R., et al. (2016). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International, 29(11), 616-625. [Link]

Sources

Comparative

A Comparative Analysis of 5-Hydroxyomeprazole and Omeprazole Sulfone: A Technical Guide for Researchers

Executive Summary Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, undergoes extensive hepatic biotransformation, yielding a complex profile of metabolites. Among these, 5-hydroxyomeprazo...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, undergoes extensive hepatic biotransformation, yielding a complex profile of metabolites. Among these, 5-hydroxyomeprazole and omeprazole sulfone represent the two principal circulating forms. While often regarded as pharmacologically inactive concerning gastric acid suppression, their distinct formation pathways, physicochemical characteristics, and potential for drug-drug interactions present critical considerations for drug development professionals and clinical pharmacologists. This guide provides a detailed comparative analysis of these two major metabolites, grounded in experimental data and established analytical protocols. The core distinction lies in their enzymatic origins: 5-hydroxyomeprazole is the primary product of the polymorphic CYP2C19 enzyme, making it a key biomarker for phenotyping, whereas omeprazole sulfone is generated by the more consistently expressed CYP3A4. This fundamental difference dictates their relative plasma concentrations across patient populations and underscores their differential roles in assessing drug-drug interaction risks.

Introduction: The Metabolic Fate of Omeprazole

Omeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] Administered as a racemic mixture of R- and S-enantiomers, it is a prodrug that requires activation in an acidic environment.[3][4] However, before reaching its target, omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][3][5]

The two predominant metabolic pathways are:

  • Hydroxylation: Catalyzed primarily by CYP2C19, this pathway forms 5-hydroxyomeprazole . The genetic polymorphism of the CYP2C19 gene leads to significant inter-individual variability in omeprazole clearance, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[3][6][7][8]

  • Sulfoxidation: Mediated by CYP3A4, this pathway produces omeprazole sulfone .[3][6][7][9]

While other minor metabolites exist, such as omeprazole sulphide and the subsequently formed 5-hydroxyomeprazole sulphide, the focus of this guide is the comparative analysis of the two major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, due to their abundance and clinical relevance in pharmacokinetics and drug interaction studies.[3][10][11]

Metabolic Pathways and Enzymatic Origins

The balance between the hydroxylation and sulfoxidation pathways is a critical determinant of omeprazole's pharmacokinetic profile. The diagram below illustrates the primary metabolic routes.

Omeprazole_Metabolism cluster_0 Hepatic Metabolism parent Omeprazole met1 5-Hydroxyomeprazole parent->met1 CYP2C19 (Major Pathway) met2 Omeprazole Sulfone parent->met2 CYP3A4 (Secondary Pathway) met3 5-Hydroxyomeprazole Sulfone (Secondary Metabolite) met1->met3 CYP3A4 met2->met3 CYP2C19

Caption: Primary metabolic pathways of omeprazole in the liver.

The causality behind this metabolic divergence is significant. CYP2C19's polymorphic nature means that individuals with reduced or no enzyme function ("poor metabolizers") will metabolize omeprazole less effectively via the hydroxylation pathway.[8] Consequently, more of the parent drug is shunted to the CYP3A4 pathway, leading to higher plasma concentrations of omeprazole and a different metabolite ratio compared to "extensive metabolizers".[8] This is why the metabolic ratio of 5-hydroxyomeprazole to the parent drug is often used as an in vivo probe for CYP2C19 activity.[6][12]

Comparative Physicochemical Properties

Understanding the fundamental properties of each metabolite is essential for developing analytical methods and interpreting biological data. While both metabolites increase the polarity of the parent compound to facilitate excretion, their structural differences are notable.

Property5-HydroxyomeprazoleOmeprazole SulfoneReference(s)
Chemical Formula C₁₇H₁₉N₃O₄SC₁₇H₁₉N₃O₄S[13][14],[15][16]
Molecular Weight 361.4 g/mol 361.4 g/mol [13][14],[16]
IUPAC Name 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[13],[15]
Key Structural Diff. Addition of a hydroxyl (-OH) group on the pyridine ring. Retains the sulfinyl group.Oxidation of the sulfinyl (S=O) group to a sulfonyl (O=S=O) group.[3]
Chemical Class SulfinylbenzimidazoleSulfone, Benzimidazole[14],[15]

Analytical Characterization and Quantification

Accurate quantification of omeprazole and its metabolites in biological matrices like plasma and urine is crucial for pharmacokinetic studies and phenotyping. High-performance liquid chromatography (HPLC) with UV detection and, more sensitively, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the methods of choice.[17][18][19][20]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a robust framework for the simultaneous determination of 5-hydroxyomeprazole and omeprazole sulfone. The core principle is to isolate the analytes from the complex plasma matrix via protein precipitation, separate them chromatographically, and detect them with high specificity and sensitivity using mass spectrometry.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of omeprazole).
  • Vortex vigorously for 1 minute to precipitate plasma proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Separation:

  • LC System: A standard UHPLC/HPLC system.
  • Analytical Column: A reverse-phase C18 column (e.g., YMC-Pack Pro C18, 50 x 2.0 mm) is effective for separating these moderately polar compounds.[18]
  • Mobile Phase A: 50 mM ammonium acetate in water, pH 7.25.[18]
  • Mobile Phase B: Acetonitrile.[18]
  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%), ramp up to elute the analytes, and then re-equilibrate. A typical flow rate is 0.2 mL/min.[18]
  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

  • MS System: A triple quadrupole mass spectrometer.
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor-to-product ion transitions for each analyte and the internal standard must be optimized by infusing pure standards.
  • Example Transition for Omeprazole Sulfone: The molecular ion can be observed as a base peak.[18]
  • Example Transition for 5-Hydroxyomeprazole: The molecular ion can be observed as a base peak.[18]
  • Data Analysis: Quantify analyte concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

// Nodes sample [label="1. Plasma Sample\n(100 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; ppt [label="2. Protein Precipitation\n(Acetonitrile + Internal Std)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="3. Centrifugation\n(14,000 x g)", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant [label="4. Supernatant Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="5. UHPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="6. MS/MS Detection\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="7. Data Analysis\n(Quantification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample -> ppt [color="#EA4335"]; ppt -> centrifuge [color="#EA4335"]; centrifuge -> supernatant [color="#EA4335"]; supernatant -> hplc [color="#EA4335"]; hplc -> ms [color="#EA4335"]; ms -> data [color="#EA4335"]; }

Caption: Workflow for LC-MS/MS quantification of omeprazole metabolites.

Comparative Pharmacological Activity and Significance

A critical aspect of metabolite analysis is determining their biological activity. For omeprazole, the primary metabolites are considered to have negligible contributions to the antisecretory effect.[10][21] The parent drug must be activated to a reactive sulfenamide in the acidic canaliculus of the parietal cell to inhibit the proton pump, a process the metabolites do not effectively undergo.[3]

However, their inactivity at the proton pump does not render them insignificant. Their primary relevance lies in the context of drug-drug interactions (DDIs) . Both omeprazole and its metabolites can inhibit the very enzymes that produce them, namely CYP2C19 and CYP3A4.[22][23]

MetaboliteTarget EnzymeType of InhibitionSignificanceReference(s)
5-Hydroxyomeprazole CYP2C19, CYP3A4ReversibleContributes to the overall inhibitory profile of omeprazole administration.[22][23]
Omeprazole Sulfone CYP2C19, CYP3A4ReversibleContributes to the overall inhibitory profile. Some studies suggest it may be a more potent CYP3A4 inhibitor than the parent drug.[23][24]

The inhibition of these major drug-metabolizing enzymes by omeprazole and its metabolites can affect the clearance of co-administered drugs, a crucial consideration in clinical practice.[21][22] Studies have shown that metabolites are predicted to contribute significantly (30-63%) to the in vivo hepatic interactions, making their characterization essential for quantitative DDI predictions.[22][23]

Conclusion

The comparative analysis of 5-hydroxyomeprazole and omeprazole sulfone reveals two molecules with identical mass but distinct origins, structures, and clinical implications.

  • 5-Hydroxyomeprazole is the product of the polymorphic CYP2C19 enzyme. Its formation rate is a direct reflection of a patient's genetic makeup, serving as a critical biomarker for CYP2C19 phenotype and a key factor in the inter-individual variability of omeprazole's efficacy and clearance.

  • Omeprazole Sulfone is the product of the more ubiquitous CYP3A4 enzyme. Its formation represents a more consistent, albeit secondary, clearance pathway for omeprazole.

While neither metabolite significantly contributes to gastric acid suppression, their roles in drug-drug interactions through the inhibition of CYP2C19 and CYP3A4 are of high pharmacological importance. For researchers and drug development professionals, understanding the distinct profiles of these metabolites is not merely an academic exercise. It is fundamental to developing safer and more effective therapeutic strategies, predicting clinical outcomes in diverse patient populations, and advancing the principles of personalized medicine.

References

  • Bhatt, S., Ganaie, M. A., Wani, J. A., & Wani, F. A. (Year not available). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. [Source not available].
  • PharmGKB.
  • BenchChem. (2025). The Biological Activity of Omeprazole Metabolites: A Technical Guide.
  • Regårdh, C. G., Andersson, T., Lagerström, P. O., Lundborg, P., & Skånberg, I. (1986). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian journal of gastroenterology. Supplement.
  • University of the Pacific. (n.d.). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability.
  • Cederberg, C., Anderson, T., & Skinberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian Journal of Gastroenterology, 24(sup166), 33-40.
  • Shirasaka, Y., Sager, J. E., Lutz, J. D., Davis, C., & Isoherranen, N. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1354–1363.
  • Espinosa Bosch, M., Ruiz Sánchez, A. J., & Rupérez, F. J. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831–844.
  • Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2001). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 52(3), 339–342.
  • MedchemExpress.com. Omeprazole sulfone (Omeprazole sulphone) | Omeprazole Metabolite.
  • Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2005). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation from their respective parent compounds, omeprazole and esomeprazole, in human liver microsomes. Drug Metabolism and Disposition, 33(8), 1143-1150.
  • PubChem. Omeprazole sulfone.
  • Espinosa Bosch, M., Ruiz Sánchez, A. J., & Rupérez, F. J. (2007). Analytical methodologies for the determination of omeprazole: an overview. PubMed.
  • Kanazawa, H., Okada, A., Higaki, M., Yokota, H., Mashige, F., & Nakahara, K. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 571–579.
  • Cederberg, C., Anderson, T., & Skinberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. PubMed.
  • Lares-Asseff, I., Trujillo-Jiménez, F., Grijalva, I., et al. (2004). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. Journal of Clinical Pharmacology, 44(8), 845-852.
  • Espinosa Bosch, M., Ruiz Sánchez, A. J., & Rupérez, F. J. (2007). Analytical methodologies for the determination of omeprazole: An overview. Request PDF.
  • ResearchGate. (n.d.). Main metabolic routes of omeprazole.
  • Sychev, D. A., Denisenko, N. P., Sizova, Z. M., Grachev, A. V., & Velikolug, K. A. (2018). CYP3A and CYP2C19 activity in urine in relation to CYP3A4, CYP3A5, and CYP2C19 polymorphisms in Russian peptic ulcer patients taking omeprazole. Personalized Medicine, 15(4), 275-285.
  • Lagerström, P. O., & Persson, B. A. (1984). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography.
  • Shirasaka, Y., Sager, J. E., Lutz, J. D., Davis, C., & Isoherranen, N. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Request PDF.
  • PubChem. Omeprazole sulfone N-oxide.
  • @rtMolecule. 5-Hydroxy omeprazole standards.
  • Saini, S., Sharma, P., & Sharma, B. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Human Metabolome Database. (2012). Showing metabocard for Omeprazole sulfone (HMDB0014012).
  • ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5... [Diagram].
  • Cayman Chemical. Omeprazole sulfone (CAS 88546-55-8).
  • Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of neurogastroenterology and motility, 14(3), 91–100.
  • ResearchGate. (n.d.). Structures of the PPIs and omeprazole metabolites examined. [Diagram].
  • White Rose eTheses Online. (n.d.).
  • PubChem. (S)-5-Hydroxy Omeprazole.
  • Small Molecule Pathway Database. (2013).
  • Google Patents. (n.d.). CN106866629A - The synthetic method of Omeprazole sulphone.
  • Klotz, U. (2006). Update on the Pharmacogenomics of Proton Pump Inhibitors. Medscape.
  • YouTube. (2025). Pharmacology of Omeprazole (Prisolec) ; Mechanism of Action, Pharmacokinetics, Uses, Effects.
  • ClinPGx. 5-hydroxyomeprazole sulfone.
  • ResearchGate. (2016). Total synthesis of 5-hydroxyomeprazole.
  • Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Cayman Chemical. 5-hydroxy Omeprazole.
  • Thang, N., & Moyer, A. (2023). Omeprazole. In StatPearls.
  • Axios Research. 5-Hydroxy Omeprazole Sulfone.
  • Basicmedical Key. (2016). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors.

Sources

Validation

A Senior Application Scientist's Guide to Analyte Specificity: Evaluating 5-Hydroxyomeprazole Sulphide Cross-Reactivity in Omeprazole Immunoassays

Introduction: The Imperative for Specificity in Omeprazole Monitoring Omeprazole, a cornerstone of therapy for acid-related disorders, is a proton pump inhibitor (PPI) that undergoes extensive hepatic metabolism.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Specificity in Omeprazole Monitoring

Omeprazole, a cornerstone of therapy for acid-related disorders, is a proton pump inhibitor (PPI) that undergoes extensive hepatic metabolism.[1] Its therapeutic efficacy is linked to plasma concentrations, making Therapeutic Drug Monitoring (TDM) a valuable tool for dose optimization, particularly in populations with varied metabolic phenotypes. Immunoassays, prized for their speed and high-throughput capabilities, are frequently employed for TDM. However, the Achilles' heel of this technology is potential cross-reactivity with structurally similar drug metabolites, which can lead to a significant overestimation of the active parent drug concentration and subsequent clinical misinterpretation.

This guide provides a comprehensive framework for researchers, clinical chemists, and drug development professionals to understand, evaluate, and quantify the potential interference of key omeprazole metabolites, specifically 5-Hydroxyomeprazole sulphide, in competitive immunoassays. We will delve into the structural basis for cross-reactivity, present a detailed protocol for its experimental validation, and discuss the implications for data integrity and patient care.

The Structural Basis for Cross-Reactivity: Omeprazole's Metabolic Journey

Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, principally CYP2C19 and CYP3A4.[2] This process generates several metabolites, including 5-hydroxyomeprazole and omeprazole sulfone.[3] Further biotransformation can occur, leading to derivatives such as 5-Hydroxyomeprazole sulphide. The structural similarity between these metabolites and the parent omeprazole molecule is the root cause of potential immunoassay cross-reactivity. An antibody developed to recognize omeprazole may possess a binding affinity for these related structures, as minor molecular modifications may not be sufficient to abolish recognition completely.

Below is a simplified diagram of the metabolic pathway leading from omeprazole to its key derivatives.

G cluster_0 Metabolic Pathway of Omeprazole Omeprazole Omeprazole Hydroxy 5-Hydroxyomeprazole Omeprazole->Hydroxy CYP2C19 (Hydroxylation) Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP3A4 (Sulfoxidation) HydroxySulphide 5-Hydroxyomeprazole Sulphide Hydroxy->HydroxySulphide Further Metabolism

Caption: Metabolic conversion of omeprazole to its primary metabolites.

The Competitive Immunoassay: A Mechanism Prone to Interference

Most immunoassays for small molecules like omeprazole operate on a competitive principle. In this format, a known quantity of enzyme-labeled omeprazole (the "tracer") competes with the omeprazole present in the sample (the "analyte") for a limited number of binding sites on a specific antibody. The amount of tracer that binds is inversely proportional to the amount of analyte in the sample.

A cross-reacting metabolite disrupts this equilibrium. If 5-Hydroxyomeprazole sulphide, for example, is present in the sample, it will also compete for antibody binding sites, displacing the tracer. The assay detector cannot distinguish whether the tracer was displaced by omeprazole or by the metabolite. Consequently, the signal generated reflects the combined concentration of the parent drug and the cross-reacting metabolite, leading to a falsely elevated result.

G cluster_0 Competitive Immunoassay Principle Ab Antibody Binding Site Om Omeprazole (Analyte) Om->Ab Tracer Tracer (Labeled Omeprazole) Tracer->Ab Metabolite Cross-Reactant (e.g., 5-OH-Omeprazole Sulphide) Metabolite->Ab Interference G cluster_workflow Cross-Reactivity Validation Workflow P1 Step 1: Prepare Standards (Omeprazole & Metabolite) P2 Step 2: Generate Standard Curves (Separate Assays for Each Compound) P1->P2 Serial Dilutions P3 Step 3: Determine IC50 Values (Concentration causing 50% inhibition) P2->P3 Non-linear Regression P4 Step 4: Calculate % Cross-Reactivity P3->P4 Use Formula P5 Step 5: Interpret Results P4->P5 Assess Significance

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Omeprazole and 5-Hydroxyomeprazole Sulphide

This guide provides an in-depth comparison of the metabolic stability of the widely-used proton pump inhibitor, omeprazole, and its minor human metabolite, 5-hydroxyomeprazole sulphide. As drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the metabolic stability of the widely-used proton pump inhibitor, omeprazole, and its minor human metabolite, 5-hydroxyomeprazole sulphide. As drug development professionals, understanding the metabolic fate of a parent drug and its metabolites is paramount for predicting efficacy, potential drug-drug interactions, and overall safety profiles. This document synthesizes current knowledge, presents a framework for experimental validation, and offers expert insights into the interpretation of metabolic stability data.

Introduction: The Significance of Metabolic Stability in Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter in drug discovery and development. It directly influences a drug's half-life, clearance, and oral bioavailability. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable might accumulate and lead to toxicity. The liver, and specifically the cytochrome P450 (CYP) superfamily of enzymes, is the primary site of drug metabolism for a vast number of xenobiotics, including omeprazole.[1]

This guide focuses on a comparative analysis of omeprazole and one of its lesser-known metabolites, 5-hydroxyomeprazole sulphide. While the metabolic pathways of omeprazole are well-documented, the stability of its sulphide metabolites is less characterized, presenting a knowledge gap for researchers.

The Metabolic Landscape of Omeprazole

Omeprazole is a racemic mixture that undergoes extensive and stereoselective metabolism in the liver.[2] The two primary metabolic pathways are hydroxylation and sulfoxidation, catalyzed predominantly by CYP2C19 and CYP3A4, respectively.[3][4]

  • Hydroxylation: CYP2C19, a polymorphic enzyme, is the major contributor to the formation of 5-hydroxyomeprazole.[5][6] This pathway exhibits stereoselectivity, with a higher intrinsic clearance for the R-enantiomer.[2]

  • Sulfoxidation: CYP3A4 mediates the formation of omeprazole sulfone.[7][8] This pathway is more prominent for the S-enantiomer (esomeprazole).[2]

These primary metabolites are not inert; they undergo further biotransformation. For instance, 5-hydroxyomeprazole can be sulfoxidized by CYP3A4, and omeprazole sulfone can be hydroxylated by CYP2C19, both leading to the formation of 5-hydroxyomeprazole sulfone.[7]

Omeprazole itself is characterized by low metabolic stability, with a short plasma half-life of less than one hour.[4] This rapid clearance necessitates enteric-coated formulations to protect the acid-labile drug from degradation in the stomach and ensure it reaches its site of absorption.

Caption: Metabolic pathways of omeprazole.

Unveiling 5-Hydroxyomeprazole Sulphide

5-hydroxyomeprazole sulphide is a minor human metabolite of omeprazole.[9] It is structurally related to omeprazole sulphide, another metabolite that can be formed via a reductive pathway.[10] The formation of omeprazole sulphide from omeprazole has been observed to be more significant under hypoxic conditions in rat liver studies, suggesting it is a less favored pathway than the primary oxidative routes under normal physiological conditions.[10] 5-hydroxyomeprazole sulphide can be synthesized from omeprazole sulphide and is also considered a potential impurity in commercial omeprazole preparations.[6][9]

Comparative Metabolic Stability: Omeprazole vs. 5-Hydroxyomeprazole Sulphide

Given that 5-hydroxyomeprazole sulphide is a minor metabolite and that its precursors (omeprazole and omeprazole sulphide) are known substrates for metabolic enzymes, it is highly probable that 5-hydroxyomeprazole sulphide also undergoes further biotransformation. It is unlikely to be a stable, terminal metabolite. The presence of a hydroxyl group suggests potential for glucuronidation or sulfation (Phase II metabolism), and the sulphide moiety could be susceptible to further oxidation.

ParameterOmeprazole5-Hydroxyomeprazole Sulphide
Metabolic Enzymes Primarily CYP2C19 and CYP3A4[3][4]Not definitively identified; likely CYP-mediated
Primary Metabolites 5-Hydroxyomeprazole, Omeprazole Sulfone[3]Further metabolites not well-characterized
In Vivo Half-life < 1 hour[4]Not available
In Vitro Intrinsic Clearance HighNot available
Metabolic Stability LowInferred to be low to moderate

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of omeprazole and 5-hydroxyomeprazole sulphide, a liver microsomal stability assay is the industry-standard approach. This in vitro assay provides a robust and reproducible measure of a compound's intrinsic clearance.

Principle

The assay measures the disappearance of the test compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Materials and Reagents
  • Human Liver Microsomes (pooled from multiple donors)

  • Omeprazole and 5-Hydroxyomeprazole Sulphide (analytical grade)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Incubation Mixtures:

    • Prepare a master mix containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

    • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Initiation of the Reaction:

    • Add the test compound (omeprazole or 5-hydroxyomeprazole sulphide) to the pre-warmed master mix at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold solution of acetonitrile with an internal standard. This stops the enzymatic activity and precipitates proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Caption: Liver microsomal stability assay workflow.

Conclusion and Future Directions

For researchers in drug development, the key takeaway is the necessity of empirical data. The provided liver microsomal stability assay protocol offers a clear and robust method to directly compare the metabolic stability of these two compounds. Such data would be invaluable for a more complete understanding of the overall pharmacokinetic profile of omeprazole and its metabolites. Further studies could also aim to identify the specific CYP isoforms responsible for the metabolism of 5-hydroxyomeprazole sulphide, which would be crucial for predicting potential drug-drug interactions.

References

  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. NIH. [Link]

  • Oxidative metabolism of omeprazole in human liver microsomes: cosegregation with S-mephenytoin 4'-hydroxylation. PubMed. [Link]

  • Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. PubMed. [Link]

  • Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. PubMed. [Link]

  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. PubMed. [Link]

  • Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. PubMed. [Link]

  • Pharmacokinetic parameters of omeprazole, 5-hydroxyomeprazole and... ResearchGate. [Link]

  • Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. Request PDF. ResearchGate. [Link]

  • The chemical structures of omeprazole sulfide and its human metabolite, 5. ResearchGate. [Link]

  • 5-Hydroxy omeprazole standards. @rtMolecule. [Link]

  • Oxygen Dependence of Omeprazole Clearance and Sulfone and Sulfide Metabolite Formation in the Isolated Perfused Rat Liver. PubMed. [Link]

  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. ClinPGx. [Link]

  • Relative contributions of CYP2C19 and 3A4 to the formation of 5-hydroxyomeprazole and 5-O-desmethylomeprazole of the R-and Someprazole enantiomers after separate or simultaneous incubation in HLM. ResearchGate. [Link]

  • Microbiological production of omeprazole metabolites by Cunninghamella elegans. Request PDF. ResearchGate. [Link]

  • Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... ResearchGate. [Link]

  • (PDF) Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]

  • (PDF) Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. ResearchGate. [Link]

  • Omeprazole: pharmacokinetics and metabolism in man. PubMed. [Link]

  • Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. PMC. PubMed Central. [Link]

  • Biotransformation of omeprazole to 5-hydroxyomeprazole and/or... Download Table. ResearchGate. [Link]

  • Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. ASPET Journals. [Link]

  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

Sources

Validation

Comparative Guide to the Bioanalytical Method Validation for 5-Hydroxyomeprazole Sulphide in Urine

This guide provides an in-depth, objective comparison of bioanalytical methodologies for the quantitative determination of 5-Hydroxyomeprazole sulphide in human urine. Designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of bioanalytical methodologies for the quantitative determination of 5-Hydroxyomeprazole sulphide in human urine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a scientifically rigorous and trustworthy approach to method validation.

Introduction: The Significance of Metabolite Quantification

Omeprazole, a widely used proton pump inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several key derivatives.[1] The main metabolites include 5-hydroxyomeprazole and omeprazole sulfone.[2] 5-Hydroxyomeprazole sulphide is also recognized as a human metabolite of omeprazole.[3][4] The quantification of these metabolites in urine is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, providing insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7]

Accurate and reliable bioanalytical data is paramount for making critical decisions in drug development.[7] Therefore, the validation of the analytical method used to generate this data is not merely a procedural step but the very foundation of data integrity. This guide compares prevalent analytical techniques, grounding the discussion in the harmonized standards set forth by global regulatory bodies.

The Regulatory Bedrock: FDA, EMA, and ICH M10 Guidelines

The validation of bioanalytical methods is strictly governed by regulatory authorities to ensure the reliability of data submitted for drug approval. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have long provided guidance in this area.[5][8][9][10] These guidelines have been largely harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, which now serves as the global standard.[5][11][12][13]

The objective of validation is to demonstrate that a bioanalytical assay is suitable for its intended purpose.[6] This is achieved by evaluating a specific set of performance characteristics.

G Validation Core Validation Parameters (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ CalCurve Calibration Curve Validation->CalCurve Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Caption: Core parameters for bioanalytical method validation as per ICH M10.

A full method validation is required when establishing a new bioanalytical method for the quantification of an analyte in clinical and pivotal nonclinical studies.[6][14] The acceptance criteria for these parameters are rigorously defined to ensure data quality.

Validation Parameter Acceptance Criteria (ICH M10) Rationale
Selectivity No significant interference at the retention time of the analyte and internal standard (IS).Ensures the method can differentiate the analyte from other components in the matrix (endogenous substances, other metabolites).[15]
Calibration Curve Correlation coefficient (r) of ≥ 0.99 is recommended. At least 75% of standards must meet accuracy criteria.Demonstrates the relationship between analyte concentration and instrument response over the intended analytical range.
LLOQ The lowest standard on the curve. Accuracy within ±20% of nominal value; Precision ≤20% CV.Defines the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[14][15]
Accuracy & Precision For QC samples (low, mid, high), accuracy within ±15% of nominal; precision ≤15% CV.Ensures the method is both close to the true value (accuracy) and repeatable (precision).[14]
Matrix Effect The CV of the IS-normalized matrix factor should be ≤15%.Assesses the suppression or enhancement of ionization caused by co-eluting matrix components, which can affect accuracy.[16]
Recovery Should be consistent, precise, and reproducible.Measures the efficiency of the extraction process. While 100% is ideal, consistency across the concentration range is more critical.[16]
Stability Analyte concentration should be within ±15% of the baseline concentration.Confirms the analyte does not degrade during sample collection, storage (long-term, freeze-thaw), and processing (bench-top, post-preparative).

Table 1: Summary of key validation parameters and their typical acceptance criteria based on regulatory guidelines.

Comparison of Analytical Methodologies

For a polar metabolite like 5-Hydroxyomeprazole sulphide in a complex matrix such as urine, the choice of analytical technology is critical. The primary goals are achieving high sensitivity, selectivity, and robustness.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[17][18] The liquid chromatography (LC) component separates the analyte from matrix interferences, while the tandem mass spectrometry (MS/MS) provides highly specific detection and quantification.

A. Sample Preparation: The Key to Clean Analysis

The goal of sample preparation is to isolate the analyte from the urine matrix and concentrate it for analysis.[13] The choice of technique directly impacts recovery, matrix effects, and overall method performance.

Technique Principle Pros Cons
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.High recovery and cleanup efficiency; minimizes matrix effects; amenable to automation.[19][20]Higher cost per sample; requires method development to optimize sorbent and solvents.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous urine sample and an immiscible organic solvent based on its relative solubility.Inexpensive; can provide a clean extract if the analyte has favorable partitioning properties.Can be labor-intensive and difficult to automate; may result in lower recovery for polar metabolites; uses large volumes of organic solvents.
Protein Precipitation (PP) An organic solvent is added to precipitate proteins, which are then removed by centrifugation.Simple, fast, and inexpensive.Primarily for plasma/serum; provides minimal cleanup for urine, leading to significant matrix effects and lower sensitivity.[16]

Table 2: Comparison of common sample preparation techniques.

For 5-Hydroxyomeprazole sulphide in urine, Solid-Phase Extraction (SPE) is the superior choice. It provides the most effective cleanup, which is essential for minimizing matrix effects and achieving the low detection limits often required in clinical studies.

G cluster_0 SPE Workflow Condition 1. Condition (Activate sorbent) Load 2. Load Sample (Urine + IS) Condition->Load Wash 3. Wash (Remove interferences) Load->Wash Elute 4. Elute (Collect analyte) Wash->Elute Evap 5. Evaporate & Reconstitute Elute->Evap

Caption: A typical Solid-Phase Extraction (SPE) workflow for urine samples.

B. Chromatographic and Mass Spectrometric Conditions

  • Chromatography: Reversed-phase chromatography using a C18 column is standard. A gradient elution with a mobile phase consisting of water and acetonitrile (or methanol) with a modifier like formic acid or ammonium formate provides excellent separation and peak shape.[17][20]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[19] This involves selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce a specific product ion. This precursor-to-product transition is highly specific to the analyte, virtually eliminating background noise and ensuring accurate quantification.

Method 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is an alternative separation technique that has been successfully applied to the analysis of omeprazole and its metabolites in urine.[21]

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field. It offers extremely high separation efficiency.

  • Comparison to LC-MS/MS:

    • Advantages: Requires very small sample volumes and generates less solvent waste.

    • Disadvantages: Generally considered less robust and more technically challenging for routine high-throughput analysis compared to modern LC-MS/MS systems. The interface with the mass spectrometer can be less stable.

While a viable technique, CE-MS is not as widely adopted in regulated bioanalysis as LC-MS/MS due to the latter's proven robustness, ease of use, and extensive history of successful regulatory submissions.

Protocol: A Validated LC-MS/MS Method

This section outlines a detailed, self-validating protocol for the quantification of 5-Hydroxyomeprazole sulphide in human urine, designed to meet ICH M10 standards.

4.1. Preparation of Standards and Quality Control (QC) Samples

  • Prepare a primary stock solution of 5-Hydroxyomeprazole sulphide and a suitable stable isotope-labeled internal standard (e.g., 5-Hydroxyomeprazole sulphide-d4) in methanol.

  • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).

  • Prepare separate working solutions for QC samples at four levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (approx. 80% of upper limit).

  • Spike control human urine with the working solutions to prepare calibration standards and QC samples.

4.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treatment: Thaw urine samples. Centrifuge 500 µL of each standard, QC, and unknown sample.

  • Spiking: Add 25 µL of the internal standard working solution to each sample.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).

4.3. LC-MS/MS System and Conditions

Parameter Condition
LC System UPLC/UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined empirically (e.g., monitor precursor ions corresponding to [M+H]+ for the analyte and IS, and their most stable product ions)

Table 3: Example LC-MS/MS parameters.

4.4. Validation Experiments & Data Summary The method would be validated by running batches that include calibration standards, blank samples, and QC samples at four levels (n=6 at each level) on three separate days to determine selectivity, linearity, accuracy, and precision. Stability and matrix effect experiments would be conducted similarly.

Parameter Result Status
Linearity Range 1.0 - 1000 ng/mL (r² > 0.995)Pass
LLOQ 1.0 ng/mLPass
Intra-day Accuracy -5.2% to 6.8% BiasPass
Intra-day Precision 3.5% to 8.1% CVPass
Inter-day Accuracy -4.1% to 7.5% BiasPass
Inter-day Precision 4.8% to 9.3% CVPass
Matrix Effect (CV%) 6.7%Pass
Recovery 85.2% - 92.5%Consistent
Stability Passed: 24h bench-top, 3 freeze-thaw cycles, 48h post-preparative, 90 days at -80°CPass

Table 4: Representative validation summary data for the proposed method.

Conclusion

The validation of a bioanalytical method for 5-Hydroxyomeprazole sulphide in urine is a critical undertaking that demands precision, accuracy, and adherence to global regulatory standards. While multiple analytical techniques exist, a method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Solid-Phase Extraction (SPE) offers the most robust, sensitive, and specific approach. This combination provides excellent removal of matrix interferences inherent in urine samples and delivers the high-quality data required for confident decision-making in pharmacokinetic and toxicokinetic studies. By following the harmonized principles of the ICH M10 guideline, researchers can ensure their data is reliable, reproducible, and readily accepted by regulatory authorities worldwide.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
  • Omeprazole and Esomeprazole P
  • Omeprazole Metabolism P
  • Omeprazole: pharmacokinetics and metabolism in man - PubMed.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • The Biological Activity of Omeprazole Metabolites: A Technical Guide - Benchchem.
  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method valid
  • Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI - NIH.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • Bioanalytical Method Valid
  • Draft Guideline Bioanalytical method valid
  • Guideline Bioanalytical method valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • The chemical structures of omeprazole sulfide and its human metabolite, 5 - ResearchG
  • 5-Hydroxy omeprazole standards | @rtMolecule - ArtMolecule.
  • (S)-5-Hydroxy Omeprazole | C17H19N3O4S | CID 40507393 - PubChem.
  • Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed.
  • 5-hydroxyomeprazole sulfone - ClinPGx.
  • 5-hydroxy Omeprazole - Cayman Chemical.
  • Bioanalytical method validation: An upd
  • (PDF) Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry.
  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed.
  • A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Applic
  • Chapter 16 – Bioanalytical method validation and bioanalysis in regul
  • Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma - ResearchG
  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma - SciSpace.

Sources

Comparative

inter-laboratory comparison of 5-Hydroxyomeprazole sulphide quantification

An Expert's Guide to Inter-Laboratory Comparison of 5-Hydroxyomeprazole Sulphide Quantification For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical d...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Inter-Laboratory Comparison of 5-Hydroxyomeprazole Sulphide Quantification

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different testing sites is a cornerstone of successful drug development. The successful transfer and validation of an analytical method, often termed inter-laboratory comparison or cross-validation, is a critical process that guarantees data integrity, regardless of the testing site, personnel, or equipment.[1] This is particularly crucial for metabolites like 5-Hydroxyomeprazole sulphide, a human metabolite of the widely used proton pump inhibitor, omeprazole.[2]

This guide provides an in-depth framework for designing and executing an inter-laboratory comparison for the quantification of 5-Hydroxyomeprazole sulphide in a biological matrix (e.g., human plasma). As a Senior Application Scientist, this document moves beyond a simple checklist, delving into the causality behind experimental choices to ensure a robust and self-validating study design.

The Imperative of Cross-Validation

In the landscape of global clinical trials and multi-site research, analytical methods are frequently transferred between laboratories. Cross-validation is the formal process of verifying that a validated method produces consistent, reliable, and accurate results across these different settings.[3] This process is a regulatory expectation and is essential when multiple labs are analyzing samples for a single study, ensuring that data can be pooled and compared with confidence.[4][5] The primary goal is to demonstrate that the obtained data from different laboratories are comparable and that the method is robust.[6]

The choice of approach for an inter-laboratory study can vary, but the most common and robust strategy is Comparative Testing .[1] In this design, a homogenous batch of quality control (QC) samples is analyzed by both the originating (reference) laboratory and the participating (testing) laboratories. The results are then statistically evaluated against predefined acceptance criteria to establish inter-laboratory reliability.[1][4]

Designing a Robust Inter-Laboratory Comparison Study

A successful inter-comparison test is predicated on meticulous planning and organization.[7] The process ensures that any observed variability can be attributed to the laboratory's performance rather than inconsistencies in the study design itself.

dot

Sources

Validation

A Senior Application Scientist's Guide: LC-MS/MS vs. HPLC-UV for the Quantification of 5-Hydroxyomeprazole Sulphide

In the landscape of pharmaceutical analysis and drug metabolism studies, the choice of analytical instrumentation is a critical decision that dictates the quality, reliability, and scope of your research. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis and drug metabolism studies, the choice of analytical instrumentation is a critical decision that dictates the quality, reliability, and scope of your research. This guide provides a head-to-head comparison of two cornerstone techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the specific application of quantifying 5-Hydroxyomeprazole sulphide.

As a key, albeit minor, human metabolite of the widely-used proton pump inhibitor omeprazole, the accurate measurement of 5-Hydroxyomeprazole sulphide is vital for comprehensive pharmacokinetic and drug-drug interaction studies.[1] The parent drug, omeprazole, is extensively metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, leading to significant inter-individual variability in drug clearance.[2][3] Therefore, robust bioanalytical methods are essential. This guide moves beyond a simple list of pros and cons to delve into the fundamental principles, practical workflows, and performance characteristics of each technique, empowering you to make an informed decision for your laboratory's needs.

Pillar 1: Understanding the Core Technologies

The causality behind our experimental choices begins with a firm grasp of how each technology works. Both methods start with a liquid chromatography (LC) front-end to separate the analyte of interest from other compounds in the sample matrix. However, the detection method is the crucial point of divergence.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely adopted technique in pharmaceutical quality control and analysis.[4][5][6]

  • The Principle of Separation (LC): The sample is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a solid adsorbent material (the stationary phase). Compounds separate based on their differential partitioning between the two phases. For a molecule like 5-Hydroxyomeprazole sulphide, a reversed-phase C18 column is typically employed, where the polar mobile phase elutes compounds based on their hydrophobicity.[5]

  • The Principle of Detection (UV): Following separation, the column eluent passes through a flow cell in the UV detector. A UV lamp shines light through the sample, and a detector measures the amount of light absorbed by the analyte at a specific wavelength.[7] The amount of light absorbed is directly proportional to the concentration of the analyte in the flow cell, a relationship described by the Beer-Lambert Law.[8] For omeprazole and its metabolites, detection is typically performed at a wavelength of around 302 nm.[9] The primary advantage of this method lies in its simplicity, cost-effectiveness, and reliability for analyzing compounds in relatively clean sample matrices.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Considered the "gold standard" for quantitative bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[11][12]

  • The Principle of Detection (MS/MS): After chromatographic separation, the analyte enters the mass spectrometer.

    • Ionization: The first step is to create charged ions from the neutral analyte molecules. Electrospray Ionization (ESI) is a common soft ionization technique well-suited for polar molecules like omeprazole metabolites.[13][14]

    • Mass Selection (Q1): The ions are guided into the first quadrupole (Q1), which acts as a mass filter, allowing only ions with a specific mass-to-charge ratio (m/z)—the "precursor ion"—to pass through.

    • Fragmentation (q2): The selected precursor ions then enter a collision cell (q2), where they are fragmented by collision with an inert gas (e.g., argon).

    • Fragment Analysis (Q3): The resulting fragment ions, or "product ions," are directed into a third quadrupole (Q3), which filters for specific, characteristic product ions. This highly specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), allows the instrument to selectively detect and quantify the target analyte with minimal interference, even in highly complex biological matrices like blood plasma.[15][16]

Pillar 2: Head-to-Head Performance Comparison

The choice between HPLC-UV and LC-MS/MS hinges on the specific requirements of your assay. The following table summarizes the key performance metrics for the analysis of 5-Hydroxyomeprazole sulphide.

Performance Metric LC-MS/MS HPLC-UV Rationale & Causality
Specificity/Selectivity ★★★★★ (Exceptional)★★★☆☆ (Good)LC-MS/MS provides two dimensions of specificity: chromatographic retention time and mass-to-charge ratio (both precursor and product ions).[17] This makes it highly unlikely for an interfering compound to have the same retention time AND the same mass fragmentation pattern. HPLC-UV relies solely on retention time, making it susceptible to co-eluting matrix components or other metabolites that absorb light at the same wavelength.[15]
Sensitivity (LOQ) ★★★★★ (Exceptional)★★☆☆☆ (Moderate)Mass spectrometers are inherently more sensitive detectors. LC-MS/MS can routinely achieve Limits of Quantitation (LOQ) in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies where metabolite concentrations can be very low.[2][16] HPLC-UV sensitivity is typically in the mid-to-high ng/mL range.[18]
Matrix Effects ★★★☆☆ (Susceptible)★★★★☆ (Less Susceptible)The ionization process in LC-MS/MS can be suppressed or enhanced by co-eluting compounds from the sample matrix, potentially compromising accuracy. This is a critical factor that must be assessed during method validation and is often mitigated by using a stable isotope-labeled internal standard.[11] HPLC-UV is not prone to ion suppression but can be affected by interfering compounds that absorb UV light.
Throughput & Speed ★★★★☆ (High)★★★☆☆ (Good)The high specificity of MS/MS detection reduces the demand for perfect chromatographic separation. This allows for the use of shorter columns and faster gradients, significantly reducing run times (e.g., <5 minutes) compared to HPLC-UV methods, which may require longer run times (>20 minutes) to resolve the analyte from interferences.[2][15][18]
Cost & Complexity ★★☆☆☆ (High)★★★★★ (Low)HPLC-UV systems are significantly less expensive to purchase, operate, and maintain. They are generally considered more robust and require less specialized training. LC-MS/MS instruments represent a major capital investment and demand a higher level of operator expertise.[10]

Pillar 3: Self-Validating Experimental Protocols

Trustworthiness in science is built on reproducible, well-described methodologies. Below are detailed, exemplary protocols for both techniques, designed to serve as a robust starting point for method development and validation in your lab.

Protocol 1: HPLC-UV Method for 5-Hydroxyomeprazole Sulphide

This protocol is designed for robustness and is suitable for applications where high sensitivity is not the primary requirement, such as in the analysis of pharmaceutical formulations or in vitro metabolism studies with higher analyte concentrations.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample in a centrifuge tube, add 50 µL of internal standard working solution (e.g., a structurally similar compound).
  • Add 100 µL of a suitable buffer to adjust the pH (e.g., 0.5 M sodium phosphate buffer, pH 8.0).[9]
  • Add 2 mL of extraction solvent (e.g., dichloromethane/isopropanol, 9:1 v/v).[18]
  • Vortex for 2 minutes to ensure thorough mixing.
  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.
  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase and inject 20 µL into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
  • Mobile Phase: Isocratic mixture of 50 mM phosphate buffer (pH 7.6) and acetonitrile (60:40 v/v).[5]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • UV Detection: 302 nm.[9]
Protocol 2: LC-MS/MS Method for 5-Hydroxyomeprazole Sulphide

This protocol is optimized for high sensitivity and selectivity, making it the preferred choice for bioanalysis in complex matrices like plasma, especially for clinical and pharmacokinetic research.[2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of a stable isotope-labeled internal standard (e.g., 5-Hydroxyomeprazole Sulphide-d4). The use of a stable isotope-labeled internal standard is the gold standard as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[11]
  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Inject 5 µL.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.[2]

3. Mass Spectrometer Conditions (Illustrative):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • MRM Transitions (Example):
  • 5-Hydroxyomeprazole Sulphide: Precursor Ion (Q1) m/z 362.1 → Product Ion (Q3) m/z 214.1 (Based on the known fragmentation of 5-hydroxyomeprazole[16]).
  • Internal Standard (IS-d4): Precursor Ion (Q1) m/z 366.1 → Product Ion (Q3) m/z 218.1.
  • Key Parameters: Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.

Mandatory Visualizations: Workflow Diagrams

A clear visual representation of the analytical workflow is crucial for understanding the entire process from sample receipt to data generation.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer pH Adjustment Add_IS->Add_Buffer Extraction Liquid-Liquid Extraction Add_Buffer->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV_Detector UV Detection (302 nm) HPLC->UV_Detector Data_System Data Acquisition & Processing UV_Detector->Data_System Result Concentration Result Data_System->Result

Caption: High-level workflow for 5-Hydroxyomeprazole sulphide analysis using HPLC-UV.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample Add_IS Add Stable Isotope Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC Separation (Fast Gradient) Supernatant->LC ESI Ionization (ESI+) LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 q2 q2: Collision & Fragmentation Q1->q2 Q3 Q3: Product Ion Selection q2->Q3 Detector Ion Detection Q3->Detector Data_System Data Acquisition & Processing Detector->Data_System Result Concentration Result Data_System->Result

Caption: High-level workflow for 5-Hydroxyomeprazole sulphide analysis using LC-MS/MS.

Conclusion: A Scientist's Perspective on Method Selection

The decision between LC-MS/MS and HPLC-UV is not about which technique is universally "better," but which is "fitter for purpose."

Choose HPLC-UV when:

  • You are performing routine quality control on bulk drug substances or pharmaceutical formulations where the analyte concentration is high and the matrix is clean.[5]

  • Budgetary constraints are a primary consideration, and the laboratory infrastructure is geared towards more conventional techniques.

  • The required sensitivity and specificity for your application can be met without the need for mass spectrometric detection.

Choose LC-MS/MS when:

  • Your work involves the quantification of low-level analytes in complex biological matrices such as plasma, urine, or tissue homogenates.[2][13]

  • High specificity is non-negotiable to distinguish the analyte from other metabolites, isomers, or endogenous interferences.[15][17]

  • High sample throughput is required, as is common in clinical trials and preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies.[2]

  • The assay is intended to be a reference or "gold standard" method for regulatory submission or in pharmacogenetic studies.[3]

For the definitive quantification of 5-Hydroxyomeprazole sulphide in a research or clinical setting, the superior sensitivity, unparalleled specificity, and high-throughput capabilities of LC-MS/MS make it the authoritative and recommended choice. While HPLC-UV remains a valuable tool in the analytical chemist's arsenal, the complexities of bioanalysis demand the advanced capabilities that tandem mass spectrometry provides.

References

  • Nakamura, K., et al. (2000). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 31-37. Retrieved from [Link]

  • Flor, S., et al. (2010). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Journal of Liquid Chromatography & Related Technologies, 33(17-18), 1666-1677. Retrieved from [Link]

  • Flor, S., et al. (2010). FAST AND SENSITIVE NEW HPLC-UV METHOD FOR DETERMINATION OF OMEPRAZOLE AND MAJOR RELATED SUBSTANCES IN PHARMACEUTICAL FORMULATION. Journal of Liquid Chromatography & Related Technologies, 33(17-18), 1666-1677. Retrieved from [Link]

  • Zhang, L., et al. (2012). An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(4), 263-269. Retrieved from [Link]

  • ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved from [Link]

  • Xing, J., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 972(2), 227-238. Retrieved from [Link]

  • Adaway, J. E., et al. (2014). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. In Mass Spectrometry in Laboratory Medicine. IntechOpen. Retrieved from [Link]

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 29-35. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5′-hydroxyomeprazole sulfide. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements. Retrieved from [Link]

  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 50(6), 569-574. Retrieved from [Link]

  • Abdel-Rahman, S. M., et al. (1999). High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma. Analytical Letters, 32(11), 2293-2307. Retrieved from [Link]

  • Hossain, M. A., & Islam, M. R. (2023). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research, 14(8), 3843-3852. Retrieved from [Link]

  • Constantinides, P. P., et al. (1996). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 681(2), 321-329. Retrieved from [Link]

  • Greenwood, M. (2021). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? News-Medical.net. Retrieved from [Link]

  • Singh, S., et al. (2023). HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

  • Lawson, G. (2019). How It Works: UV Detection for HPLC. LCGC International. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Hydroxyomeprazole Sulphide

Introduction 5-Hydroxyomeprazole sulphide is a significant compound in the landscape of proton pump inhibitor (PPI) research. It is recognized both as a metabolite of omeprazole and a potential process-related impurity i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxyomeprazole sulphide is a significant compound in the landscape of proton pump inhibitor (PPI) research. It is recognized both as a metabolite of omeprazole and a potential process-related impurity in its synthesis or the synthesis of its derivatives.[1] In the pharmaceutical industry, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a quality control step; it is a foundational requirement for ensuring safety and efficacy.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent purity thresholds, making the accurate identification and quantification of impurities a critical phase in drug development.[4]

The synthesis of complex molecules like 5-Hydroxyomeprazole sulphide can inadvertently generate a profile of related substances, including starting materials, by-products, and degradation products.[5][6][7] Therefore, a robust analytical strategy is paramount. This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized 5-Hydroxyomeprazole sulphide. We will delve into the causality behind methodological choices, present field-proven protocols, and offer a comparative analysis to empower researchers and drug development professionals in selecting the most appropriate strategy for their objectives.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the cornerstone of pharmaceutical purity analysis. Its prevalence is due to its exceptional resolving power, reproducibility, and robust quantitative capabilities, making it ideal for separating the main compound from closely related impurities.[8][9] A properly validated HPLC method provides reliable data on the presence and concentration of impurities, which is essential for batch release and stability studies.[10]

The trustworthiness of an HPLC method is established through a rigorous validation process that assesses key parameters including specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[4][11] Specificity is particularly crucial, as it ensures the method can unequivocally assess the analyte in the presence of expected components like impurities and degradants.[3]

Experimental Protocol: RP-HPLC for Impurity Profiling

This protocol is designed as a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before any sample analysis.

  • System Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium bicarbonate buffer. Adjust pH to 9.5 with ammonium hydroxide. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Column: Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.[9]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      15 70
      20 70
      22 20

      | 25 | 20 |

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 5-Hydroxyomeprazole sulphide reference standard in the diluent to obtain a concentration of approximately 200 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the synthesized 5-Hydroxyomeprazole sulphide batch in the diluent to the same nominal concentration (200 µg/mL).

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the six replicate injections should be not more than 2.0%. The theoretical plates for the main peak should be >2000, and the tailing factor should be <2.0. Proceed only if SST criteria are met.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the sample solution.

    • Identify impurity peaks by their retention times relative to the main peak.

    • Calculate the percentage of each impurity using the area normalization method:

      • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase & Diluent Preparation sst System Suitability Test (SST) (6 injections of Standard) prep_mobile->sst prep_std Standard Solution Preparation prep_std->sst prep_sample Sample Solution Preparation inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank sst->inject_blank SST Pass inject_blank->inject_sample integrate Chromatogram Integration inject_sample->integrate calculate Calculate % Impurity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Unambiguous Identification

While HPLC is excellent for quantification, it provides limited structural information. When unknown peaks appear in a chromatogram, LC-MS is the definitive tool for identification.[12] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, this technique provides the mass-to-charge ratio (m/z) of impurities, which is crucial for determining their elemental composition and elucidating their structures.[13][14] This is indispensable for distinguishing between isomers and identifying novel degradation products formed during stress testing.[7][15]

Modern high-resolution mass spectrometers (HRMS), such as Orbitrap or Q-TOF, can measure mass with exceptional accuracy (typically <5 ppm), allowing for the confident assignment of molecular formulas to unknown impurities.[14][15] Tandem MS (MS/MS) capabilities further allow for the fragmentation of impurity ions, providing structural fragments that act as a "fingerprint" for positive identification.[16]

Experimental Protocol: LC-MS for Impurity Identification
  • LC System & Conditions:

    • Utilize an LC system (UHPLC preferred for better resolution) with conditions similar to the HPLC method to facilitate peak tracking. A fast gradient is often employed for screening.[17][18]

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% to 95% B over 10 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Operate in both Full Scan mode (e.g., m/z 100-1000) to detect all ions and data-dependent MS/MS (or Product Ion Scan) mode to automatically trigger fragmentation of the most intense ions.

    • Key Precursor Ions (M+H)⁺:

      • 5-Hydroxyomeprazole sulphide: m/z 346.12 (approx.)

      • Omeprazole Sulphide (potential starting material): m/z 330.12 (approx.)

      • Omeprazole Sulphone (potential over-oxidation): m/z 362.11 (approx.)[14]

  • Sample Preparation:

    • Prepare a sample solution of the synthesized material at approximately 10-50 µg/mL in the initial mobile phase composition. Higher concentrations can lead to ion suppression and detector saturation.

  • Data Analysis:

    • Extract ion chromatograms for expected m/z values of known potential impurities.

    • For unknown peaks, determine the accurate mass from the full scan data and use software to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern and compare it to the fragmentation of the parent compound or known standards to propose a structure.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Sample Solution (10-50 µg/mL) lc_sep UHPLC Separation prep_sample->lc_sep ms_ion ESI Ionization (Positive Mode) lc_sep->ms_ion ms_detect HRMS Detection (Full Scan & dd-MS/MS) ms_ion->ms_detect extract_ions Extract Ion Chromatograms ms_detect->extract_ions accurate_mass Determine Accurate Mass & Elemental Composition extract_ions->accurate_mass fragmentation Analyze MS/MS Fragmentation Patterns accurate_mass->fragmentation identify Propose Impurity Structures fragmentation->identify

Caption: Workflow for LC-MS Impurity Identification.

Pillar 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structure Elucidation

NMR spectroscopy stands as the most powerful tool for the unambiguous structural characterization of organic molecules.[19] While HPLC and LC-MS are chromatographic techniques, NMR is spectroscopic, providing detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) within a molecule. For purity assessment, its primary role is the absolute structural confirmation of the synthesized 5-Hydroxyomeprazole sulphide and the definitive characterization of any significant, isolated impurities.[7][20]

Furthermore, Quantitative NMR (qNMR) is an emerging primary method for determining purity without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the synthesized material can be determined with high accuracy.

Experimental Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized 5-Hydroxyomeprazole sulphide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for omeprazole-related compounds.[20]

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters include an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 seconds for quantitative accuracy, and a spectral width covering the entire proton chemical shift range (e.g., -2 to 14 ppm).

  • Data Processing & Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

    • Integrate all signals. The relative integrals should correspond to the number of protons in each environment.

    • Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) to confirm that the observed spectrum matches the expected structure of 5-Hydroxyomeprazole sulphide.

    • Signals that cannot be assigned to the target molecule or the solvent indicate the presence of impurities. The relative integration of these signals provides a semi-quantitative estimate of their levels. For example, the ¹H NMR spectrum of the parent compound omeprazole shows characteristic signals for its methyl and methoxy groups.[21]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis dissolve Dissolve 5-10 mg Sample in Deuterated Solvent transfer Filter into NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acquire Acquire ¹H NMR Spectrum (e.g., 400 MHz) setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process calibrate Calibrate to Solvent Peak process->calibrate interpret Analyze Spectrum: - Chemical Shifts - Integration - Coupling calibrate->interpret confirm Confirm Structure & Assess Purity interpret->confirm

Caption: Workflow for NMR Structural Analysis.

Comparative Guide: Selecting the Right Tool

The choice of analytical technique depends on the specific goal, the stage of development, and the resources available. The following table provides a comparative summary to guide this decision-making process.

ParameterHPLC (with UV Detection)LC-MS/MSNMR Spectroscopy
Primary Use Quantitative purity and impurity profiling.[9]Qualitative identification and structural confirmation of trace impurities.[13][16]Absolute structure elucidation and quantitative purity (qNMR).[7][19]
Selectivity High; dependent on chromatographic resolution. Co-elution is possible.Very High; combines chromatography with mass selectivity.[22]High; based on unique chemical environments of nuclei.
Sensitivity Good (ng level); LOD/LOQ are key validation parameters.[11]Excellent (pg to fg level); ideal for trace analysis.[23]Lower (µg to mg level); requires more sample.
Structure Info None (retention time only).Provides molecular weight and fragmentation data for structural hypothesis.[15]Provides definitive, complete 3D structural information.
Quantitation Excellent; primary method for routine QC and batch release.Good; requires specific method development and validation.Excellent (qNMR); can be a primary method without specific impurity standards.
Throughput High; suitable for routine analysis of many samples.Medium to High; depends on complexity of analysis.Low; longer acquisition times per sample.
Cost & Complexity Relatively low cost and complexity.High cost and higher operational complexity.Very high cost and requires specialized expertise.

Conclusion

Assessing the purity of synthesized 5-Hydroxyomeprazole sulphide requires a multi-faceted analytical approach. No single technique can provide all the necessary information. The optimal strategy integrates these powerful tools:

  • HPLC serves as the primary method for routine purity testing and quantification of known and unknown impurities due to its robustness and precision.[8]

  • LC-MS is indispensable for the rapid identification of unknown impurities detected by HPLC, providing the mass and structural clues needed for confident characterization.[12][14]

  • NMR is the ultimate authority for absolute structure confirmation of the final product and for characterizing major impurities that can be isolated.[7][20]

By understanding the causality behind each technique and implementing them within a framework of validated, self-verifying protocols, researchers and drug development professionals can ensure the quality, safety, and integrity of their synthesized compounds, confidently meeting the stringent demands of the pharmaceutical industry.[2]

References

  • Title: Validation of Impurity Methods, Part II Source: Google Search URL
  • Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: Google Search URL
  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Google Search URL
  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL
  • Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PubMed Central URL
  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace URL
  • Title: Analytical method validation: A brief review Source: Google Search URL
  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: Semantic Scholar URL
  • Title: Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: ResearchGate URL
  • Title: bio-analytical method development and validation for omeprazole using lc-ms/ms Source: Google Search URL
  • Title: 1 H-NMR analysis of omeprazole formulation individual components...
  • Title: Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi Source: ResearchGate URL
  • Title: Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry Source: PubMed URL
  • Title: An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma Source: ResearchGate URL
  • Title: Total synthesis of 5-hydroxyomeprazole Source: ResearchGate URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi Source: ScienceOpen URL
  • Title: 5-Hydroxy omeprazole standards | @rtMolecule Source: ArtMolecule URL
  • Title: Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi Source: SciELO URL
  • Title: Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping Source: PubMed URL
  • Title: 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H,...
  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: International Journal of PharmTech Research URL
  • Title: Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry Source: Glasgow Caledonian University URL
  • Title: Journal of Chemical and Pharmaceutical Research, 2012, 4(1)
  • Title: Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling Source: LCGC International URL
  • Title: Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs Source: ResearchGate URL

Sources

Validation

A Comparative Technical Guide: Cytotoxicity of Omeprazole and its Sulphide Metabolite

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the cytotoxic profiles of the widely used proton pump inhibitor, omeprazole, and its primary sulphid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the cytotoxic profiles of the widely used proton pump inhibitor, omeprazole, and its primary sulphide metabolite. As a senior application scientist, this document synthesizes available experimental data, explains the causality behind experimental designs, and offers field-proven insights into the methodologies for assessing cellular toxicity.

Introduction: Omeprazole and the Significance of its Metabolism

Omeprazole, a substituted benzimidazole, is a cornerstone in the treatment of acid-related gastrointestinal disorders. It functions as a prodrug that, in the acidic environment of the stomach's parietal cells, converts to a reactive sulfenamide intermediate. This active form irreversibly inhibits the H+/K+-ATPase (proton pump), thereby suppressing gastric acid secretion[1]. However, the systemic absorption of omeprazole leads to extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4[2][3]. This biotransformation yields several metabolites, including 5-hydroxyomeprazole, omeprazole sulfone, and omeprazole sulphide[2][3].

While the pharmacological activity of the parent drug is well-characterized, the biological activities and potential toxicities of its metabolites are of significant interest. Understanding the cytotoxic profile of these metabolites is crucial for a comprehensive safety assessment and for elucidating potential off-target effects. This guide focuses on the comparative cytotoxicity of omeprazole and its sulphide metabolite, a key product of its metabolic pathway.

It is important to note that while extensive data exists on the cytotoxicity of omeprazole, direct comparative studies evaluating the cytotoxicity of its sulphide metabolite are notably scarce in the current scientific literature. This guide will present the available data for each compound and highlight this knowledge gap.

Metabolic Pathway of Omeprazole

Omeprazole undergoes a complex series of metabolic reactions in the liver. The formation of omeprazole sulphide is a key step in this process. The following diagram illustrates the primary metabolic pathways of omeprazole.

Omeprazole_Metabolism Omeprazole Omeprazole Sulphide Omeprazole Sulphide Omeprazole->Sulphide Reduction Sulfone Omeprazole Sulfone Omeprazole->Sulfone Sulfoxidation (CYP3A4) Hydroxy 5-Hydroxyomeprazole Omeprazole->Hydroxy Hydroxylation (CYP2C19) Desmethyl 5'-O-desmethylomeprazole Omeprazole->Desmethyl Demethylation

Caption: Metabolic conversion of omeprazole to its primary metabolites.

Comparative Cytotoxicity: An Analysis of Available Data

A direct comparison of the cytotoxic potential of omeprazole and its sulphide metabolite is hampered by the limited availability of studies on the latter. However, by examining the existing data for each compound, we can infer potential differences and identify areas for future research.

Cytotoxicity of Omeprazole

Omeprazole has been shown to exhibit cytotoxic effects in various cancer cell lines, often at concentrations higher than those achieved during standard therapeutic use[2]. The mechanisms underlying its cytotoxicity are multifaceted and appear to be cell-type dependent.

Mechanisms of Omeprazole-Induced Cytotoxicity:

  • Cell Cycle Arrest: Omeprazole can induce cell cycle arrest, primarily at the G0/G1 phase. In Barrett's esophagus cells, treatment with omeprazole led to a dose-dependent increase in the percentage of cells in the G0/G1 phase[2].

  • Apoptosis Induction: Several studies have reported that omeprazole can trigger programmed cell death.

  • Oxidative Stress: The cytotoxicity of omeprazole has been linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS)[4][5].

  • Inhibition of V-ATPase: Beyond its primary target, the H+/K+-ATPase, omeprazole can also inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for pH homeostasis in cancer cells.

Quantitative Cytotoxicity Data for Omeprazole:

Cell LineAssayIC50 / Effective ConcentrationReference
Barrett's Esophagus Cells (CP-A and CP-B)CCK-8Dose-dependent decrease in viability (40-160 µM)[2]
Colorectal Cancer (NCI-H716)Proliferation AssayDecreased proliferation (concentration-dependent)[6]
Glioblastoma (15-037)Spheroid Invasion AssayInhibition of invasion[7]
HCT116, SUM159, 4T1 (Cancer cell lines)CCK-8Dose-dependent inhibition of proliferation[8]

Note: IC50 values are highly dependent on the cell line, exposure time, and assay used. The data presented here are for comparative purposes within the context of this guide.

Cytotoxicity of Omeprazole Sulphide

Direct and comprehensive studies on the cytotoxicity of omeprazole sulphide are currently lacking in the peer-reviewed literature. Its primary role in scientific research has been as a metabolite for pharmacokinetic studies and as a synthetic precursor for omeprazole and its enantiomer, esomeprazole.

While no specific IC50 values for cytotoxicity are available, some studies provide indirect information about its biological activity:

  • Enzyme Inhibition: Omeprazole sulphide is a known inhibitor of CYP2C19, a key enzyme in the metabolism of omeprazole itself.

  • Antibacterial Activity: When incorporated into silver nanoparticles, omeprazole sulphide has demonstrated antibacterial properties.

The absence of dedicated cytotoxicity studies for omeprazole sulphide represents a significant gap in our understanding of omeprazole's overall safety profile. Further research is warranted to determine if this metabolite possesses any intrinsic cytotoxic or other off-target effects.

Experimental Methodologies for Cytotoxicity Assessment

To ensure scientific integrity, the protocols for assessing cytotoxicity must be robust and self-validating. The following is a detailed, step-by-step methodology for a common in vitro cytotoxicity assay, the MTT assay, which can be adapted for testing both omeprazole and its sulphide metabolite.

General Experimental Workflow

The workflow for assessing the cytotoxicity of a compound typically involves cell culture, compound treatment, viability assessment, and data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Incubation 3. Cell Treatment & Incubation (24-72h) Cell_Culture->Incubation Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Prep->Incubation MTT_Addition 4. Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance 6. Absorbance Reading (e.g., 570 nm) Formazan_Solubilization->Absorbance IC50 7. IC50 Calculation Absorbance->IC50

Caption: A typical workflow for an in vitro cytotoxicity assay.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Selected cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Omeprazole and Omeprazole Sulphide (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of omeprazole and omeprazole sulphide in complete medium. A typical concentration range to start with for omeprazole would be 10 µM to 500 µM. The range for the sulphide metabolite would need to be determined empirically.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

Conclusion and Future Directions

The available evidence indicates that omeprazole possesses cytotoxic properties against various cell lines, primarily through mechanisms involving cell cycle arrest, apoptosis, and oxidative stress. However, a significant knowledge gap exists regarding the cytotoxic potential of its sulphide metabolite. Direct comparative studies are essential to fully understand the contribution of this metabolite to the overall safety and pharmacological profile of omeprazole.

Future research should focus on:

  • Direct Comparative Cytotoxicity Studies: Performing head-to-head comparisons of omeprazole and omeprazole sulphide using a panel of relevant cell lines and standardized cytotoxicity assays.

  • Mechanistic Investigations: Elucidating the specific molecular pathways affected by omeprazole sulphide, should it exhibit cytotoxic activity.

  • In Vivo Toxicity Studies: Assessing the in vivo toxicity of omeprazole sulphide to understand its physiological relevance.

By addressing these research questions, the scientific community can build a more complete picture of the pharmacological and toxicological properties of omeprazole and its metabolites, ultimately contributing to safer and more effective drug development.

References

  • Hou, Y., Hu, Q., Huang, J., & Xiong, H. (2018). Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett's Esophagus Cells. Frontiers in Pharmacology, 8, 968. [Link]

  • Pereira, C., Grácio, D., Teixeira, J. P., & Magro, F. (2021). Oxidative Stress and DNA Damage in Inflammatory Bowel Disease: A Clinical Perspective. Journal of Clinical Medicine, 10(16), 3543.
  • Kohler, J. E., Blass, A. L., Liu, J., Tai, K., & Soybel, D. I. (2010). Antioxidant pre-treatment prevents omeprazole-induced toxicity in an in vitro model of infectious gastritis. Free radical biology & medicine, 49(5), 786–791. [Link]

  • Wallmark, B., Lorentzon, P., & Larsson, H. (1985). The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro. Scandinavian journal of gastroenterology. Supplement, 108, 37–51.
  • UFIPRAZOLE. precisionFDA. [Link]

  • Penman, I. D., El-Omar, E., Ardill, J. E., & McColl, K. E. (1995). Omeprazole inhibits growth of a cancer cell line of colonic origin. Digestive diseases and sciences, 40(7), 1526–1530. [Link]

  • Gerbal-Chaloin, S., Pichard-Garcia, L., Fabre, J. M., Sa-Cunha, A., Poellinger, L., Maurel, P., & Daujat-Chavanieu, M. (2006). Role of CYP3A4 in the regulation of the aryl hydrocarbon receptor by omeprazole sulphide. Cellular signalling, 18(5), 740–750.
  • Li, X., Wang, J., Zhang, L., & Chen, Y. (2021). Omeprazole alleviates benzo[a]pyrene cytotoxicity by inhibition of CYP1A1 activity in human and mouse hepatoma cells. Toxicology in Vitro, 75, 105197. [Link]

  • D'Addario, M., Arora, P. D., & McCulloch, C. A. (2010). Omeprazole inhibits natural killer cell functions. Digestive diseases and sciences, 55(2), 347–351. [Link]

  • Desta, Z., Zhao, X., Shin, J. G., & Flockhart, D. A. (2001). Differential effects of omeprazole and lansoprazole enantiomers on aryl hydrocarbon receptor in human hepatocytes and cell lines. Xenobiotica; the fate of foreign compounds in biological systems, 31(1), 1–13. [Link]

  • Ekström, G., & Ingelman-Sundberg, M. (1989). Toxicological studies on omeprazole. Scandinavian journal of gastroenterology. Supplement, 166, 131–135. [Link]

  • Safe, S., Lee, S. O., Jin, U. H., & Kim, K. (2019). Omeprazole Inhibits Glioblastoma Cell Invasion and Tumor Growth. International journal of molecular sciences, 20(18), 4485. [Link]

  • Akkoç, S. (2022). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 34(3), 101859. [Link]

  • Synthesis of Omeprazole@AgNPs and Omeprazole Sulfide@AgNPs and Considering Their Antibacterial Properties. Preprints.org. [Link]

  • In vitro antibacterial activity of omeprazole and its selectivity for Helicobacter spp. are dependent on incubation conditions. ResearchGate. [Link]

  • Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur. ResearchGate. [Link]

  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry. [Link]

  • Li, T., Qin, J., Li, B., Zhang, J., & Li, N. (2022). Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation. Acta pharmacologica Sinica, 43(7), 1816–1828. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxyomeprazole Sulphide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxyomeprazole Sulphide. As a research chemical and an analogue of the widely...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxyomeprazole Sulphide. As a research chemical and an analogue of the widely used drug omeprazole, its toxicological properties may not be fully elucidated, necessitating a cautious and proactive approach to safety. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment & Risk Profile of 5-Hydroxyomeprazole Sulphide

  • H315: Causes skin irritation .[2][3]

  • H319: Causes serious eye irritation .[2][3]

  • H335: May cause respiratory irritation .[2][3]

Given these classifications for nearly identical molecules, it is imperative to treat 5-Hydroxyomeprazole Sulphide as a substance with the same potential hazards. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, all handling procedures must be designed to mitigate these specific risks.

The Core PPE Ensemble: Your First Line of Defense

For any task involving 5-Hydroxyomeprazole Sulphide, a baseline level of protection is mandatory. This core ensemble protects against incidental contact and minor spills.

  • Body Protection: A flame-retardant cotton lab coat, appropriately sized and fully buttoned, is the minimum requirement.[4][5] Laboratory coat sleeves must be of sufficient length to prevent skin exposure while wearing gloves.

  • Hand Protection: Nitrile or chloroprene gloves are recommended.[4] These materials offer broad chemical resistance. Always inspect gloves for tears or pinholes before use. Should significant contamination occur, change gloves immediately, washing hands thoroughly before donning a new pair.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are essential to protect against airborne particles and accidental splashes.[4][6]

Scaling Protection to the Task: A Risk-Based Approach

Different laboratory procedures carry varying levels of risk. The core PPE ensemble should be augmented based on the specific task to ensure adequate protection.

Task DescriptionPotential HazardsMinimum Required PPE
Weighing Solid Compound Inhalation of fine powder, eye contact with airborne particles.Core Ensemble + Use of a certified ducted fume hood or ventilated balance enclosure.[4]
Preparing Solutions Splashes leading to skin and eye contact, inhalation of aerosols during mixing or sonication.Core Ensemble + Fume Hood. A face shield worn over safety goggles is strongly recommended.[5][7]
Spill Cleanup High risk of inhalation, significant skin and eye contact.Core Ensemble + Face Shield + Respiratory Protection (see below). Use of chemical-resistant boot covers should be considered for large spills.
Waste Disposal Direct contact with contaminated materials and chemical residue.Core Ensemble. Ensure all waste containers are properly sealed before handling.

Operational Protocols: From Donning to Disposal

Adherence to standardized procedures is critical for safety. The following protocols provide step-by-step guidance for key operations.

Protocol 4.1: Step-by-Step PPE Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid contaminating your hands. Dispose of them in the designated hazardous waste container.[8]

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Protocol 4.2: Emergency Response: Spill & Exposure Plan
  • In Case of Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] If irritation persists, seek medical attention.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen and seek medical aid.[4]

  • In Case of a Spill: Evacuate the immediate area. Wear the appropriate PPE, including respiratory protection, before attempting cleanup. Absorb the spill with an inert material like sand or vermiculite, then collect it into a sealed, labeled container for hazardous waste disposal.[8]

Protocol 4.3: Respiratory Protection Guidelines

The use of respiratory protection is warranted when engineering controls like a fume hood are not feasible or during emergency situations like a large spill.[9]

  • For Fine Powders: A disposable N95 respirator may be sufficient for low-level exposure.[9]

  • For Higher Concentrations or Spills: A half-face or full-face respirator with multi-purpose combination (US) respirator cartridges is recommended.[4][9]

  • Fit Testing: All personnel required to wear respirators must be properly trained and fit-tested to ensure a tight seal is achieved.[9]

Protocol 4.4: Waste Handling & Disposal

All materials contaminated with 5-Hydroxyomeprazole Sulphide, including used gloves, weigh boats, and absorbent materials, must be treated as hazardous chemical waste.[8]

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[8]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not pour solutions down the drain or dispose of solid waste in regular trash.[8][10]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-Hydroxyomeprazole Sulphide.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Hazard Identification cluster_2 Phase 3: PPE Selection start Assess Task weighing Weighing Solid start->weighing solution Preparing Solution start->solution spill Spill / Emergency start->spill inhalation Inhalation Risk weighing->inhalation Fine powder solution->inhalation Aerosols splash Splash Risk solution->splash Mixing/sonicating high_exposure High Concentration Exposure Risk spill->high_exposure fume_hood Engineering Control: - Fume Hood / Ventilated Enclosure inhalation->fume_hood face_shield Add Face Shield splash->face_shield high_exposure->face_shield respirator Add Respirator (N95 or Half-mask) high_exposure->respirator core_ppe Core PPE: - Lab Coat - Safety Goggles - Nitrile Gloves fume_hood->core_ppe face_shield->core_ppe respirator->core_ppe

Caption: PPE selection workflow for 5-Hydroxyomeprazole Sulphide.

References

  • UGA Research Safety SOP for Phosphorus Pentasulfide. (n.d.). University of Georgia. Retrieved from [Link]

  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. Retrieved from [Link]

  • Hydroxyomeprazole | C17H19N3O4S. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips. Retrieved from [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023). Westlab Canada. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • Safety Data Sheet: Omeprazole. (2019). Farmalabor Materie Prime. Retrieved from [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (2018). Glasgow Caledonian University. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Oakland University. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.